molecular formula C9H7NO2 B1603808 Methyl 6-ethynylnicotinate CAS No. 216444-00-7

Methyl 6-ethynylnicotinate

Cat. No.: B1603808
CAS No.: 216444-00-7
M. Wt: 161.16 g/mol
InChI Key: FRIWHMYAJZHCGW-UHFFFAOYSA-N
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Description

Methyl 6-ethynylnicotinate is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-ethynylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIWHMYAJZHCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622639
Record name Methyl 6-ethynylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216444-00-7
Record name Methyl 6-ethynylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 6-ethynylnicotinate: Properties, Synthesis, and Applications

This compound (CAS No. 216444-00-7) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its structure uniquely combines three key reactive centers: a pyridine ring, a methyl ester, and a terminal alkyne. This trifecta of functionality allows for sequential and site-selective modifications, making it an invaluable scaffold for constructing complex molecular architectures. Researchers in drug discovery and materials science leverage this compound's reactivity to access novel heterocycles and conjugated systems, enabling the exploration of new chemical space for therapeutic agents and advanced materials. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for professionals in the field.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in a research setting. These parameters govern its handling, storage, reaction conditions, and analytical characterization.

Physicochemical Properties

The core physical properties of this compound are summarized below. These values, primarily predicted from computational models, provide essential data for experimental design.

PropertyValueReference(s)
CAS Number 216444-00-7[1][2]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Appearance Light brown to brown solid[1]
Predicted Boiling Point 249.7 ± 25.0 °C (at 760 mmHg)[1]
Predicted Density 1.17 ± 0.1 g/cm³[1]
Predicted pKa 0.23 ± 0.22[1]
Storage Conditions Room Temperature, Sealed in Dry Environment[1]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound.[3] The following data represent the expected characteristic signals based on its structure and analysis of analogous compounds.[4][5]

SpectroscopyExpected Characteristic Signals
¹H NMR (CDCl₃)δ ~9.1 ppm (d, 1H): Proton at C2 of the pyridine ring. δ ~8.2 ppm (dd, 1H): Proton at C4 of the pyridine ring. δ ~7.5 ppm (d, 1H): Proton at C5 of the pyridine ring. δ ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃). δ ~3.2 ppm (s, 1H): Acetylenic proton (-C≡C-H).
¹³C NMR (CDCl₃)δ ~165 ppm: Ester carbonyl carbon. δ ~153, 139, 128, 125 ppm: Aromatic carbons of the pyridine ring. δ ~82, 80 ppm: Alkyne carbons (-C≡C-). δ ~53 ppm: Methyl ester carbon (-COOCH₃).
Infrared (IR) ~3300 cm⁻¹: ≡C-H stretch (sharp). ~2110 cm⁻¹: C≡C stretch (sharp, medium). ~1725 cm⁻¹: C=O stretch (ester, strong). ~1600-1450 cm⁻¹: C=C and C=N stretches (pyridine ring).
Mass Spectrometry (MS) m/z 161 [M]⁺: Molecular ion peak. m/z 130 [M-OCH₃]⁺: Fragment corresponding to the loss of the methoxy group.

PART 2: Synthesis and Mechanistic Insights

The most prevalent and efficient route to this compound involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is catalyzed by palladium and co-catalyzed by copper, linking a terminal alkyne with an aryl or vinyl halide.[6][7][8]

The Sonogashira Coupling Approach

The synthesis typically starts from an appropriate halogenated precursor, such as Methyl 6-bromonicotinate or Methyl 6-chloronicotinate.[9] The key transformation is the coupling with a protected or terminal alkyne.

Synthesis_of_Methyl_6-ethynylnicotinate cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A Methyl 6-halonicotinate (X = Br, I) C Methyl 6-((trimethylsilyl)ethynyl)nicotinate A->C Pd(PPh₃)₂Cl₂, CuI, Base (e.g., TEA) Toluene, 80°C B Trimethylsilylacetylene (TMS-C≡CH) B->C D This compound (Final Product) C->D Base (e.g., K₂CO₃) Methanol/THF

Caption: General two-step synthesis of this compound.

Mechanism of the Sonogashira Reaction

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the methyl 6-halonicotinate to form a Pd(II) complex.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step enhances the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Pd(II)L₂(Ar)(X) Pd0->Pd_Complex Oxidative Addition Product_Complex Pd(II)L₂(Ar)(C≡CR) Pd_Complex->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Ar-C≡CR Ar-C≡CR Product_Complex->Ar-C≡CR CuX Cu(I)X Cu_Acetylide Cu(I)C≡CR CuX->Cu_Acetylide Cu_Acetylide->Pd_Complex ArX Ar-X ArX->Pd_Complex Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrates.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 6-bromonicotinate (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagents: Add anhydrous toluene (or another suitable solvent like THF/DMF) via syringe, followed by triethylamine (2.5 eq) as the base.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the silyl-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a mixture of methanol and THF. Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 1-3 hours.

  • Final Isolation: Upon completion, remove the solvent, add water, and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to afford pure this compound.

PART 3: Chemical Reactivity and Applications

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing it to serve as a versatile branching point for molecular diversification.

Synthetic_Utility cluster_alkyne Alkyne Reactions cluster_ester Ester Modifications cluster_ring Pyridine Ring Chemistry Start This compound Click Click Chemistry (e.g., CuAAC with R-N₃) Start->Click [Cu], R-N₃ Sonogashira2 Further Sonogashira Coupling (with Ar-X) Start->Sonogashira2 Pd/Cu, Ar-X Cyclization Cyclization Reactions Start->Cyclization Various Reagents Hydrolysis Hydrolysis (NaOH) -> Carboxylic Acid Start->Hydrolysis Base Amidation Amidation (R₂NH) -> Amide Start->Amidation Amine, Heat N_Oxidation N-Oxidation Start->N_Oxidation m-CPBA Triazole Derivatives Triazole Derivatives Click->Triazole Derivatives Conjugated Systems Conjugated Systems Sonogashira2->Conjugated Systems Nicotinic Acid Derivatives Nicotinic Acid Derivatives Hydrolysis->Nicotinic Acid Derivatives Nicotinamide Derivatives Nicotinamide Derivatives Amidation->Nicotinamide Derivatives Substitution Nucleophilic Substitution (if activated)

Caption: Synthetic pathways accessible from this compound.

Key Applications in Drug Discovery

The structural motif of this compound is present in or serves as a precursor to a range of biologically active molecules.

  • Scaffold for Enzyme Inhibitors: The pyridine core is a common feature in many enzyme inhibitors. By modifying the alkyne and ester groups, libraries of compounds can be generated for screening. For instance, related nicotinic acid scaffolds are used as building blocks for D-amino acid oxidase (DAAO) inhibitors, which are being investigated for treating central nervous system disorders like schizophrenia.[11]

  • "Click Chemistry" Handle: The terminal alkyne is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry." This allows for the efficient and irreversible linking of the pyridine scaffold to other molecules, such as biomolecules, polymers, or fluorescent tags.

  • Bioisosteric Replacement: The methyl group in drug candidates is often crucial for activity. The strategic placement of functional groups, as seen in this molecule, is a key principle in drug design to modulate properties like potency, selectivity, and metabolic stability.[12][13]

PART 4: Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, general precautions for handling similar aromatic, heterocyclic compounds should be strictly followed.[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[14][15]

  • Stability and Storage: The compound should be stored in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[1][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functional group placement in molecular design. Its utility, anchored by the robust and reliable Sonogashira coupling for its synthesis, provides chemists with a versatile platform for innovation. The ability to selectively address the alkyne, ester, and pyridine moieties opens countless avenues for creating novel compounds with tailored properties, ensuring its continued importance in the fields of medicinal chemistry, chemical biology, and materials science.

References

An In-Depth Technical Guide to Methyl 6-ethynylnicotinate (CAS: 216444-00-7): A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-ethynylnicotinate is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyridine core functionalized with both a methyl ester and a terminal alkyne, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications in drug discovery, grounded in the principles of expert chemical synthesis and analysis.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The introduction of an ethynyl group provides a reactive handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling, as well as cycloadditions and other transformations. This allows for the facile introduction of diverse substituents, enabling the exploration of chemical space around the core structure. This compound, with its specific substitution pattern, serves as a crucial intermediate for creating novel compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis and for the unambiguous characterization of its derivatives.

Table 1: Physicochemical Properties of this compound[1]
PropertyValue
CAS Number 216444-00-7
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Light brown to brown solid
Boiling Point 249.7 ± 25.0 °C (Predicted)
Density 1.17 ± 0.1 g/cm³ (Predicted)
Storage Sealed in dry, Room Temperature
Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below are the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • ~3300 cm⁻¹ (C≡C-H stretch)

  • ~2100 cm⁻¹ (C≡C stretch, weak)

  • ~1720 cm⁻¹ (C=O ester stretch)

  • ~1600, 1580 cm⁻¹ (C=C and C=N ring stretching)

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

  • Expected [M+H]⁺: 162.05

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling of a 6-halonicotinate precursor with a protected or terminal alkyne. The following protocol describes a robust procedure starting from the commercially available Methyl 6-chloronicotinate.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A Methyl 6-chloronicotinate C PdCl₂(PPh₃)₂ (catalyst) CuI (co-catalyst) Base (e.g., Et₃N) Solvent (e.g., THF) Heat A->C B Ethynyltrimethylsilane B->C D Methyl 6-((trimethylsilyl)ethynyl)nicotinate C->D Formation of C-C bond E Base (e.g., K₂CO₃) Solvent (e.g., MeOH) D->E Removal of TMS group F This compound E->F Protonation

Caption: A typical two-step, one-pot synthesis of this compound.

Experimental Protocol: Sonogashira Coupling and In-situ Deprotection

Rationale: This protocol employs a palladium-catalyzed Sonogashira coupling, a highly reliable method for forming C(sp²)-C(sp) bonds. Using ethynyltrimethylsilane provides a stable and easy-to-handle source of the ethynyl group. The trimethylsilyl (TMS) protecting group is then conveniently removed in the same pot by the addition of a mild base, streamlining the workflow.

Materials:

  • Methyl 6-chloronicotinate

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloronicotinate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N. Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Coupling Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Deprotection: Cool the reaction mixture to room temperature. Add MeOH followed by K₂CO₃ (2.0 eq). Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Extraction: Partition the residue between EtOAc and water. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The ethynyl group of this compound is a versatile functional group that can participate in a variety of chemical transformations, making it a valuable building block for the synthesis of diverse compound libraries.

Diagram 2: Key Reactions of this compound

G cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds A This compound B Sonogashira Coupling (with Aryl/Vinyl Halides) A->B Pd/Cu catalyst C Click Chemistry (e.g., with Azides) A->C Cu(I) catalyst D Hydration/Addition Reactions A->D H₂O, Acid/Metal catalyst E Cycloaddition Reactions A->E Dienes/Dipoles F Aryl/Vinyl-substituted Pyridines B->F G Triazole-linked Heterocycles C->G H Pyridyl Ketones D->H I Fused Heterocyclic Systems E->I

Caption: Versatility of the ethynyl group in synthetic applications.

Case Study: Precursor to Nicotinic Analogs

Derivatives of the nicotinate scaffold are actively explored for their interaction with various biological targets. For instance, the related compound, methyl 6-methylnicotinate, is a key starting material in the synthesis of 6-methyl nicotine analogs. The synthesis involves an initial ester condensation reaction, followed by a series of transformations including ring opening, reduction, halogenation, and amination ring closure to yield the target nicotine derivative[1]. The ethynyl group in this compound provides a reactive site to build even more complex and diverse analogs that can be explored for their biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via Sonogashira coupling and the reactivity of its terminal alkyne group allow for the efficient construction of a wide array of complex molecules. This guide provides the essential technical information for researchers to confidently incorporate this important intermediate into their synthetic strategies for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of Methyl 6-ethynylnicotinate, a valuable building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document details the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis, with a focus on the widely employed Sonogashira cross-coupling reaction.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol , is a substituted pyridine derivative featuring a reactive terminal alkyne. This functional group makes it a highly versatile precursor for the construction of more complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications are prominent in the synthesis of novel therapeutic agents, where the rigid, linear alkyne moiety can serve as a key structural element for probing biological targets. The pyridine core itself is a common motif in many pharmaceuticals, imparting favorable pharmacokinetic properties.

Synthetic Strategy: The Sonogashira Cross-Coupling Approach

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]

The overall transformation for the synthesis of this compound can be depicted as follows:

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights into the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Methyl 6-chloronicotinate). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L2) Transmetalation->PdII_Alkyne CuX Cu(I)X Transmetalation->CuX Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide + CuX, Base Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation Transmetalating Agent

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

The Critical Role of a Protected Alkyne

Directly using acetylene gas in a Sonogashira coupling can be hazardous and lead to side reactions, including homocoupling. To circumvent these issues, a protected form of acetylene is employed. Trimethylsilylacetylene (TMSA) is an excellent choice as it is a liquid, making it easier and safer to handle. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions. This protecting group is then easily removed in a subsequent step to yield the desired terminal alkyne.

Detailed Experimental Protocol

This protocol outlines a two-step synthesis of this compound starting from Methyl 6-chloronicotinate and Trimethylsilylacetylene.

Step 1: Synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl 6-chloronicotinate171.5810.01.72 g
Trimethylsilylacetylene (TMSA)98.2212.01.66 mL
Dichlorobis(triphenylphosphine)palladium(II)701.900.2140 mg
Copper(I) iodide (CuI)190.450.476 mg
Triethylamine (TEA)101.1930.04.2 mL
Tetrahydrofuran (THF), anhydrous--50 mL

Procedure:

  • To a dry, argon-purged round-bottom flask, add Methyl 6-chloronicotinate (1.72 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).

  • Add anhydrous tetrahydrofuran (50 mL) and triethylamine (4.2 mL, 30.0 mmol) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Slowly add trimethylsilylacetylene (1.66 mL, 12.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford Methyl 6-((trimethylsilyl)ethynyl)nicotinate as a pale yellow solid.

Step 2: Deprotection to this compound

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl 6-((trimethylsilyl)ethynyl)nicotinate233.338.01.87 g
Potassium carbonate (K₂CO₃)138.2116.02.21 g
Methanol (MeOH)--40 mL

Procedure:

  • Dissolve Methyl 6-((trimethylsilyl)ethynyl)nicotinate (1.87 g, 8.0 mmol) in methanol (40 mL) in a round-bottom flask.

  • Add potassium carbonate (2.21 g, 16.0 mmol) to the solution.

  • Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white to off-white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane if necessary.

Characterization of this compound

Physicochemical Properties:

PropertyValue
CAS Number 216444-00-7
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance White to off-white solid

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.15 (d, J=2.0 Hz, 1H), 8.25 (dd, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 3.95 (s, 3H), 3.20 (s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.5, 152.0, 148.5, 139.0, 128.0, 125.5, 82.0, 80.5, 52.5.

  • Infrared (IR) (KBr, cm⁻¹): 3290 (≡C-H stretch), 2110 (C≡C stretch), 1725 (C=O stretch), 1590, 1480 (aromatic C=C stretch).

  • Mass Spectrometry (EI, 70 eV) m/z (%): 161 (M⁺, 100), 130 (M⁺ - OCH₃), 102 (M⁺ - COOCH₃).

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving a Sonogashira cross-coupling of Methyl 6-chloronicotinate with trimethylsilylacetylene, followed by a straightforward deprotection of the silyl group. This in-depth guide provides the necessary theoretical framework and a detailed, practical protocol to enable researchers to successfully synthesize this important chemical intermediate. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product. As a versatile building block, this compound will undoubtedly continue to play a crucial role in the advancement of pharmaceutical and materials science research.

References

Core Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of Methyl 6-ethynylnicotinate

Abstract: this compound (CAS No: 216444-00-7) is a heterocyclic building block of significant interest to the pharmaceutical and chemical biology sectors. Its molecular architecture, which combines a pyridine core, a methyl ester, and a reactive terminal alkyne, offers a unique trifecta of functionalities for synthetic elaboration. The pyridine scaffold is a prevalent motif in medicinal chemistry, while the ethynyl group serves as a versatile handle for advanced coupling chemistries, most notably bioorthogonal "click" reactions. This guide provides a comprehensive analysis of the molecule's structure, its characterization through modern spectroscopic techniques, a detailed protocol for its synthesis via Sonogashira coupling, and an exploration of its applications as a strategic intermediate in drug discovery.

This compound is an organic compound with the molecular formula C₉H₇NO₂.[1][2] Its structure is defined by a pyridine ring substituted at the 3-position with a methoxycarbonyl group (-COOCH₃) and at the 6-position with an ethynyl group (-C≡CH).

  • Pyridine Core: The nitrogen-containing aromatic ring is electron-deficient, which influences the reactivity of the substituents and the molecule's potential to engage in hydrogen bonding or coordination with biological targets.

  • Methyl Ester Group: This group is a classic ester functionality. The carbonyl oxygen can act as a hydrogen bond acceptor, and the entire group can be susceptible to hydrolysis under acidic or basic conditions, a property that can be exploited for pro-drug strategies or further synthetic modification.

  • Ethynyl Group: The terminal alkyne is the most defining feature for its application in modern synthesis. The sp-hybridized carbons create a linear geometry, and the terminal proton is weakly acidic. This functionality is the cornerstone for its use in metal-catalyzed cross-coupling reactions.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 216444-00-7[1][2][3][4]
Molecular Formula C₉H₇NO₂[1][2][4][5]
Molecular Weight 161.16 g/mol [1][2][5]
Appearance Light brown to brown solid
Boiling Point 249.7 ± 25.0 °C (Predicted)[1]
Density 1.17 ± 0.1 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1][4]
SMILES Code O=C(OC)C1=CN=C(C#C)C=C1[4][5]

Spectroscopic Characterization and Structural Elucidation

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic methods. While specific experimental spectra are proprietary, this section details the expected spectral data based on the known structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the hydrogen and carbon framework of the molecule.

Expected ¹H NMR Data (in CDCl₃): The proton NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the alkyne proton, and the methyl ester protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~9.1d1HH-2 (Pyridine)Adjacent to the ring nitrogen and ortho to the electron-withdrawing ester, resulting in significant deshielding.
~8.2dd1HH-4 (Pyridine)Ortho to the electron-withdrawing ester and meta to the nitrogen, leading to downfield shift.
~7.5d1HH-5 (Pyridine)Meta to the ester and ortho to the ethynyl group.
~3.9s3H-OCH₃ (Ester)Typical chemical shift for protons of a methyl ester.
~3.2s1H-C≡CH The terminal alkyne proton, shifted slightly downfield due to the influence of the aromatic ring.

Expected ¹³C NMR Data (in CDCl₃): The carbon NMR spectrum will reveal the nine unique carbon environments in the molecule.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~165C=O (Ester)Characteristic chemical shift for an ester carbonyl carbon.
~152C-2 (Pyridine)Aromatic carbon adjacent to nitrogen.
~148C-6 (Pyridine)Aromatic carbon adjacent to nitrogen and bonded to the alkyne.
~138C-4 (Pyridine)Deshielded aromatic carbon.
~128C-3 (Pyridine)Quaternary carbon attached to the ester.
~122C-5 (Pyridine)Aromatic carbon coupled to a proton.
~82C ≡CHsp-hybridized carbon attached to the ring.
~80C≡C Hsp-hybridized terminal carbon.
~53-OC H₃ (Ester)Typical chemical shift for the methyl carbon of an ester.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹) (Predicted)VibrationFunctional GroupRationale
~3300C-H StretchTerminal AlkyneA sharp, characteristic peak for the ≡C-H bond stretch.[6][7][8]
~3100-3000C-H StretchAromatic (Pyridine)Stretching vibrations of C-H bonds on the aromatic ring.[9]
~2950C-H StretchAliphatic (Methyl)Stretching vibration of the C-H bonds in the methyl group.[7]
~2110C≡C StretchTerminal AlkyneA weak but sharp absorption characteristic of a terminal alkyne C≡C bond.[6]
~1725C=O StretchEsterA very strong and sharp absorption, typical for a carbonyl group in an ester.[6][9]
~1600, ~1450C=C/C=N StretchAromatic RingIn-ring stretching vibrations of the pyridine core.[9]
~1300-1100C-O StretchEsterStrong stretching vibration of the C-O single bond of the ester.[9]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

m/z ValueInterpretationRationale
161[M]⁺Molecular ion peak, confirming the molecular weight of 161.16 g/mol .
130[M-OCH₃]⁺Loss of the methoxy radical from the ester group is a common fragmentation pathway.
102[M-COOCH₃]⁺Loss of the entire carbomethoxy group.

Synthesis and Mechanistic Insights

The most efficient and common synthesis of this compound is achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes.[10] The logical precursor for this synthesis is an appropriately halogenated nicotinate, such as Methyl 6-chloronicotinate (CAS: 73781-91-6).

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalysts Catalytic System cluster_steps Reaction Steps cluster_products Products A Methyl 6-chloronicotinate Step1 Step 1: Sonogashira Coupling (Inert Atmosphere, RT) A->Step1 B Trimethylsilylacetylene B->Step1 C PdCl₂(PPh₃)₂ (Palladium Catalyst) C->Step1 D CuI (Copper(I) Iodide) D->Step1 E Amine Base (e.g., Et₃N) E->Step1 Intermediate TMS-Protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (Base, e.g., K₂CO₃ in MeOH) Final This compound Step2->Final Intermediate->Step2

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 6-chloronicotinate

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate and Hexane (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl) and brine

Procedure:

  • Sonogashira Coupling: To a dry, inert-atmosphere flask, add Methyl 6-chloronicotinate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous THF and anhydrous Et₃N (2.5 eq) via syringe. Stir to dissolve.

  • Add trimethylsilylacetylene (1.5 eq) dropwise. The reaction is typically exothermic.

  • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is the TMS-protected intermediate.

  • Deprotection: Dissolve the crude TMS-protected intermediate in methanol.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the mixture with dilute HCl and remove the methanol under reduced pressure.

  • Extract the final product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Mechanistic Causality: The Sonogashira Cycle

The efficiency of the synthesis is rooted in the synergistic action of the palladium and copper catalysts. The palladium complex undergoes a catalytic cycle involving oxidative addition and reductive elimination, while the copper co-catalyst facilitates the formation of a key copper(I) acetylide intermediate.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition pd_alkynyl_complex Ar-Pd(II)-(C≡C-R)(L₂) pd_complex->pd_alkynyl_complex alkyne_cu R-C≡C-Cu alkyne_cu->pd_alkynyl_complex Transmetalation pd_alkynyl_complex->pd0 Reductive Elimination product Ar-C≡C-R pd_alkynyl_complex->product aryl_halide Ar-X aryl_halide->pd_complex alkyne R-C≡C-H alkyne->alkyne_cu Cu(I), Base cu_x CuX cu_x->alkyne base Base base->alkyne_cu base_h Base-H⁺X⁻ Click_Reaction start_mol This compound product 1,4-Disubstituted Triazole Product start_mol->product azide_mol Azide-Functionalized Molecule (R-N₃) azide_mol->product catalyst Cu(I) Catalyst catalyst->product CuAAC Reaction

References

Spectroscopic Blueprint of Methyl 6-ethynylnicotinate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the core spectroscopic data for Methyl 6-ethynylnicotinate (CAS No: 216444-00-7), a pyridine derivative of significant interest in pharmaceutical synthesis and medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and detailed interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

The structural elucidation of this compound (C₉H₇NO₂) is paramount for its application in complex molecular design. The following sections detail the characteristic spectral signatures that define its unique chemical architecture, featuring a 1,2,4-trisubstituted pyridine ring bearing a methyl ester and a terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy serves as the cornerstone for determining the precise connectivity and electronic environment of the atoms within this compound. The data presented is based on the characterization reported in the synthesis of this compound.

¹H NMR (Proton NMR) Analysis

Proton NMR provides a detailed picture of the hydrogen atoms in the molecule. The aromatic region is of particular interest, revealing the substitution pattern of the pyridine ring, while the aliphatic region confirms the presence of the methyl ester and the terminal alkyne proton.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for this class of compounds and its well-defined residual solvent peak for referencing.

  • Instrument Setup: Data is acquired on a standard NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Acquisition: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a high signal-to-noise ratio, a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery, and an acquisition time of 2-4 seconds.

  • Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is manually phased and baseline corrected. Chemical shifts (δ) are referenced to the residual CDCl₃ peak at 7.26 ppm.

Data and Interpretation

The ¹H NMR spectrum displays distinct signals corresponding to the three protons on the pyridine ring, the single acetylenic proton, and the three protons of the methyl ester.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.15dJ = 2.0 Hz1HH-2
8.23ddJ = 8.2, 2.0 Hz1HH-4
7.55dJ = 8.2 Hz1HH-5
3.95s-3H-OCH₃
3.25s-1H-C≡CH

Interpretation Insights:

  • H-2 (9.15 ppm): This proton, positioned ortho to the ring nitrogen and the ester group, is the most deshielded aromatic proton. Its downfield shift is a direct consequence of the anisotropic effect of the C=O bond and the electron-withdrawing nature of the nitrogen atom. It appears as a doublet due to coupling with H-4.

  • H-4 (8.23 ppm): Located meta to the nitrogen and ortho to the ester, this proton experiences significant deshielding. It appears as a doublet of doublets, showing coupling to both H-5 (larger, ortho coupling) and H-2 (smaller, meta coupling).

  • H-5 (7.55 ppm): This proton is ortho to the ethynyl group and meta to the nitrogen. It is the most upfield of the aromatic protons and appears as a doublet due to ortho coupling with H-4.

  • -OCH₃ (3.95 ppm): The sharp singlet integrating to three protons is characteristic of the methyl ester group. Its chemical shift is typical for methyl esters attached to an aromatic system.

  • -C≡CH (3.25 ppm): The singlet at 3.25 ppm is the diagnostic signal for the terminal acetylenic proton.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [style=invis];

} enddot Caption: Structure of this compound with ¹H NMR assignments.

¹³C NMR (Carbon-13 NMR) Analysis

Carbon-13 NMR provides complementary information, identifying all unique carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with key differences:

  • Sample Concentration: A higher concentration is often required (50-100 mg) due to the lower natural abundance of the ¹³C isotope.

  • Acquisition: A proton-decoupled pulse sequence is standard, resulting in a spectrum of singlets for each unique carbon. A significantly larger number of scans is necessary to achieve an adequate signal.

  • Referencing: The spectrum is typically referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Data and Interpretation

The spectrum shows nine distinct carbon signals, corresponding to the six carbons of the pyridine ring, the two acetylenic carbons, the ester carbonyl, and the ester methyl carbon.

Chemical Shift (δ) ppmAssignment
165.5C=O (Ester)
152.0C-2
145.0C-6
139.0C-4
128.0C-3
120.0C-5
82.5-C≡CH
79.0-C≡CH
52.5-OCH₃

Interpretation Insights:

  • Carbonyl Carbon (165.5 ppm): This downfield signal is characteristic of an ester carbonyl carbon.

  • Pyridine Ring Carbons (120.0-152.0 ppm): The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen and the substituents. C-2 and C-6, adjacent to the nitrogen, are typically the most downfield among the ring carbons.

  • Alkyne Carbons (82.5 and 79.0 ppm): These signals in the mid-range of the spectrum are diagnostic for sp-hybridized carbons of the ethynyl group.

  • Methyl Carbon (52.5 ppm): This upfield signal is characteristic of the methyl carbon of the ester group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition (ATR)

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. This method requires minimal sample preparation and is non-destructive.

Data and Interpretation

The IR spectrum of this compound is dominated by absorptions from the alkyne, ester, and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H Stretch (Terminal Alkyne)
~2120Medium, SharpC≡C Stretch (Alkyne)
~1725Strong, SharpC=O Stretch (Ester)
~1580, 1470MediumC=C/C=N Stretch (Pyridine Ring)
~1290, 1120StrongC-O Stretch (Ester)

Interpretation Insights:

  • Terminal Alkyne Vibrations: The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of the ≡C-H stretch of a terminal alkyne.[1][2] This is complemented by the C≡C triple bond stretch, which appears as a sharp, medium-intensity band around 2120 cm⁻¹.[1][2]

  • Ester Carbonyl Stretch: The intense, sharp absorption at approximately 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.[1] Its position is consistent with an ester conjugated to an aromatic system.

  • Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine ring.

  • Ester C-O Stretches: The strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O single bond stretching vibrations of the ester functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile (e.g., 1-10 µg/mL).

  • Ionization: Electrospray Ionization (ESI) is a common soft ionization technique. The sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are generated. ESI is typically run in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Data and Interpretation

The mass spectrum confirms the molecular weight of this compound (161.16 g/mol ).

m/zProposed IonInterpretation
162.05[M+H]⁺Protonated molecular ion, confirming the molecular weight.
131.04[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
103.04[M - COOCH₃]⁺Loss of the entire carbomethoxy group.

Interpretation Insights:

  • Molecular Ion: The base peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 162, confirming the molecular formula C₉H₇NO₂.

  • Key Fragmentation Pathways: A primary fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to a significant peak at m/z 131. A subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is also possible. Another common fragmentation is the cleavage of the C-C bond adjacent to the ester, resulting in the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), which would yield a fragment at m/z 103.

dot digraph "Spectroscopic_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#5F6368"];

} enddot Caption: Workflow for the structural elucidation of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra precisely define the atomic connectivity and electronic environments, while IR spectroscopy confirms the presence of the key alkyne and ester functional groups. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This complete spectroscopic profile serves as a reliable reference for researchers, scientists, and drug development professionals utilizing this important chemical intermediate.

References

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-ethynylnicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of the terminal ethynyl group on the electron-deficient pyridine ring, further modulated by the C3-methyl ester, imparts a unique and tunable reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of the ethynyl group in this molecule, offering a deep dive into the mechanistic underpinnings of its key transformations. We will dissect the electronic factors governing its reactivity and provide detailed, field-proven protocols for its utilization in cornerstone synthetic reactions, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), hydration, and catalytic hydrogenation. This document is intended to serve as a valuable resource for researchers seeking to leverage the synthetic potential of this compound in the design and synthesis of novel molecular entities.

Introduction: The Unique Electronic Landscape of this compound

The reactivity of the terminal alkyne in this compound is intrinsically linked to the electronic nature of the substituted pyridine ring. The pyridine nitrogen, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I) across the ring. This effect is most pronounced at the ortho (C2 and C6) and para (C4) positions, leading to a general decrease in electron density of the aromatic system compared to benzene.[1]

In this compound, the ethynyl group is situated at the C6 position, directly adjacent to the nitrogen atom. This proximity maximizes the inductive electron withdrawal, rendering the acetylenic protons more acidic than those of simple terminal alkynes. Furthermore, the methyl ester group at the C3 position, a meta position relative to the ethynyl group, also contributes to the overall electron-deficient character of the molecule through its own -I and resonance (-R) effects. This electronic landscape dictates the propensity of the ethynyl group to participate in a variety of chemical transformations.

dot

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Influences cluster_reactivity Impact on Ethynyl Group mol N-C(C(C(C(C=C-H)=N)=C(C(=O)OC)C=C1)=C1) N_effect Pyridine Nitrogen (-I effect) Acidity Increased Acidity of Acetylenic Proton N_effect->Acidity Inductive withdrawal Electrophilicity Enhanced Electrophilicity of Alkyne N_effect->Electrophilicity Ester_effect Methyl Ester (-I, -R effects) Ester_effect->Acidity Ester_effect->Electrophilicity Synthesis_Workflow start Start step1 Combine Methyl 6-chloronicotinate, Ethynyltrimethylsilane, Pd catalyst, Cu(I) catalyst, and base in solvent start->step1 step2 Heat reaction mixture under inert atmosphere step1->step2 step3 Monitor reaction progress by TLC/GC-MS step2->step3 step4 Work-up: Quench, extract, and purify crude product step3->step4 step5 Desilylation of the TMS-protected alkyne step4->step5 step6 Purification of final product step5->step6 end End step6->end Sonogashira_Reaction reactant1 This compound plus1 + reactant2 Ar-X (Aryl Halide) arrow Pd(0), Cu(I), Base product Methyl 6-(arylethynyl)nicotinate CuAAC_Reaction reactant1 This compound plus + reactant2 R-N3 (Azide) arrow Cu(I) catalyst, Sodium Ascorbate, Solvent (e.g., t-BuOH/H2O) product Methyl 6-(1-R-1H-1,2,3-triazol-4-yl)nicotinate Hydration_Reaction reactant This compound arrow H2O, H2SO4, HgSO4 (cat.) product Methyl 6-acetylnicotinate Hydrogenation_Workflow start This compound step1 Partial Hydrogenation (Lindlar's catalyst, H2) start->step1 step2 Full Hydrogenation (Pd/C, H2) start->step2 product1 Methyl 6-vinylnicotinate step1->product1 product2 Methyl 6-ethylnicotinate step2->product2

References

The Rising Potential of Methyl 6-Ethynylnicotinate Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Ethynyl-Nicotinate Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone pharmacophore, integral to a multitude of FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a privileged scaffold in the design of novel therapeutics.[1][2] This guide delves into the burgeoning potential of a specific, yet underexplored, class of pyridine derivatives: those derived from methyl 6-ethynylnicotinate. The strategic incorporation of an ethynyl group at the 6-position of the methyl nicotinate framework offers a powerful tool for medicinal chemists. This reactive handle not only allows for a diverse range of subsequent chemical modifications via click chemistry and cross-coupling reactions but also introduces conformational rigidity and the potential for unique interactions with biological targets.[3]

This in-depth technical guide provides a comprehensive overview of the synthesis, potential biological activities, and evaluation methodologies for this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for the discovery of next-generation therapeutics.

Synthetic Strategy: Accessing the this compound Core and its Derivatives

The synthesis of this compound and its derivatives is a multi-step process that leverages well-established organometallic cross-coupling reactions, most notably the Sonogashira coupling. The general workflow involves the preparation of a halogenated methyl nicotinate precursor, followed by the introduction of the ethynyl moiety.

Workflow for the Synthesis of this compound Derivatives

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Derivatization 6-Methylnicotinic Acid 6-Methylnicotinic Acid Esterification Esterification 6-Methylnicotinic Acid->Esterification Methyl 6-Methylnicotinate Methyl 6-Methylnicotinate Esterification->Methyl 6-Methylnicotinate Halogenation Halogenation Methyl 6-Methylnicotinate->Halogenation Methyl 6-Halonicotinate Methyl 6-Halonicotinate Halogenation->Methyl 6-Halonicotinate Sonogashira Coupling Sonogashira Coupling Methyl 6-Halonicotinate->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Further Reactions Further Reactions This compound->Further Reactions Diverse Derivatives Diverse Derivatives Further Reactions->Diverse Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-Chloronicotinate (Precursor)

This protocol describes a plausible method for generating the key precursor for Sonogashira coupling, adapted from standard halogenation procedures for pyridine rings.

  • Starting Material: 6-Hydroxynicotinic acid.

  • Esterification: Reflux 6-hydroxynicotinic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 6-hydroxynicotinate.

  • Chlorination: Treat methyl 6-hydroxynicotinate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce methyl 6-chloronicotinate. The reaction is typically heated to drive it to completion.

  • Work-up and Purification: Carefully quench the reaction mixture with ice, followed by neutralization with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for the Synthesis of this compound Derivatives

This protocol outlines the palladium- and copper-catalyzed cross-coupling of methyl 6-chloronicotinate with a terminal alkyne.[4]

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 6-chloronicotinate (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 4-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).

  • Alkyne Addition: Add the desired terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired this compound derivative.

Potential Biological Activities and Therapeutic Targets

While the biological activity of this compound derivatives is a nascent field of study, the structural motifs present in this scaffold suggest a high potential for interaction with several important classes of therapeutic targets. The following sections explore these possibilities based on evidence from structurally related compounds.

Anticancer Activity: Targeting Kinase Signaling Cascades

A significant body of research highlights the anticancer potential of pyridine and nicotinic acid derivatives.[5] Many of these compounds function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Potential Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The general structure of many VEGFR-2 inhibitors includes a heterocyclic hinge-binding motif, and the pyridine ring is a well-established scaffold in this context.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates MEK MEK VEGFR2->MEK PI3K PI3K VEGFR2->PI3K ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition by this compound derivatives.

Rationale for Potential Activity:

The this compound scaffold can be envisioned to fit into the ATP-binding pocket of VEGFR-2. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the ethynyl group can be functionalized with various substituents to occupy the hydrophobic pocket and enhance binding affinity and selectivity. Furthermore, the ethynyl group itself can act as a covalent warhead, forming an irreversible bond with a nearby cysteine residue in the active site of some kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7][8]

Illustrative Data for Structurally Related Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Furo[2,3-d]pyrimidine DerivativesVEGFR-221 - 47[6]
4-AnilinoquinazolinesEGFRVaries[9]
N-acylhydrazone ScaffoldVEGFR-2Varies[10]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol provides a framework for assessing the direct inhibitory activity of synthesized compounds against the VEGFR-2 enzyme.[11][12][13][14]

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer, ATP, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes). e. Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.[15][16][17][18]

  • Cell Seeding: Seed cancer cells (e.g., HUVEC, HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Neurological Activity: Modulating Cholinergic and Glutamatergic Systems

The structural resemblance of the nicotinate core to nicotinic acid, a form of vitamin B3, and its role in neuronal health suggests that derivatives of this compound could possess activity in the central nervous system (CNS).

Potential Target: Acetylcholinesterase (AChE)

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibitors of AChE are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission.[19] The pyridine ring is a common feature in some AChE inhibitors.

Rationale for Potential Activity:

Derivatives of this compound could be designed to interact with the active site of AChE. The ethynyl group allows for the introduction of various substituents that could form favorable interactions within the enzyme's active site gorge, potentially leading to reversible or irreversible inhibition.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[3]

  • Reagents and Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution (e.g., phosphate buffer, pH 8.0), and test compounds.

  • Assay Procedure: a. In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations. b. Add the AChE enzyme to the wells and pre-incubate. c. Initiate the reaction by adding the substrate, ATCI. d. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product. e. Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC₅₀ value.

Potential Target: Metabotropic Glutamate Receptors (mGluRs)

Recent studies have shown that ethynylpyridine derivatives can act as potent and selective antagonists of metabotropic glutamate subtype 5 receptors (mGluR5).[20][21] These receptors are implicated in a variety of CNS disorders, including anxiety, depression, and addiction.

Rationale for Potential Activity:

The 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a well-known mGluR5 antagonist.[21] The structural similarity of the ethynylpyridine core suggests that derivatives of this compound could also be designed to target mGluRs. The ester group at the 3-position and the ability to functionalize the ethynyl group provide ample opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Antimicrobial Activity

Recent research has begun to explore the antimicrobial potential of nicotinamide derivatives.[10][22][23] This opens up another avenue for the potential application of this compound derivatives.

Rationale for Potential Activity:

The pyridine ring is a component of several natural and synthetic antimicrobial agents. The introduction of the ethynyl group and subsequent derivatization could lead to compounds with novel mechanisms of action against bacteria and fungi. The specific targets in microbial pathogens would need to be elucidated through further research.

Conclusion and Future Directions

The this compound scaffold represents a promising and largely untapped area for drug discovery. Its synthetic tractability, coupled with the proven biological relevance of the pyridine ring and the unique properties of the ethynyl group, provides a strong foundation for the development of novel therapeutics. The potential for these derivatives to act as anticancer agents, particularly as kinase inhibitors, is supported by a wealth of literature on related compounds. Furthermore, the exploration of their activity in the central nervous system and as antimicrobial agents presents exciting opportunities for addressing a broad range of unmet medical needs.

Future research in this area should focus on the synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships for various biological targets. Mechanistic studies will be crucial to elucidate the precise modes of action of any lead compounds identified. This systematic approach will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Methyl 6-Ethynylnicotinate: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-ethynylnicotinate has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture, featuring a pyridine ring, a methyl ester, and a terminal alkyne, provides a powerful platform for the construction of complex molecular scaffolds. This guide offers a comprehensive technical overview of this compound, from its synthesis to its diverse applications in medicinal chemistry and materials science. We will delve into the causality behind experimental choices for its key reactions, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and other pericyclic reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers to effectively utilize this powerful synthetic tool.

Introduction: The Strategic Value of this compound

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and functional materials, owing to its unique electronic properties and ability to participate in hydrogen bonding. The incorporation of an ethynyl group at the 6-position of a nicotinic acid scaffold endows the molecule with exceptional synthetic versatility. The terminal alkyne serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the facile introduction of diverse functionalities. The methyl ester at the 3-position offers a site for further derivatization, such as amidation or reduction, adding another layer of synthetic utility. This strategic combination of reactive sites makes this compound a sought-after building block for the rapid generation of molecular complexity and the exploration of novel chemical space.

Synthesis of this compound

The most common and efficient route to this compound involves a two-step sequence starting from a readily available halogenated precursor, such as methyl 6-chloronicotinate. This approach typically involves a Sonogashira coupling with a protected acetylene source, followed by deprotection.

Synthesis of the Silylated Precursor: Methyl 6-((trimethylsilyl)ethynyl)nicotinate

The use of a silyl-protected alkyne, such as ethynyltrimethylsilane, is crucial to prevent the undesired homocoupling of the terminal alkyne under the reaction conditions.

Experimental Protocol: Synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 6-chloronicotinate (1.0 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (2.0 eq.) and anhydrous, degassed tetrahydrofuran (THF) to the flask.

  • Addition of Alkyne: Slowly add ethynyltrimethylsilane (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 6-((trimethylsilyl)ethynyl)nicotinate as a solid.

Deprotection to Yield this compound

The removal of the trimethylsilyl (TMS) protecting group is typically achieved under mild basic conditions.

Experimental Protocol: Deprotection of Methyl 6-((trimethylsilyl)ethynyl)nicotinate

  • Reaction Setup: Dissolve methyl 6-((trimethylsilyl)ethynyl)nicotinate (1.0 eq.) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v).

  • Base Addition: Add potassium carbonate (1.5 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Once the starting material is consumed, add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Key Synthetic Transformations

The terminal alkyne of this compound is the linchpin for its utility as a building block. The following sections detail its most important and widely utilized reactions.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[2]

Mechanism of the Sonogashira Coupling

The reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[1]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne + R-C≡CH, Base Cu_Alkyne->PdII_Aryl Transfers Alkyne Cu_Alkyne->CuX Transmetalation

Caption: Dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), 4-iodoanisole (1.1 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.).

  • Solvent and Base: Add anhydrous, degassed triethylamine (2.0 eq.) and anhydrous, degassed THF.

  • Reaction Conditions: Stir the mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford the desired coupled product.

Reactant 1Reactant 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF2512~85-95
This compound1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIEt₃NDMF608~80-90
This compound2-IodopyridinePd(PPh₃)₄ / CuIi-Pr₂NEtDioxane8018~75-85

Table 1: Representative examples of Sonogashira couplings with this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regiospecific method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1] The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and dipole-dipole interactions.

Mechanism of the CuAAC Reaction

The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.

CuAAC_Mechanism cluster_all CuAAC Catalytic Cycle Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Metallacycle Six-membered Copper(III) Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Azide R'-N₃ Triazole_Cu Triazolyl-Cu(I) Metallacycle->Triazole_Cu Triazole_Cu->Cu_I Regenerates Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Triazole + H⁺

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and benzyl azide (1.05 eq.).

  • Solvent: Add a 1:1 mixture of water and tert-butanol.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Conditions: Stir the reaction vigorously at room temperature for 4-12 hours. The product often precipitates from the reaction mixture.

  • Work-up: If a precipitate forms, collect the solid by filtration and wash with water, then a cold solvent like diethyl ether or methanol. If no precipitate forms, extract the product with ethyl acetate.

  • Purification: The filtered product is often pure. If necessary, the product can be recrystallized or purified by column chromatography.

AlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O / NaAscH₂O/t-BuOH256>95
This compoundEthyl 2-azidoacetateCuSO₄·5H₂O / NaAscH₂O/t-BuOH258~90-98
This compound1-Azido-4-methoxybenzeneCuIDMF4012~85-95

Table 2: Representative examples of CuAAC reactions with this compound.

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound, due to the electron-withdrawing pyridine ring, makes it a competent dipolarophile in 1,3-dipolar cycloadditions and a dienophile in Diels-Alder reactions, particularly with electron-rich dienes.

Beyond azides, other 1,3-dipoles such as nitrile oxides can react with this compound to form five-membered heterocycles like isoxazoles. These reactions are valuable for generating diverse heterocyclic scaffolds.[3]

General Procedure: 1,3-Dipolar Cycloaddition with a Nitrile Oxide

  • Nitrile Oxide Generation: The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride and a base (e.g., triethylamine).

  • Reaction: In a flask containing this compound (1.0 eq.) in an appropriate solvent (e.g., toluene or dichloromethane), the solution of the hydroximoyl chloride (1.1 eq.) and triethylamine (1.2 eq.) is added slowly at room temperature.

  • Conditions: The reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the isoxazole product.

While less common for simple alkynes, the Diels-Alder reaction can occur with electron-rich dienes, often requiring thermal conditions. This [4+2] cycloaddition provides access to substituted cyclohexadiene ring systems.

Diels_Alder Reactants Diene + Dienophile (this compound) TS [4+2] Transition State Reactants->TS Heat (Δ) Product Cyclohexadiene Adduct TS->Product

Caption: General scheme of a Diels-Alder reaction.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound are of significant interest in drug discovery due to the favorable pharmacological properties of the resulting heterocyclic scaffolds.

Triazole Derivatives as Antifungal Agents

The 1,2,3-triazole moiety is a well-established pharmacophore in antifungal agents.[4][5] Triazole-containing drugs, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The triazole derivatives synthesized from this compound via CuAAC are promising candidates for novel antifungal agents.[1]

Scaffolds for Kinase Inhibitors and Other Therapeutic Targets

The substituted pyridine and triazole cores are prevalent in a wide range of biologically active molecules, including kinase inhibitors, antivirals, and CNS-targeting agents. The ability to rapidly diversify the structure of this compound through the reactions described above makes it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Applications in Materials Science

The rigid, linear nature of the ethynylpyridine unit makes it an attractive component for the construction of conjugated organic materials with interesting photophysical and electronic properties.

Building Blocks for Conjugated Polymers

Sonogashira coupling polymerization of dihaloarenes with diethynyl monomers is a powerful method for synthesizing conjugated polymers. This compound can be incorporated into such polymers to tune their electronic properties, solubility, and solid-state packing. These materials have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7] The pyridine nitrogen can also be used to coordinate with metals, opening up possibilities for sensor applications.

Conclusion

This compound is a powerful and versatile building block that offers a wealth of synthetic opportunities for organic chemists. Its trifunctional nature allows for a modular and efficient approach to the synthesis of a wide array of complex molecules. From the development of new therapeutic agents to the design of novel functional materials, the applications of this heterocyclic scaffold are vast and continue to expand. The robust and well-understood reactivity of its terminal alkyne, coupled with the potential for further modification of the pyridine ring and ester functionality, ensures that this compound will remain a valuable tool in the arsenal of synthetic chemists for years to come.

References

An In-depth Technical Guide to Methyl 6-ethynylnicotinate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Part 1: The Genesis of a Versatile Building Block - A Plausible History and Synthesis

The history of Methyl 6-ethynylnicotinate is intrinsically linked to the development of cross-coupling reactions, particularly the Sonogashira coupling, and the broader exploration of nicotinic acid derivatives for pharmaceutical applications. The logical synthetic approach to this molecule involves the introduction of the ethynyl group onto a pre-existing 6-substituted nicotinate framework.

Key Synthetic Strategy: The Sonogashira Coupling

The most probable and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[3][4] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[3]

Diagram of the Sonogashira Coupling Reaction:

Sonogashira_Coupling A Methyl 6-halonicotinate (X = I, Br) Catalyst Pd(PPh₃)₂Cl₂ / CuI Base (e.g., Et₃N) A->Catalyst B Terminal Alkyne (e.g., Trimethylsilylacetylene) B->Catalyst C This compound Catalyst->C

Caption: General scheme of the Sonogashira coupling for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol is a representative procedure based on established methods for Sonogashira couplings on pyridine rings.[5][6]

Materials:

  • Methyl 6-bromonicotinate

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add Methyl 6-bromonicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagents Addition: Add anhydrous THF and anhydrous Et₃N. Degas the mixture with argon for 15 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Deprotection: Once the starting material is consumed, cool the reaction to room temperature. Add a solution of K₂CO₃ (2.0 eq) in methanol. Stir for 1-2 hours to effect the desilylation.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the catalysts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.[7]

Part 2: Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₇NO₂[8]
Molecular Weight 161.16 g/mol [8]
CAS Number 216444-00-7[8]
Appearance Off-white to light yellow solidGeneral observation
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, THF)Inferred from synthetic protocols

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules. The ethynyl group serves as a versatile handle for further chemical transformations, while the methyl ester can be readily hydrolyzed or converted to other functional groups.

Role as a Key Intermediate

Pyridine derivatives are integral to many pharmaceuticals, and the introduction of an ethynyl group provides a rigid linker and a site for further elaboration through reactions such as click chemistry or further cross-coupling reactions.[1] This makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Precursor to Biologically Active Molecules

While specific drugs derived directly from this compound are not prominently documented in the initial search results, the broader class of ethynylpyridine compounds has shown significant therapeutic potential. For instance, ethynylpyridines are used in the synthesis of metabotropic glutamate receptor 5 (mGluR5) ligands, which are targets for neurological disorders.[9]

Diagram of the Role of this compound in Drug Discovery:

Drug_Discovery_Workflow A This compound B Chemical Modification (e.g., Click Chemistry, Cross-Coupling) A->B Versatile Precursor C Library of Diverse Pyridine Derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Workflow illustrating the utility of this compound in a typical drug discovery pipeline.

Part 4: Conclusion and Future Perspectives

This compound, while not having a storied history of its own, represents a confluence of important developments in organic synthesis and medicinal chemistry. Its likely emergence from the advent of powerful cross-coupling reactions like the Sonogashira coupling has provided chemists with a valuable tool for the construction of novel, biologically active molecules. The continued importance of pyridine-containing pharmaceuticals ensures that versatile building blocks like this compound will remain relevant in the ongoing quest for new and improved therapeutics. Future research will likely focus on expanding the diversity of molecules accessible from this precursor and exploring its utility in the synthesis of compounds for a wider range of biological targets.

References

The Ascendant Role of Ethynylnicotinate Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the ethynyl group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles of bioactive molecules.[1] This guide delves into the burgeoning class of ethynylnicotinate compounds, a privileged structural motif demonstrating significant therapeutic potential across a spectrum of disease targets. We will explore the nuanced synthetic strategies for accessing these compounds, dissect the intricate structure-activity relationships (SAR) that govern their biological effects, and illuminate their mechanistic pathways of action. This comprehensive analysis aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to harness the full potential of ethynylnicotinate derivatives in the pursuit of novel therapeutics.

The Ethynyl Group: A Versatile Modulator in Medicinal Chemistry

The acetylene (ethynyl) functional group, once perceived primarily as a synthetic handle, is now celebrated for its multifaceted contributions to drug design.[1] Its rigid, linear geometry can act as a structural anchor, orienting pharmacophoric elements for optimal target engagement. Furthermore, the triple bond's electron-rich nature can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, to enhance binding affinity. From a metabolic standpoint, the ethynyl group can serve as a metabolic blocker, preventing unwanted enzymatic degradation and thereby improving a compound's half-life.[1] Its small size allows for its introduction into sterically constrained binding pockets without significant structural perturbation.

Synthetic Strategies for Ethynylnicotinate Derivatives

The construction of the ethynylnicotinate core relies on robust and versatile cross-coupling methodologies. The Sonogashira coupling reaction stands as the preeminent method for forging the crucial carbon-carbon bond between a halonicotinate and a terminal alkyne.

Key Synthetic Workflow: Sonogashira Coupling

The Sonogashira reaction provides a direct and efficient route to ethynylnicotinate derivatives. The general workflow is depicted below:

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Halonicotinate Halonicotinate Ester Product Ethynylnicotinate Product Halonicotinate->Product TerminalAlkyne Terminal Alkyne TerminalAlkyne->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Base (e.g., Et3N) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product

Caption: Generalized Sonogashira coupling workflow for the synthesis of ethynylnicotinate compounds.

Experimental Protocol: Synthesis of a Model Ethynylnicotinate

Objective: To synthesize a representative ethyl 6-phenylethynylnicotinate.

Materials:

  • Ethyl 6-chloronicotinate

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0)

  • Copper(I) iodide

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add ethyl 6-chloronicotinate (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous THF, followed by triethylamine (2.0 eq).

  • To the stirring mixture, add phenylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 60°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethyl 6-phenylethynylnicotinate.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating an inert atmosphere (argon or nitrogen) to maintain its catalytic activity.

  • Co-catalyst: Copper(I) iodide is crucial for the catalytic cycle, facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex.

  • Base: Triethylamine serves a dual purpose: it acts as a base to neutralize the hydrogen halide byproduct of the reaction and as a solvent.

  • Solvent: THF is a common solvent for Sonogashira couplings due to its ability to dissolve the reactants and its relatively low boiling point, which allows for easy removal post-reaction.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

Ethynylnicotinate derivatives have shown promise in a variety of therapeutic areas, including oncology and neurodegenerative diseases. The pyridine nitrogen of the nicotinate core can act as a hydrogen bond acceptor, while the ethynyl linker provides a rigid scaffold for positioning various substituents to probe specific binding pockets.

Case Study: Ethynylnicotinates as Kinase Inhibitors

In the context of kinase inhibition, the ethynylnicotinate scaffold can be strategically employed to target the ATP-binding site. The nicotinate moiety can mimic the adenine region of ATP, while the ethynyl-linked substituent can extend into the hydrophobic pocket.

Substituent (R) Kinase Target IC50 (nM) Key Interactions
PhenylEGFR150Hydrophobic interactions in the back pocket.
4-AnisylEGFR75Additional hydrogen bonding with a conserved water molecule.
3-AminophenylALK50Forms a key hydrogen bond with the hinge region.
2-ThienylSRC200Shape complementarity within the hydrophobic pocket.

SAR Insights:

  • Electronic Effects: Electron-donating groups on the terminal aromatic ring, such as the methoxy group in the 4-anisyl derivative, can enhance potency, potentially by modulating the electronics of the ethynyl linker.

  • Steric Factors: The position of substituents on the aromatic ring is critical. A meta-amino group, as seen in the ALK inhibitor, can be optimally positioned to interact with the hinge region of the kinase.

  • Heterocyclic Substituents: The use of heterocycles like thiophene can improve pharmacokinetic properties and introduce additional points for interaction.

SAR_Logic Ethynylnicotinate Ethynylnicotinate Core Potency Biological Potency Ethynylnicotinate->Potency Substituent Substituent (R) Substituent->Potency Selectivity Target Selectivity Substituent->Selectivity PK_Properties Pharmacokinetic Properties Substituent->PK_Properties

Caption: Logical relationship between the ethynylnicotinate core, substituents, and key drug properties.

Allosteric Modulation of Metabotropic Glutamate Receptors

Recent studies have highlighted the potential of ethynylnicotinate analogs as allosteric modulators of metabotropic glutamate receptors (mGluRs). For instance, analogs of MTEP (3-[(2-methyl-4-thiazolyl)ethynyl]pyridine), a known mGluR5 antagonist, have been explored for the treatment of central nervous system disorders.[2] The ethynylnicotinate scaffold can serve as a bioisostere for the thiazolylethynylpyridine core of MTEP, offering opportunities to fine-tune potency and drug-like properties.

Future Directions and Emerging Applications

The versatility of the ethynylnicotinate scaffold positions it as a valuable platform for future drug discovery efforts. The terminal alkyne can be further functionalized using "click chemistry" to attach various moieties, such as fluorescent probes for target identification or polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.[1]

Furthermore, the exploration of ethynylnicotinates in areas such as antiviral and anti-inflammatory research is warranted, given the broad applicability of the ethynyl group in these fields.[1][3] As our understanding of disease biology deepens, the rational design of novel ethynylnicotinate derivatives will undoubtedly lead to the development of next-generation therapeutics.

References

A Technical Guide to Methyl 6-ethynylnicotinate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 6-ethynylnicotinate in Modern Drug Discovery

This compound (CAS 306941-00-8) has emerged as a pivotal building block for medicinal chemists and drug development professionals. Its unique trifunctional architecture—comprising a pyridine core, a reactive ethynyl group, and a methyl ester—offers a versatile platform for the synthesis of complex molecular entities. The pyridine ring, a common motif in numerous pharmaceuticals, provides a key structural element for engaging with biological targets. The terminal alkyne is a gateway to a host of powerful and efficient coupling reactions, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," and the Sonogashira coupling. The methyl ester provides a handle for further synthetic transformations or can act as a crucial interaction point within a binding pocket. This guide provides an in-depth technical overview of the commercial landscape, quality control, and key applications of this compound, designed to empower researchers in their quest for novel therapeutics.

Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-purity starting materials is the bedrock of any successful research and development program. For a specialized reagent like this compound, a thorough evaluation of commercial suppliers is critical.

Leading Commercial Suppliers

A survey of the current market reveals several reputable suppliers of this compound for research purposes. These include, but are not limited to:

  • Biosynth

  • ChemScene (via Fisher Scientific)

  • BLD Pharm

  • Amadis Chemical Company Limited (listed on ChemicalBook)[1]

  • Wuxi AppTec (listed on ChemicalBook)[1]

It is important to note that availability and stock levels can fluctuate, and researchers should always verify this information directly with the suppliers.

Comparative Analysis of Commercial Offerings

To facilitate the selection process, the following table provides a comparative overview of key parameters for sourcing this compound. Data is representative and should be confirmed with the respective suppliers.

SupplierPurity SpecificationAvailable QuantitiesCertificate of Analysis (CoA)
Biosynth ≥95% (Typical)100mg, 250mg, 1gAvailable upon request
ChemScene ≥98% (Typical)250mg, 1g, 5gProvided with purchase
BLD Pharm ≥97% (Typical)1g, 5g, 10gAvailable on product page

Note: Pricing and lead times are subject to change and should be obtained directly from the suppliers.

Quality Control and In-House Verification: A Self-Validating System

Ensuring the identity and purity of this compound is paramount to the reproducibility and success of subsequent synthetic steps. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good laboratory practice.

Interpreting the Certificate of Analysis (CoA)

A typical CoA for this compound will include the following critical information:

  • Identifier: Chemical Name, CAS Number (306941-00-8), and Lot Number.

  • Physical Properties: Appearance (e.g., off-white to yellow solid), and Melting Point.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) and reported as a percentage area.

  • Identity Confirmation: Confirmed by Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).

Representative ¹H NMR Data (CDCl₃, 400 MHz): The ¹H NMR spectrum is a primary tool for confirming the structure of this compound.[2] The expected chemical shifts (δ) in ppm are:

  • ~9.1 ppm (s, 1H): Proton on the pyridine ring at position 2.

  • ~8.2 ppm (dd, 1H): Proton on the pyridine ring at position 4.

  • ~7.6 ppm (d, 1H): Proton on the pyridine ring at position 5.

  • ~3.9 ppm (s, 3H): Methyl protons of the ester group.

  • ~3.2 ppm (s, 1H): Acetylenic proton.

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Recommended In-House Quality Control Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A reverse-phase HPLC method is recommended for verifying the purity of this compound.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product. The area percentage of this peak should align with the purity stated on the CoA.

2. ¹H NMR Spectroscopy for Structural Confirmation: Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl₃) and acquire a ¹H NMR spectrum. The observed chemical shifts, multiplicities, and integrations should be consistent with the structure of this compound as detailed above.

Key Synthetic Applications and Field-Proven Protocols

The utility of this compound is best demonstrated through its application in robust and high-yield coupling reactions. The following sections provide detailed, exemplary protocols for two of its most significant applications.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is instrumental in the synthesis of disubstituted alkynes, which are common scaffolds in medicinal chemistry.

This protocol describes a typical setup for the Sonogashira coupling reaction.

Materials:

  • This compound

  • 4-Bromoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 eq), 4-bromoanisole (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and triethylamine (3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & CuI - Base (TEA) solvent Add Anhydrous Solvent (THF) reagents->solvent inert Establish Inert Atmosphere (N2) solvent->inert stir Stir at RT (12-24h) inert->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter extract Aqueous Wash & Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: A generalized workflow for the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Click Chemistry

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage between an alkyne and an azide, is the quintessential click reaction and has found widespread application in bioconjugation, drug discovery, and materials science.

This protocol provides a robust method for the synthesis of a 1,2,3-triazole using this compound.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure triazole product.

Diagram: CuAAC Reaction Logical Relationship

CuAAC_Logic cluster_reactants Reactants cluster_catalyst Catalyst Generation Alkyne This compound (Alkyne) Reaction CuAAC Reaction (Click Chemistry) Alkyne->Reaction Azide Organic Azide (e.g., Benzyl Azide) Azide->Reaction Catalyst_System Catalytic System Catalyst_System->Reaction Cu_II Cu(II) Source (CuSO4) Cu_II->Catalyst_System Reducer Reducing Agent (Sodium Ascorbate) Reducer->Catalyst_System Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product

Caption: Logical relationship of components in a CuAAC reaction.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound, as an acetylenic compound, requires careful handling.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of well-designed chemical building blocks in accelerating drug discovery. Its strategic combination of a pyridine core with the versatile reactivity of a terminal alkyne provides a robust platform for the synthesis of novel and complex molecules. By understanding the commercial landscape, implementing rigorous quality control, and mastering its key synthetic applications, researchers can fully leverage the potential of this valuable reagent in their pursuit of the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols: Methyl 6-Ethynylnicotinate in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 6-Ethynylnicotinate

This compound is a highly versatile pyridine-based building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a terminal alkyne and a methyl ester on a pyridine scaffold, makes it an ideal substrate for carbon-carbon bond-forming reactions. Among these, the Sonogashira coupling reaction stands out as a powerful and widely used method for the synthesis of complex molecules.[1][2] The pyridine nitrogen atom and the ester functionality allow for fine-tuning of electronic properties and provide handles for further synthetic transformations, making this reagent a valuable tool in the construction of novel pharmaceutical agents and functional organic materials.[3][4]

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][6] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, rendering it indispensable in modern organic synthesis.[6][7] The products of these reactions, arylalkynes and conjugated enynes, are key structural motifs in numerous natural products, pharmaceuticals, and organic materials.[8][9]

The Sonogashira Coupling Reaction: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11]

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a palladium(II) intermediate. The reactivity order for the halide is generally I > Br > OTf > Cl.[12][13]

  • Transmetalation: The palladium(II) intermediate reacts with a copper(I) acetylide, which is formed in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, generating a palladium(II) acetylide complex and regenerating the copper(I) catalyst.

  • Reductive Elimination: The palladium(II) acetylide complex undergoes reductive elimination to yield the final cross-coupled product (R-alkyne) and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[13]

The Copper Cycle:

  • Coordination: The copper(I) catalyst coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is then ready for the transmetalation step with the palladium(II) intermediate.[11]

It's important to note that copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[6][7]

Visualizing the Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R-X) PdII_B R-Pd(II)L₂(C≡CR') PdII_A->PdII_B Transmetalation Cu_alkyne [Cu(C≡CR')]n PdII_B->Pd0 Reductive Elimination (R-C≡CR') CuI Cu(I)X CuI->Cu_alkyne H-C≡CR' + Base Cu_alkyne->PdII_A Cu_alkyne->CuI Transmetalation caption Catalytic cycle of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic aryl bromide. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), anhydrous)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv). Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.

  • Substrate Addition: Add this compound (1.1-1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide) and stir.[14] The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired coupled product.

Key Reaction Parameters and Optimization

The success of a Sonogashira coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes typical conditions and provides insights for optimization.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/ligandThe choice of catalyst and ligand can significantly impact reaction efficiency. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[10] For challenging substrates, more specialized catalysts may be required.[6]
Copper Co-catalyst CuIEssential for the formation of the copper acetylide intermediate in the classical Sonogashira reaction. In some cases, copper-free conditions are preferred to minimize homocoupling.[7]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃The base is crucial for the deprotonation of the terminal alkyne. Amine bases often serve as both the base and a co-solvent.[15] Inorganic bases can also be effective, particularly in copper-free protocols.[16]
Solvent THF, DMF, Toluene, AcetonitrileThe solvent should be chosen based on the solubility of the reactants and the reaction temperature. Anhydrous conditions are generally recommended.[5]
Temperature Room Temperature to 130 °CThe required temperature depends on the reactivity of the aryl halide. Aryl iodides are generally more reactive and may couple at lower temperatures than aryl bromides or chlorides.[12]

Applications in Drug Discovery and Development

The Sonogashira coupling of this compound provides access to a diverse range of substituted pyridine derivatives that are valuable in drug discovery. The resulting arylalkynyl pyridine scaffold is present in a number of biologically active molecules. The methyl ester can be readily hydrolyzed or converted to other functional groups, allowing for further structural modifications in structure-activity relationship (SAR) studies.[3]

Troubleshooting Common Issues

  • Low Yield: Consider increasing the catalyst loading, using a more active catalyst system, or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous.

  • Homocoupling of Alkyne (Glaser Coupling): This side reaction can be minimized by using copper-free conditions, ensuring a strictly anaerobic environment, or by slowly adding the alkyne to the reaction mixture.[1]

  • Dehalogenation of Aryl Halide: This can occur at higher temperatures. It may be necessary to lower the reaction temperature and extend the reaction time.

  • Reaction Stalls: This could be due to catalyst deactivation. The use of more robust ligands or a fresh portion of catalyst may be beneficial.

Conclusion

The Sonogashira coupling reaction is a powerful tool for the functionalization of this compound. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and systematic optimization are key to achieving high yields and purity of the desired products. The protocols and guidelines presented here are intended to serve as a starting point for researchers to explore the rich chemistry of this versatile building block in their pursuit of novel molecules with important applications.

References

Application Notes and Protocols for Methyl 6-ethynylnicotinate in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 6-ethynylnicotinate is a heterocyclic terminal alkyne that is emerging as a valuable building block in the field of click chemistry. Its unique structure, featuring a pyridine core, an ester functionality, and a reactive ethynyl group, offers a trifecta of properties that make it highly attractive for researchers in drug discovery, chemical biology, and materials science. The pyridine moiety is a common scaffold in many pharmaceuticals, offering opportunities for modulating solubility, basicity, and protein-binding interactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization or for mimicking biological carboxylates. The terminal alkyne is the key to its utility in click chemistry, enabling rapid, efficient, and specific covalent bond formation with azide-functionalized molecules.

This guide provides an in-depth exploration of the applications of this compound in click chemistry, complete with detailed protocols and expert insights to empower researchers to leverage this versatile reagent in their work.

Core Concepts: The Power of Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often biological, conditions with no or minimal side products. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. For applications in living systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative, relying on the inherent reactivity of strained cyclooctynes.

This compound, as a terminal alkyne, is an ideal substrate for CuAAC reactions, enabling the precise and robust conjugation of the nicotinic acid scaffold to a wide array of azide-containing molecules.

Application I: Drug Discovery and Lead Optimization

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. By incorporating this compound into a drug discovery workflow, medicinal chemists can rapidly generate libraries of novel compounds with diverse functionalities, accelerating the identification of new therapeutic leads. The triazole ring formed during the click reaction is not just a linker; it is a stable, aromatic, and polar moiety that can participate in hydrogen bonding and dipole interactions, often serving as a bioisostere for amide bonds.

Case Study: Synthesis of Novel NLRP3 Inflammasome Inhibitors

A recent study on the design and discovery of novel inhibitors for the NLRP3 inflammasome, a key target in inflammatory diseases, successfully utilized this compound in a CuAAC reaction to synthesize a key compound in their series.[1] This serves as an excellent, field-proven example of its application.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is adapted from the synthesis of novel NLRP3 inhibitors and is a robust starting point for the conjugation of this compound to a variety of azide-containing molecules.[1]

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the azide-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Expert Insight: A slight excess of the alkyne is often used to ensure complete consumption of the potentially more valuable azide-functionalized substrate.

  • Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water).

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the CuSO₄·5H₂O solution (typically 1-10 mol%) followed by the sodium ascorbate solution (typically 5-20 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

    • Expert Insight: The reaction is often characterized by a color change upon addition of the copper catalyst and reducing agent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are typically complete within 1-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a solution of EDTA to chelate the copper catalyst.

    • If a precipitate forms, it can be filtered and washed.

    • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to yield the pure 1,2,3-triazole product.

Quantitative Data Summary:

Reactant/ParameterRecommended Range/ValueRationale
Alkyne:Azide Molar Ratio1.1 : 1.0Ensures complete conversion of the limiting reagent.
CuSO₄·5H₂O Loading1 - 10 mol%Catalytic amount; higher loading may be needed for challenging substrates.
Sodium Ascorbate Loading5 - 20 mol%Sufficient to reduce Cu(II) to Cu(I) and maintain its active state.
Solvent Systemt-BuOH/H₂O, DMF, DMSOShould solubilize both reactants. Aqueous systems are common for bioconjugation.
TemperatureRoom TemperatureMild conditions are a hallmark of click chemistry.
Reaction Time1 - 24 hoursDependent on substrate reactivity; monitor for completion.

Experimental Workflow Diagram:

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Work-up & Purification Azide Azide Substrate Mix Mix & Degas Azide->Mix Alkyne This compound Alkyne->Mix Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Mix Add_Catalyst Add CuSO₄ & Na Ascorbate Mix->Add_Catalyst Stir Stir at RT Add_Catalyst->Stir Monitor Monitor (TLC/LC-MS) Stir->Monitor Workup Quench & Extract Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Triazole Product Purify->Product

Caption: CuAAC Reaction Workflow.

Application II: Bioconjugation and Chemical Biology

The bioorthogonal nature of click chemistry makes it an invaluable tool for labeling and tracking biomolecules in complex biological environments. This compound can be used to introduce a pyridine-containing tag onto proteins, nucleic acids, or glycans that have been metabolically engineered to contain an azide group. This allows for the study of biological processes with minimal perturbation.

Exemplary Protocol: Labeling of an Azide-Modified Protein

This protocol provides a general framework for the bioconjugation of this compound to a protein that has been functionalized with an azide group (e.g., through incorporation of an azido-amino acid).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Desalting column or dialysis membrane for purification

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

    • Prepare fresh stock solutions of CuSO₄·5H₂O, THPTA, and sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the THPTA solution to the protein solution (final concentration typically 5-fold molar excess over copper).

      • Expert Insight: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and protects the protein from oxidative damage.

    • Add the CuSO₄·5H₂O solution (final concentration typically 50-100 µM).

    • Add the this compound stock solution (final concentration typically 10-20 fold molar excess over the protein).

  • Reaction Initiation: Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.

  • Purification:

    • Remove the excess small molecule reagents and copper catalyst by running the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired buffer.

    • Alternatively, the labeled protein can be purified by dialysis against a large volume of buffer.

  • Characterization: The successful conjugation can be confirmed by techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or by leveraging the properties of the introduced tag (e.g., changes in UV-Vis absorbance).

Experimental Workflow Diagram:

Bioconjugation_Workflow cluster_reactants Reactant Assembly cluster_reaction Click Reaction cluster_purification Purification & Analysis Protein Azide-Modified Protein Mix Combine Reactants Protein->Mix Ligand THPTA Ligand Ligand->Mix Copper CuSO₄ Copper->Mix Alkyne This compound (in DMSO) Alkyne->Mix Initiate Add Sodium Ascorbate Mix->Initiate Incubate Incubate (RT or 37°C) Initiate->Incubate Purify Desalting Column or Dialysis Incubate->Purify Analyze SDS-PAGE / MS Purify->Analyze Labeled_Protein Labeled Protein Analyze->Labeled_Protein

References

Synthesis of heterocyclic compounds using Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Synthesis of Heterocyclic Scaffolds from Methyl 6-ethynylnicotinate

Abstract

This compound has emerged as a preeminent building block in modern synthetic organic and medicinal chemistry. Its unique architecture, featuring a pyridine core functionalized with both an electrophilic ester and a highly reactive terminal alkyne, offers a versatile platform for the construction of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of key synthetic strategies utilizing this synthon, including cycloaddition reactions, transition-metal-catalyzed cyclizations, and multicomponent reactions. We furnish detailed, field-proven protocols, mechanistic insights, and data-driven summaries to empower researchers, scientists, and drug development professionals in leveraging this compound for the efficient synthesis of novel and medicinally relevant N-heterocycles.

Introduction: The Versatility of a Pyridine-Alkyne Synthon

Heterocyclic compounds form the bedrock of pharmaceutical and agrochemical research, with nitrogen-containing heterocycles being particularly prevalent in biologically active molecules.[1][2] The strategic design of starting materials that can be readily converted into complex scaffolds is therefore of paramount importance. This compound serves as an exemplary starting material. The pyridine ring provides a core structural motif found in numerous drugs, while the ethynyl (alkyne) group is a gateway to a multitude of chemical transformations. Its reactivity allows for the controlled formation of new carbon-carbon and carbon-heteroatom bonds, making it an ideal precursor for generating molecular diversity.[3][4] This document outlines three powerful methodologies for harnessing the synthetic potential of this compound.

Synthetic Strategy I: Cycloaddition Reactions

Cycloaddition reactions are concerted or stepwise processes where two or more unsaturated molecules combine to form a cyclic adduct.[5] The electron-deficient alkyne of this compound makes it an excellent partner (a dipolarophile or dienophile) in these transformations, particularly in [3+2] cycloadditions for synthesizing five-membered heterocycles.[6][7]

2.1. Mechanistic Principle: [3+2] Dipolar Cycloaddition

In a typical [3+2] cycloaddition, the ethynyl group reacts with a 1,3-dipole (e.g., an azide or a nitrone). The reaction proceeds through a concerted mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the dipole interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, leading to the stereospecific formation of a five-membered heterocyclic ring fused or appended to the pyridine core.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound (Dipolarophile) TS Concerted Transition State R1->TS [3+2] Cycloaddition R2 1,3-Dipole (e.g., Azide, R-N3) R2->TS P1 5-Membered Heterocycle (e.g., Triazole) TS->P1 Ring Formation

Caption: Generalized workflow for a [3+2] dipolar cycloaddition.

2.2. Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," which is highly efficient and regiospecific.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1 eq.), benzyl azide (1.1 mmol, 1.1 eq.), and a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • Stir the mixture at room temperature to achieve a homogeneous suspension.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol, 0.3 eq.) in H₂O (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.15 mmol, 0.15 eq.) in H₂O (1 mL).

  • Add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper sulfate solution. The causality here is that sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water (20 mL) and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired methyl 6-(1-benzyl-1H-1,2,3-triazol-4-yl)nicotinate.

Expected Yield: >90%

Synthetic Strategy II: Transition-Metal-Catalyzed Cyclizations

Transition metals like palladium, copper, and nickel are powerful catalysts for constructing complex heterocyclic systems.[8][9] They can activate the alkyne bond in this compound, facilitating intramolecular or intermolecular cyclization reactions that would otherwise be energetically unfavorable.[10][11]

3.1. Mechanistic Principle: Palladium-Catalyzed Cascade

A common and powerful strategy involves a palladium-catalyzed cascade reaction, such as a Sonogashira coupling followed by an intramolecular cyclization.[12] In this sequence, the alkyne first couples with an aryl or vinyl halide. The resulting intermediate, now positioned for cyclization, undergoes an intramolecular reaction (e.g., an annulation) catalyzed by the same palladium complex to form a fused heterocyclic system.

G cluster_workflow Palladium-Catalyzed Cyclization Workflow Start This compound + o-Haloaniline Step1 Sonogashira Coupling (Pd(0)/Cu(I) catalyst) Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Annulation) (Pd(0) catalyst) Intermediate->Step2 Product Fused N-Heterocycle (e.g., Azaindole) Step2->Product

Caption: Workflow for a Pd-catalyzed Sonogashira/cyclization cascade.

3.2. Protocol: Synthesis of a 4-Azaindole Derivative

This one-pot cascade procedure involves a palladium-catalyzed N-arylation, Sonogashira coupling, and subsequent cyclization.[12]

Materials:

  • This compound

  • 2-Iodoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 eq.). The choice of a bulky phosphine ligand like Xantphos is critical as it promotes the reductive elimination step in the catalytic cycle and stabilizes the Pd(0) species.

  • Evacuate and backfill the tube with argon three times.

  • Add 2-iodoaniline (1.2 eq.), this compound (1.0 eq.), and anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the mixture at 100 °C for 8-12 hours to facilitate the initial N-arylation/Sonogashira coupling.

  • After cooling to room temperature, add CuI (5 mol%) to the mixture.

  • Heat the reaction mixture to 110 °C and stir for an additional 12 hours to drive the intramolecular cyclization.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired azaindole product.

3.3. Data Summary: Transition-Metal-Catalyzed Reactions
Catalyst/Ligand SystemCo-reactantProduct TypeYield (%)Reference
PdCl₂(PPh₃)₂ / CuI2-AminothiophenolBenzothiazole derivative85N/A
NiCl₂(dppe)HydrazinePyrazolo[3,4-b]pyridine78N/A
AuCl₃Water6-Acetylnicotinate92N/A
Pd(OAc)₂ / Xantphos2-Iodoaniline4-Azaindole derivative~70[12]

(Note: Data for illustrative purposes based on typical outcomes for similar reactions.)

Synthetic Strategy III: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants.[13] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules.[14][15]

4.1. Mechanistic Principle: Aza-Diels-Alder/Annulation Cascade

In a representative MCR, this compound can participate in a cascade initiated by the formation of an in-situ generated diene or other reactive intermediate. For example, an amine, an aldehyde, and this compound can converge in a one-pot synthesis of complex pyridopyrimidines.[16] The reaction often proceeds through a series of rapid, sequential steps without the isolation of intermediates.

G cluster_workflow Multicomponent Reaction (MCR) Logical Flow R1 Reactant A (e.g., Amidine) Pot One-Pot Reaction (Solvent, Catalyst/Heat) R1->Pot R2 Reactant B (e.g., Aldehyde) R2->Pot R3 This compound (Reactant C) R3->Pot Product Complex Heterocycle (e.g., Pyridopyrimidine) Pot->Product Cascade of reactions (e.g., Condensation, Cyclization)

Caption: Logical flow for a one-pot multicomponent reaction.

4.2. Protocol: One-Pot Synthesis of Dihydropyridopyrimidines

This protocol is adapted from methodologies leading to pyridopyrimidine cores, which are potent inhibitors of enzymes like EGFR.[16][17]

Materials:

  • This compound

  • Benzaldehyde (or a substituted aldehyde)

  • 6-Aminouracil

  • p-Toluenesulfonic acid (p-TsOH) or Acetic Acid[16]

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed vessel suitable for microwave synthesis or conventional heating, combine this compound (1.0 mmol, 1 eq.), the chosen aldehyde (1.0 mmol, 1 eq.), 6-aminouracil (1.0 mmol, 1 eq.), and a catalytic amount of p-TsOH (0.1 mmol, 0.1 eq.).

  • Add ethanol (10 mL) as the solvent. The choice of a protic solvent like ethanol can facilitate the proton transfer steps inherent in the condensation cascade.

  • Method A (Microwave): Heat the sealed vessel in a microwave reactor at 120 °C for 30-45 minutes.[16] Microwave irradiation significantly reduces reaction times compared to conventional heating.[16]

  • Method B (Conventional): Heat the mixture to reflux (approx. 80 °C) and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the pure pyridopyrimidine derivative. Further purification via recrystallization may be performed if necessary.

Conclusion and Outlook

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The methodologies presented herein—cycloaddition, transition-metal-catalyzed cyclization, and multicomponent reactions—provide robust and efficient pathways to novel molecular scaffolds. The ability to leverage these distinct strategies from a single, readily accessible starting material underscores its value in modern organic synthesis. For professionals in drug discovery, these protocols offer reliable and scalable routes to generate chemical libraries with high structural diversity, accelerating the identification of new therapeutic agents.

References

The Art of Molecular Elaboration: A Technical Guide to the Functionalization of Methyl 6-Ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its significance. Within this class of privileged heterocycles, methyl 6-ethynylnicotinate emerges as a particularly versatile building block. The presence of a terminal alkyne and a methyl ester on the pyridine ring offers two orthogonal handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the key functionalization strategies for this valuable intermediate, moving beyond simple procedural lists to explain the underlying principles and rationale that govern successful synthetic outcomes.

Introduction: The Strategic Value of this compound

This compound, a derivative of nicotinic acid, is a key starting material for the synthesis of complex heterocyclic systems.[1] The ethynyl group serves as a linchpin for carbon-carbon bond formation and cycloaddition reactions, while the methyl ester can be readily hydrolyzed or converted to other functional groups. This dual reactivity allows for the construction of a wide range of molecular architectures, making it an invaluable tool in the quest for novel therapeutic agents and functional materials.[2] The strategic placement of the methyl group in related nicotinates has been shown to influence biological activity, including affinity for targets like D-amino acid oxidase (DAAO), an enzyme implicated in central nervous system disorders.[2][3]

Core Functionalization Strategies: A Practical Approach

The terminal alkyne is the primary site of elaboration for this compound. The following sections detail the most robust and widely employed methods for its functionalization, complete with step-by-step protocols and insights into experimental design.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]

The catalytic cycle of the Sonogashira reaction is a well-established process. It begins with the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide. Concurrently, the copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium(II) complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Aryl Halide, & Solvent degas Degas with N2/Ar start->degas Inert atmosphere add_catalysts Add Pd catalyst, Cu(I) co-catalyst, & Base degas->add_catalysts heat Heat to specified temperature add_catalysts->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench reaction monitor->quench Reaction complete extract Aqueous extraction quench->extract purify Column chromatography extract->purify product Isolate pure product purify->product CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound & Azide in Solvent add_cu Add Cu(II) source & Reducing agent start->add_cu stir Stir at room temperature add_cu->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter Reaction complete extract Aqueous extraction filter->extract purify Column chromatography extract->purify product Isolate pure triazole purify->product Cyclization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve functionalized This compound in solvent cool Cool to specified temperature start->cool add_electrophile Add electrophile (e.g., I2, NBS) cool->add_electrophile stir Stir until completion add_electrophile->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction complete extract Aqueous extraction quench->extract purify Column chromatography extract->purify product Isolate fused heterocycle purify->product

References

Application Notes & Protocols: Leveraging Methyl 6-ethynylnicotinate for the Development of Subtype-Selective Nicotinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic use of Methyl 6-ethynylnicotinate as a foundational scaffold in the discovery and development of novel nicotinic acetylcholine receptor (nAChR) modulators. We detail its chemical properties, synthesis, and purification, and present validated, step-by-step protocols for its application in robust chemical transformations, including Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Furthermore, we provide detailed methodologies for the pharmacological evaluation of synthesized derivatives, including radioligand binding and functional calcium imaging assays. This document is intended for researchers, medicinal chemists, and pharmacologists dedicated to advancing the field of neurotherapeutics by targeting nAChRs.

Introduction: The Therapeutic Promise of nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in mediating fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric complexes assembled from a diverse array of subunits (e.g., eight α subunits and three β subunits in neurons), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[3] The specific subunit composition dictates the receptor's biophysical properties, including ion conductance, desensitization rates, and sensitivity to agonists and antagonists.[4]

The dysregulation of nAChR activity is implicated in a wide range of pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and addiction.[3][5][6] Consequently, the development of subtype-selective nAChR modulators—agonists, partial agonists, antagonists, and allosteric modulators—represents a significant opportunity for therapeutic intervention.[1][7] While broad-acting agonists like nicotine have demonstrated pharmacological effects, their clinical utility is often hampered by side effects stemming from a lack of receptor subtype selectivity.[1] This underscores the critical need for versatile chemical scaffolds that enable systematic exploration of the chemical space around the nAChR binding sites to identify ligands with improved selectivity and therapeutic indices.

This compound has emerged as a particularly valuable building block in this endeavor. Its structure synergistically combines two key features:

  • A Pyridine Core: The nicotinic acid methyl ester moiety serves as a bioisostere for the natural ligand, acetylcholine, providing a foundational element for receptor recognition.

  • A Terminal Alkyne: This functional group is a highly versatile handle for a suite of reliable and high-yielding chemical reactions, most notably palladium-catalyzed cross-couplings and "click chemistry". This allows for the facile introduction of molecular diversity to probe structure-activity relationships (SAR).

This guide will provide the necessary protocols to effectively utilize this powerful intermediate in a modern drug discovery workflow.

This compound: Properties, Synthesis, and Handling

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference(s)
CAS Number 216444-00-7[8]
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Light brown to brown solid[9]
Boiling Point 249.7 ± 25.0 °C (Predicted)[9]
Density 1.17 ± 0.1 g/cm³ (Predicted)[9]
Storage Store in a well-ventilated place. Keep container tightly closed in a dry, cool place.[10][11]
Synthesis Protocol: From Methyl 6-methylnicotinate

The synthesis of this compound is commonly achieved from commercially available precursors. One established route begins with the oxidation and esterification of 2-methyl-5-ethylpyridine.[12][13] The following protocols assume the availability of a suitable halogenated precursor, such as Methyl 6-chloronicotinate, for a terminal Sonogashira coupling reaction to install the ethynyl group.

G start Methyl 6-chloronicotinate reagent1 Trimethylsilylacetylene Pd(PPh₃)₂Cl₂, CuI Et₃N, THF start->reagent1 intermediate Methyl 6-((trimethylsilyl)ethynyl)nicotinate reagent1->intermediate reagent2 K₂CO₃ Methanol intermediate->reagent2 product This compound reagent2->product G cluster_0 Synthesis Workflow start This compound reagents Aryl Halide (R-X) Pd Catalyst, CuI Base (e.g., Et₃N) start->reagents product Coupled Product (nAChR Modulator Candidate) reagents->product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis G cluster_1 Synthesis Workflow start This compound reagents Organic Azide (R-N₃) CuSO₄·5H₂O Sodium Ascorbate start->reagents product 1,2,3-Triazole Product (nAChR Modulator Candidate) reagents->product purification Purification (Filtration/Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis G cluster_2 Drug Discovery Workflow synthesis Synthesis of Derivatives (from this compound) binding_assay Primary Screen: Radioligand Binding Assay (Determine Affinity, Kᵢ) synthesis->binding_assay functional_assay Secondary Screen: Functional Assay (e.g., Ca²⁺ Imaging) (Determine Efficacy, EC₅₀/IC₅₀) binding_assay->functional_assay sar_analysis SAR Analysis & Lead Optimization functional_assay->sar_analysis sar_analysis->synthesis in_vivo In Vivo Studies sar_analysis->in_vivo

References

The Versatility of Methyl 6-ethynylnicotinate: A Gateway to Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Potential in Materials Science

Methyl 6-ethynylnicotinate stands as a uniquely versatile building block for the modern materials scientist. Its structure, featuring a pyridine ring, a methyl ester, and a terminal alkyne, offers a trifecta of chemical handles for a diverse range of applications. The pyridine moiety provides opportunities for coordination chemistry and can influence the electronic properties of resulting materials. The methyl ester can be further functionalized or hydrolyzed to a carboxylic acid, enabling another dimension of chemical modification. Most significantly, the terminal ethynyl group is a gateway to highly efficient and specific "click" chemistry reactions and polymerization processes. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and the scientific rationale behind them. Pyridine and its derivatives are of significant interest in medicinal and materials chemistry due to their unique electronic properties and ability to participate in a wide array of chemical transformations.[1][2][3]

Core Applications and Methodologies

The principal applications of this compound in materials science stem from the reactivity of its ethynyl group. This functional group allows for its use as a monomer in polymerization reactions and as a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[4][5]

Synthesis of this compound via Sonogashira Coupling

A robust and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction provides an efficient means of forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][6][7]

Protocol: Sonogashira Coupling for this compound Synthesis

  • Reaction Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), and a copper(I) co-catalyst like CuI (0.04 equivalents).

  • Solvent and Reagents: Add a suitable solvent system, typically a mixture of degassed triethylamine and tetrahydrofuran (THF) in a 2:1 ratio.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 equivalents) to the reaction mixture. The use of a silyl-protected alkyne prevents self-coupling and other side reactions.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Deprotection: After the coupling reaction is complete, cool the mixture to room temperature. Add a desilylating agent, such as potassium carbonate in methanol, and stir for an additional 1-2 hours to remove the trimethylsilyl protecting group.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Catalyst System: The palladium catalyst is essential for the oxidative addition and reductive elimination steps of the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which is more reactive towards the palladium complex.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and the oxidative coupling of the alkyne (Glaser coupling).

  • Silyl Protection: The trimethylsilyl group is a common protecting group for terminal alkynes that prevents unwanted side reactions and can be easily removed under mild conditions.

Application in "Click" Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an ideal substrate for CuAAC, a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole linkage.[4][5][7][8] This reaction is widely used for surface functionalization, bioconjugation, and the synthesis of complex macromolecules.[9]

Protocol: General Procedure for CuAAC using this compound

  • Reactant Preparation: Dissolve this compound (1 equivalent) and an azide-containing molecule (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 equivalents) and a reducing agent, sodium ascorbate (0.1 equivalents), in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically complete within this timeframe.

  • Product Isolation: Depending on the properties of the product, it can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Self-Validating System:

The success of the CuAAC reaction can be readily confirmed by various analytical techniques. The disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the appearance of a triazole C=N stretch in the IR spectrum are indicative of a successful reaction. NMR spectroscopy will show the disappearance of the alkyne proton and the appearance of a new proton signal for the triazole ring.

Visualization of CuAAC Workflow:

CuAAC_Workflow M6EN This compound Reaction Reaction Mixture (t-BuOH/H2O) M6EN->Reaction Azide Azide-containing Molecule Azide->Reaction CuSO4 CuSO4·5H2O CuSO4->Reaction NaAsc Sodium Ascorbate NaAsc->Reaction Product Triazole Product Reaction->Product Room Temp, 12-24h

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Polymer Synthesis: A Monomer for Advanced Polymers

This compound can serve as a monomer in various polymerization techniques, leading to polymers with interesting electronic and physical properties.

The ethynyl group can undergo addition polymerization, typically initiated by radical, cationic, or anionic initiators, to form a conjugated polymer backbone.[8][10][11]

Protocol: Proposed Radical Polymerization of this compound

  • Monomer Preparation: Purify this compound by sublimation or recrystallization to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask, dissolve the purified monomer in a dry, degassed solvent such as toluene or DMF.

  • Initiator Addition: Add a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.01 equivalents).

  • Polymerization: Heat the reaction mixture to 60-80°C under an inert atmosphere for 24 hours.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum.

The aromatic and ethynyl functionalities of this compound make it a candidate for electropolymerization, allowing for the direct formation of a conductive polymer film on an electrode surface.[2][12]

Protocol: Proposed Electropolymerization of this compound

  • Electrolyte Solution: Prepare a solution of this compound (e.g., 0.1 M) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Electrochemical Cell: Use a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Polymerization: Apply a potential sweep (cyclic voltammetry) or a constant potential (potentiostatic deposition) to the working electrode. The potential range should be chosen to oxidize the monomer without degrading the polymer.

  • Film Characterization: After deposition, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte. The resulting polymer film can be characterized by electrochemical methods, spectroscopy, and microscopy.

Visualization of Polymerization Pathways:

Polymerization_Pathways cluster_addition Addition Polymerization cluster_electro Electropolymerization Monomer This compound Initiator Radical/Ionic Initiator Monomer->Initiator Electrode Electrode Surface Monomer->Electrode Add_Polymer Conjugated Polymer Initiator->Add_Polymer Elec_Polymer Conductive Polymer Film Electrode->Elec_Polymer

Caption: Potential polymerization routes for this compound.

Building Block for Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the potential for hydrolysis of the methyl ester to a carboxylate group make this compound a promising ligand for the synthesis of Metal-Organic Frameworks (MOFs). The ethynyl group can also be used for post-synthetic modification of the MOF.[3][13]

Conceptual Application:

After hydrolysis to 6-ethynylnicotinic acid, this ligand can be reacted with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) under solvothermal conditions to form a porous MOF. The resulting MOF would have accessible alkyne groups within its pores, which could then be functionalized using click chemistry to introduce new chemical properties, such as catalytic activity or selective binding sites for specific molecules.

Quantitative Data Summary

PropertyValue/RangeMethod of DeterminationReference
Synthesis Yield (Sonogashira) Typically 70-90%Isolated Yield after Chromatography[6][7]
CuAAC Reaction Time 12-24 hoursTLC or LC-MS Monitoring[8]
Electropolymerization Potential ~0.8 to 1.5 V (vs. Ag/AgCl)Cyclic Voltammetry

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in materials science. Its rich chemistry, centered around the terminal alkyne, opens doors to a vast array of functional materials, from conjugated polymers and conductive films to highly porous and functionalizable MOFs. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable molecule. Future research will likely focus on the development of novel polymers with tailored optoelectronic properties and the design of sophisticated MOFs for applications in gas storage, catalysis, and sensing. The continued exploration of the chemistry of this compound is sure to yield exciting advancements in the field of materials science.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Value of Methyl 6-ethynylnicotinate in Medicinal Chemistry

This compound is a highly valuable and versatile building block in modern drug discovery. Its structure strategically combines two key chemical features: a pyridine core, specifically a nicotinate ester which is a common scaffold in numerous pharmaceuticals, and a terminal alkyne. This terminal alkyne group serves as a reactive handle for a variety of high-efficiency coupling reactions, allowing for the modular and rapid assembly of diverse molecular architectures. This capability is paramount in the generation of compound libraries for high-throughput screening and in the lead optimization phase of drug development.

The derivatization of the ethynyl group enables the exploration of chemical space around the core nicotinic acid scaffold, which is crucial for refining structure-activity relationships (SAR) and improving pharmacokinetic profiles. This guide provides detailed experimental protocols for two of the most powerful and widely used transformations for derivatizing this compound: the Palladium-Catalyzed Sonogashira Cross-Coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

Core Synthetic Methodologies

The terminal alkyne of this compound is amenable to a range of chemical transformations. This guide will focus on two primary, high-yield strategies for generating derivatives:

  • Sonogashira Cross-Coupling: For the formation of a carbon-carbon bond, coupling the alkyne with aryl or vinyl halides. This reaction is invaluable for synthesizing conjugated systems and extending the molecular framework.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide. The resulting triazole is an important pharmacophore, often acting as a bioisostere for amide bonds.

The following sections provide the scientific rationale and detailed, step-by-step protocols for each of these essential transformations.

Methodology 1: Palladium-Catalyzed Sonogashira Cross-Coupling

Scientific Rationale and Mechanistic Overview

The Sonogashira coupling is a robust method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[2]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex.[2]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This step is crucial as it facilitates the transfer of the acetylide group to the palladium complex in a step called transmetalation.[3]

  • Amine Base: A base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves to neutralize the hydrogen halide formed during the reaction.[1]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.

  • Solvent & Atmosphere: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst from oxidation. Anhydrous solvents like THF or DMF are commonly used.

The general workflow for this process is illustrated below.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine this compound, Aryl Halide, Base (e.g., Et3N) in Solvent (e.g., THF) inert Degas solvent and purge flask with inert gas (N2 or Ar) reagents->inert catalyst Add Pd catalyst (e.g., PdCl2(PPh3)2) and CuI co-catalyst inert->catalyst heat Heat reaction mixture (e.g., 60-110 °C) and monitor by TLC or LC-MS catalyst->heat filter Cool to RT, filter through Celite to remove catalyst residues heat->filter extract Aqueous work-up and extraction with organic solvent filter->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product Characterize product (NMR, MS, etc.) caption Workflow for Sonogashira Coupling.

Caption: Workflow for Sonogashira Coupling.

Detailed Experimental Protocol: Synthesis of Methyl 6-(phenylethynyl)nicotinate

This protocol describes the coupling of this compound with iodobenzene as a representative aryl halide.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
This compound (1)≥97%Commercial
Iodobenzene (2)≥98%Commercial
Dichlorobis(triphenylphosphine)palladium(II)Catalyst gradeCommercialPdCl₂(PPh₃)₂
Copper(I) Iodide (CuI)≥98%Commercial
Triethylamine (Et₃N)Anhydrous, ≥99.5%CommercialDistill from CaH₂ before use
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialUse from a solvent purification system or fresh bottle
Celite®Filtering agentCommercial
Ethyl Acetate, HexanesHPLC GradeCommercialFor chromatography
Saturated aq. NH₄Cl, BrineReagent GradeIn-house prep.For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialFor drying

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (161 mg, 1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), and Copper(I) Iodide (6 mg, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen three times.

  • Reagent Addition: Through the septum, add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mL). Stir the resulting suspension for 5 minutes at room temperature.

  • Substrate Addition: Add iodobenzene (112 µL, 1.0 mmol, 1.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 65 °C in an oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford Methyl 6-(phenylethynyl)nicotinate as a solid.

Expected Outcome: Yields for this type of reaction are typically in the range of 70-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Methodology 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Scientific Rationale and Mechanistic Overview

The CuAAC reaction is the premier example of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and stereospecific.[4] This reaction involves the 1,3-dipolar cycloaddition of an azide and a terminal alkyne, catalyzed by copper(I), to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[5][6]

Causality Behind Experimental Choices:

  • Copper(I) Catalyst: The active catalyst is the Cu(I) ion. It is often generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), using a reducing agent.

  • Reducing Agent: Sodium ascorbate is the most common reducing agent used to convert Cu(II) to the active Cu(I) species and to maintain its oxidation state throughout the reaction.[7][8]

  • Solvent System: The reaction is remarkably versatile and can be performed in a wide variety of solvents, including mixtures of water and organic solvents like t-butanol, THF, or acetone.[6] This makes it highly compatible with a broad range of substrates, including biomolecules.

  • Ligands: While not always necessary for small molecule synthesis, ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect the reactants from degradation, which is particularly important in bioconjugation protocols.[8]

  • Temperature: The reaction proceeds efficiently at room temperature, highlighting its operational simplicity.

The workflow for the CuAAC reaction is straightforward and reliable.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_workup Isolation reagents Dissolve this compound and Aryl Azide in Solvent (e.g., t-BuOH/H2O) catalyst_prep Prepare fresh aqueous solutions of CuSO4 and Sodium Ascorbate add_cu Add CuSO4 solution to the reagent mixture reagents->add_cu add_asc Add Sodium Ascorbate solution to initiate the reaction add_cu->add_asc stir Stir vigorously at room temperature. Monitor by TLC or LC-MS add_asc->stir extract Dilute with water and extract product with an organic solvent (e.g., Ethyl Acetate) stir->extract wash Wash organic layer with brine, dry, and concentrate extract->wash purify Purify by recrystallization or column chromatography wash->purify final_product final_product purify->final_product Characterize product (NMR, MS, etc.) caption Workflow for CuAAC 'Click' Reaction.

Caption: Workflow for CuAAC 'Click' Reaction.

Detailed Experimental Protocol: Synthesis of Methyl 6-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)nicotinate

This protocol details the reaction of this compound with 1-azido-4-methoxybenzene.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
This compound (1)≥97%Commercial
1-Azido-4-methoxybenzene (3)≥97%SynthesizedPrepared from 4-methoxyaniline
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)≥98%Commercial
Sodium Ascorbate≥98%Commercial
tert-ButanolReagent GradeCommercial
Deionized WaterN/AIn-house
Ethyl Acetate, DichloromethaneHPLC GradeCommercialFor extraction and chromatography
BrineReagent GradeIn-house prep.For work-up
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying

Note on Azide Synthesis: Organic azides are potentially explosive and should be handled with care behind a safety shield. They can be synthesized from the corresponding anilines via diazotization followed by reaction with sodium azide.

Procedure:

  • Reagent Solution: In a 50 mL round-bottom flask, dissolve this compound (161 mg, 1.0 mmol, 1.0 equiv.) and 1-azido-4-methoxybenzene (164 mg, 1.1 mmol, 1.1 equiv.) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Addition: To this stirred solution, add a freshly prepared aqueous solution of CuSO₄·5H₂O (25 mg, 0.1 mmol, 10 mol% in 1 mL of water).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (40 mg, 0.2 mmol, 20 mol% in 1 mL of water). The solution may change color upon addition.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 8-12 hours. The product often precipitates out of the solution as a solid. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold diethyl ether to facilitate drying.

    • If no precipitate forms, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, whether obtained by filtration or extraction, can be further purified by recrystallization from ethanol or by flash column chromatography (eluting with a gradient of dichloromethane and methanol) to yield the pure triazole product.

Expected Outcome: CuAAC reactions are known for their high efficiency, with yields often exceeding 90%.[6] The resulting 1,4-disubstituted triazole should be fully characterized to confirm its structure and purity.

Conclusion

This compound is a powerful synthetic intermediate for the rapid diversification of the nicotinic acid core. The Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition reactions represent two of the most effective strategies for its derivatization. The protocols provided herein are robust, high-yielding, and adaptable to a wide range of coupling partners, making them ideal for applications in medicinal chemistry and drug discovery. By leveraging these methodologies, researchers can efficiently generate novel libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

Methyl 6-ethynylnicotinate: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 6-ethynylnicotinate in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold is a privileged structure, integral to a multitude of approved therapeutic agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable pharmacokinetic characteristics make it a cornerstone of medicinal chemistry.[1][2] Within this class of compounds, this compound has emerged as a particularly valuable and versatile precursor for the synthesis of a diverse array of bioactive molecules.[3] Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne and a methyl ester, provides a powerful handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This technical guide provides an in-depth exploration of this compound as a precursor for bioactive molecules. We will delve into its key reactivity, providing detailed, field-proven protocols for its application in Sonogashira couplings and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. Furthermore, we will explore its utility in the construction of complex heterocyclic systems, showcasing its potential in the development of novel therapeutic agents, including kinase inhibitors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 216444-00-7[4]
Molecular Formula C₉H₇NO₂[4]
Molecular Weight 161.16 g/mol [4]
Appearance Off-white to light yellow solidGeneral observation
Spectroscopic Data

¹H NMR (Proton NMR) Spectroscopy (Reference data for Methyl 6-methylnicotinate in CDCl₃) [5]

  • 9.06 ppm (s, 1H): Attributed to the proton at the 2-position of the pyridine ring.

  • 8.13 ppm (dd, J = 8.0, 2.0 Hz, 1H): Corresponds to the proton at the 4-position of the pyridine ring.

  • 7.20 ppm (d, J = 8.0 Hz, 1H): Represents the proton at the 5-position of the pyridine ring.

  • 3.89 ppm (s, 3H): Assigned to the methyl protons of the ester group (-OCH₃).

  • 2.58 ppm (s, 3H): Corresponds to the methyl protons at the 6-position of the pyridine ring.

For this compound, the singlet at 2.58 ppm would be absent, and a characteristic singlet for the acetylenic proton would be expected, typically in the range of 3.0-3.5 ppm.

¹³C NMR (Carbon-13 NMR) Spectroscopy (Expected Ranges)

Based on the structure of this compound, the following approximate chemical shifts are anticipated:

  • ~165 ppm: Carbonyl carbon of the ester.

  • ~150-160 ppm: Quaternary carbons of the pyridine ring.

  • ~120-140 ppm: CH carbons of the pyridine ring.

  • ~80-85 ppm: Acetylenic carbons.

  • ~52 ppm: Methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • ~3300 cm⁻¹ (sharp): C-H stretch of the terminal alkyne.

  • ~2100 cm⁻¹ (weak): C≡C stretch of the alkyne.

  • ~1720 cm⁻¹ (strong): C=O stretch of the ester.

  • ~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1300-1100 cm⁻¹: C-O stretch of the ester.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of this compound.

Key Applications and Synthetic Protocols

The reactivity of the terminal alkyne in this compound is the cornerstone of its utility as a precursor for bioactive molecules. This section details protocols for two of the most powerful transformations: the Sonogashira coupling and the CuAAC reaction.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is instrumental in the synthesis of a wide range of conjugated systems, including many with significant biological activity.[8] For instance, the neuroactive compound 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a selective metabotropic glutamate receptor antagonist, is synthesized via a Sonogashira-type reaction.[9]

Sonogashira_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Workup start1 This compound reaction_vessel Inert Atmosphere (N₂ or Ar) Room Temp to Reflux start1->reaction_vessel start2 (Hetero)aryl Halide start2->reaction_vessel catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) catalyst->reaction_vessel cocatalyst Cu(I) Cocatalyst (e.g., CuI) cocatalyst->reaction_vessel base Amine Base (e.g., Et₃N) base->reaction_vessel solvent Solvent (e.g., THF/DMF) solvent->reaction_vessel workup Aqueous Workup Extraction reaction_vessel->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the aryl iodide (1.1 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent and Base Addition: Add anhydrous THF (or DMF) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Add triethylamine (3.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 50-60 °C) may be applied.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Table 2: Representative Reaction Parameters for Sonogashira Coupling

ParameterConditionRationale
Catalyst Loading 1-5 mol% PdSufficient for catalytic turnover; higher loading may be needed for less reactive halides.
Cocatalyst 5-10 mol% CuIFacilitates the formation of the copper acetylide intermediate, accelerating the reaction.[6]
Base 2-3 equivalentsNeutralizes the HX byproduct and facilitates the deprotonation of the alkyne.
Solvent Aprotic (THF, DMF)Solubilizes reactants and catalysts.
Temperature Room temp. to 80 °CDependent on the reactivity of the halide; aryl iodides often react at room temperature.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of "Click" Chemistry

The CuAAC reaction is a cornerstone of "click" chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[10][11] This reaction is exceptionally robust, proceeding under mild, often aqueous conditions, with high yields and tolerance for a wide range of functional groups.[9][12] The resulting triazole ring is not merely a linker but can act as a bioisostere for amide bonds and participate in hydrogen bonding and dipole interactions, making it a valuable pharmacophore in its own right.[13]

CuAAC_Workflow cluster_start Starting Materials cluster_reaction Reaction System cluster_process Process cluster_end Product & Workup start1 This compound reaction_vessel Ambient Temperature Stirring start1->reaction_vessel start2 Organic Azide start2->reaction_vessel catalyst Cu(II) Source (e.g., CuSO₄) catalyst->reaction_vessel reductant Reducing Agent (e.g., Na Ascorbate) reductant->reaction_vessel solvent Solvent (e.g., t-BuOH/H₂O) solvent->reaction_vessel workup Filtration or Extraction reaction_vessel->workup purification Recrystallization or Chromatography workup->purification product 1,4-Disubstituted Triazole purification->product

Protocol: CuAAC Reaction of this compound with an Organic Azide

This protocol is a general procedure and can be adapted for a wide range of substrates.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (1.05 equiv) in a 1:1 mixture of t-BuOH and water to achieve a concentration of approximately 0.2 M.

  • Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv). Then, add an aqueous solution of CuSO₄·5H₂O (0.1 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC.

  • Workup: Upon completion (typically within 1-24 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by recrystallization or flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting 1,2,3-triazole derivative by NMR, IR, and mass spectrometry.

Synthesis of Fused Heterocycles: Expanding Chemical Space

The ethynyl group of this compound is also a valuable handle for the construction of fused heterocyclic systems, which are prevalent in many classes of bioactive compounds, including kinase inhibitors.[14] For example, the synthesis of pyrido[2,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors, can be envisioned from precursors derived from this compound.

Application in the Synthesis of Bioactive Molecules: A Case Study of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[13] Consequently, kinase inhibitors are a major focus of drug discovery efforts. The pyridine and pyrimidine cores are common features in many approved kinase inhibitors.

The versatility of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors. For example, a Sonogashira coupling with a suitable (hetero)aryl halide can introduce a key pharmacophore, which can then be further elaborated. Alternatively, a CuAAC reaction can be used to link the pyridine core to another fragment, creating a molecule with the potential to bind to the ATP-binding site of a kinase.

While the direct synthesis of a marketed kinase inhibitor from this compound is not documented in the provided search results, the synthesis of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors highlights the utility of related building blocks in generating potent bioactive molecules.[1] The structural motifs in these compounds are analogous to those found in many kinase inhibitors.

Conclusion and Future Perspectives

This compound is a high-value precursor for the synthesis of a wide range of bioactive molecules. Its readily accessible reactive handles, the terminal alkyne and the methyl ester, allow for its facile incorporation into complex molecular architectures through robust and high-yielding reactions such as the Sonogashira coupling and CuAAC. The demonstrated utility of the pyridine scaffold in medicinal chemistry, combined with the synthetic versatility of the ethynyl group, positions this compound as a key building block for the discovery and development of novel therapeutics. Future research will undoubtedly continue to expand the applications of this versatile precursor in the synthesis of next-generation kinase inhibitors, antiviral agents, and other important classes of bioactive compounds.

References

Application Note: Leveraging Methyl 6-ethynylnicotinate in High-Throughput Screening and Chemical Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 6-ethynylnicotinate (M6EN) is a versatile chemical scaffold poised for significant applications in modern drug discovery. Its unique structure, featuring a biologically relevant nicotinate core and a chemically addressable terminal alkyne, makes it an ideal tool for developing innovative high-throughput screening (HTS) assays. This guide details the strategic application of M6EN in two powerful methodologies: Activity-Based Protein Profiling (ABPP) for inhibitor screening and chemical proteomics for target deconvolution. We provide field-proven insights, detailed experimental protocols, and data interpretation guidelines to empower researchers to harness the full potential of this molecule.

The Core Principle: M6EN as a Bioorthogonal Chemical Probe

The power of this compound in an HTS context lies in its terminal ethynyl (alkyne) group. This functional group is a key component in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Specifically, the alkyne serves as a handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

The CuAAC reaction is exceptionally well-suited for HTS applications due to its:

  • High Specificity: Azides and alkynes react exclusively with each other, minimizing off-target signals.

  • Quantitative Yield: The reaction proceeds to completion under mild, aqueous conditions.

  • Robustness: It is insensitive to pH and temperature variations typical in biological assays.

  • Versatility: The azide partner can be appended to a wide array of reporter tags, including fluorophores for fluorescent readout or biotin for affinity purification.[3]

By incorporating M6EN or its derivatives into a biological system, the ethynyl group acts as a latent reporter, ready to be "clicked" to a detection moiety, thus providing a powerful and clean signal for high-throughput analysis.

Application I: Competitive Activity-Based Protein Profiling (ABPP) for HTS

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in complex biological systems.[4][5][6] These activity-based probes (ABPs) typically consist of a reactive group ("warhead") that covalently modifies the active site of an enzyme, a linker, and a reporter tag.

M6EN is an excellent starting point for the synthesis of novel ABPs. The nicotinate ring can be functionalized with a suitable reactive group to target a specific enzyme class (e.g., a fluorophosphonate for serine hydrolases or a chloroacetamide for certain methyltransferases[7]), while the ethynyl group serves as the reporter handle.

A competitive ABPP assay can be readily adapted to an HTS format to screen for enzyme inhibitors. In this setup, a library of compounds is evaluated for its ability to compete with the M6EN-derived ABP for binding to the target enzyme's active site.

ABPP_Workflow cluster_prep Assay Preparation (384-well plate) cluster_reaction Reaction & Labeling cluster_readout Detection & Analysis proteome Cell Lysate / Proteome incubation Step 1: Pre-incubation (Inhibitor binds target) proteome->incubation Add to wells inhibitor Compound Library (Potential Inhibitors) inhibitor->incubation dmso DMSO Vehicle (Negative Control) dmso->incubation probe Step 2: Add M6EN-derived Activity-Based Probe (ABP) incubation->probe click Step 3: Click Reaction + Azide-Fluorophore probe->click readout Fluorescence Reading (e.g., Plate Reader) click->readout analysis Data Analysis (Hit Identification) readout->analysis no_inhibition No Inhibition: High Fluorescence Signal analysis->no_inhibition inhibition Effective Inhibition: Low Fluorescence Signal analysis->inhibition

Caption: Competitive ABPP-HTS workflow using an M6EN-derived probe.

Protocol 1: Competitive ABPP-HTS Assay in 384-Well Format

This protocol describes a generalized method to screen a small molecule library against a target enzyme (e.g., a serine hydrolase) in a cell lysate using a custom M6EN-derived activity-based probe.

A. Materials & Reagents

  • Cell Lysate: Prepared from a relevant cell line, protein concentration adjusted to 1 mg/mL in DPBS.

  • Compound Library: Compounds dissolved in 100% DMSO at 10 mM stock concentration.

  • M6EN-derived ABP: Synthesized probe with a reactive warhead, 100 µM stock in DMSO.

  • Click Chemistry Reagents:

    • Azide-Fluorophore (e.g., TAMRA-azide): 1 mM stock in DMSO.

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 1.7 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

  • Assay Buffer: DPBS (pH 7.4).

  • Plates: Black, clear-bottom 384-well assay plates.

B. Experimental Procedure

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells.

    • For controls, dispense 50 nL of DMSO (100% inhibition control) and a known inhibitor (0% inhibition control). This results in a final compound concentration of 10 µM.

  • Proteome Addition & Pre-incubation:

    • Add 25 µL of cell lysate (1 mg/mL) to each well.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate the plate at 37°C for 30 minutes to allow compounds to bind to their targets.

  • Probe Labeling:

    • Prepare a 2X working solution of the M6EN-derived ABP at 2 µM in DPBS.

    • Add 25 µL of the 2X ABP solution to all wells for a final concentration of 1 µM.

    • Mix gently and incubate at 37°C for another 30 minutes.

  • Click Reaction:

    • Prepare a fresh "Click-Mix" containing (per well):

      • 1 µL TAMRA-azide (1 mM stock)

      • 1 µL TCEP (50 mM stock)

      • 1 µL TBTA (1.7 mM stock)

      • 1 µL CuSO₄ (50 mM stock)

      • 6 µL DPBS

    • Add 10 µL of the Click-Mix to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Detection:

    • Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission ~555/580 nm for TAMRA).

C. Data Analysis

  • Calculate the percentage of inhibition for each compound relative to the DMSO and positive inhibitor controls.

  • Compounds showing significant inhibition (e.g., >50%) are identified as "hits".

  • The robustness of the assay can be determined by calculating the Z'-factor from the control wells. A Z' ≥ 0.5 indicates an excellent assay for HTS.[3]

Data Presentation: Hypothetical HTS Results
Compound ID% Inhibition @ 10 µMIC₅₀ (µM)Target Engagement Confirmed
Cmpd-00195.2%0.15Yes
Cmpd-00212.5%> 50No
Cmpd-00378.6%2.3Yes
Cmpd-0048.1%> 50No

Application II: Target Deconvolution via Chemical Proteomics

A common challenge in drug discovery is identifying the specific protein target(s) of a compound discovered through a phenotypic screen. M6EN can be used as a chemical probe to "fish" for its binding partners in a complex proteome, a process known as target deconvolution or chemical proteomics pull-down.[8][9]

In this application, the M6EN probe (which may be the original molecule or a derivative with confirmed cellular activity) is incubated with live cells or a cell lysate. After binding to its target(s), the alkyne handle is "clicked" to an azide-biotin tag. The resulting biotinylated protein complexes are then captured on streptavidin-coated beads, isolated, and the bound proteins are identified by mass spectrometry.

ChemProteomics_Workflow cluster_labeling Cellular Labeling & Lysis cluster_capture Click Reaction & Affinity Capture cluster_analysis Protein Identification cells Live Cells probe Incubate with M6EN Probe cells->probe lysis Cell Lysis probe->lysis click Click Reaction + Azide-Biotin lysis->click capture Affinity Capture of Biotinylated Proteins click->capture streptavidin Streptavidin Beads streptavidin->capture wash Wash Beads capture->wash digest On-Bead Digestion (Trypsin) wash->digest ms LC-MS/MS Analysis digest->ms id Protein Target Identification ms->id

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 6-ethynylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethynylnicotinate Scaffolds in Drug Discovery

Methyl 6-ethynylnicotinate and its derivatives are pivotal building blocks in modern medicinal chemistry. The pyridine ring, a common motif in numerous pharmaceuticals, coupled with the reactive ethynyl group, provides a versatile scaffold for the synthesis of complex molecular architectures.[1][2] These compounds are instrumental in the development of therapeutic agents across various disease areas, including oncology, neuroscience, and infectious diseases. Their utility lies in the ability of the alkyne functionality to participate in a wide array of chemical transformations, most notably "click chemistry" and further cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery.[3]

This guide provides a comprehensive overview of the challenges and strategic considerations for the scale-up synthesis of this important class of molecules, with a focus on the widely employed Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and robust protocol for its execution on a larger scale, and discuss critical aspects of process safety, optimization, and purification.

Synthetic Strategy: The Sonogashira Coupling Approach

The construction of the C(sp²)-C(sp) bond between the pyridine ring and the ethynyl moiety is most efficiently achieved through a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[4][5][6] This reaction offers a reliable and versatile method for the synthesis of aryl alkynes under relatively mild conditions.[3] The general transformation is depicted below:

Scheme 1: General Sonogashira Coupling for the Synthesis of this compound Derivatives

Mechanistic Considerations and Rationale for Reagent Selection

A deep understanding of the Sonogashira reaction mechanism is crucial for successful scale-up, as it informs the choice of reagents and reaction conditions to mitigate potential side reactions and maximize yield and purity.[6]

.dot

Sonogashira_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (Methyl 6-chloronicotinate) ArylHalide->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation CuI_Alkyne Cu(I)-C≡CR CuI_Alkyne->Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)L2-C≡CR Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR (Product) RedElim->Product Base Base (e.g., TEA) Base->CuI_Alkyne Deprotonation HX_Base [H-Base]+X- Base->HX_Base Neutralization Alkyne H-C≡CR (Ethynyltrimethylsilane) Alkyne->CuI_Alkyne with CuX CuX CuX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

  • Palladium Catalyst: The active catalytic species is a Pd(0) complex. While Pd(0) sources can be used directly, they are often unstable. Therefore, a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is commonly used, which is reduced in situ to the active Pd(0) species.[7] The choice of phosphine ligands can significantly influence catalyst stability and reactivity.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the deprotonation of the terminal alkyne and its subsequent transfer to the palladium center (transmetalation).[7] However, the presence of copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), forming a significant byproduct.[4][7] Careful control of the copper catalyst loading is therefore essential.

  • Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[7] The base must be anhydrous, as water can negatively impact the reaction.[7]

  • Alkyne Source: For the synthesis of ethynylnicotinates, a protected alkyne such as ethynyltrimethylsilane (TMS-acetylene) is often preferred over acetylene gas, especially on a larger scale, due to its ease of handling and improved safety profile.[8][9] The TMS group can be readily removed in a subsequent step.

  • Solvent: The choice of solvent is critical for ensuring that all reactants and catalysts remain in solution. Common solvents for Sonogashira reactions include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[7] The selection should also consider the reaction temperature and downstream processing (e.g., ease of removal).

Challenges in Scaling Up Sonogashira Reactions

Transitioning a Sonogashira coupling from the bench to a larger scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[10][11]

ChallengeConsequenceMitigation Strategy
Catalyst Decomposition Formation of inactive palladium black, leading to incomplete conversion.[7]Maintain a strict inert atmosphere (nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. Use high-purity, degassed reagents and solvents.[7]
Alkyne Homocoupling (Glaser Coupling) Formation of di-alkyne byproducts, reducing yield and complicating purification.[4][7]Minimize the concentration of the copper co-catalyst. Consider slow addition of the alkyne to the reaction mixture.[7] Explore copper-free Sonogashira protocols if homocoupling is a persistent issue.[5][7]
Exothermic Reaction Potential for thermal runaway, especially on a larger scale.Ensure adequate reactor cooling capacity. Monitor the internal reaction temperature closely. Consider controlled addition of reagents.
Residual Metal Contamination Palladium and copper residues in the final product, which are often unacceptable for pharmaceutical applications.Employ effective purification strategies such as treatment with metal scavengers (e.g., silica-based thiols), activated carbon, or crystallization.[11]
Handling of Hazardous Reagents Safety risks associated with flammable solvents, pyrophoric reagents (if used), and toxic catalysts.[8][9][12][13]Conduct a thorough risk assessment. Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, grounded equipment).[9][12]

Detailed Protocol: Scale-Up Synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate

This protocol describes a robust procedure for the synthesis of methyl 6-((trimethylsilyl)ethynyl)nicotinate from methyl 6-chloronicotinate on a multi-gram scale.

Materials and Equipment
  • Reactors: A multi-neck, round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.

  • Reagents:

    • Methyl 6-chloronicotinate

    • Ethynyltrimethylsilane (TMS-acetylene)[8][9]

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)[7]

    • Triethylamine (TEA), anhydrous[7]

    • Tetrahydrofuran (THF), anhydrous

  • Personal Protective Equipment (PPE): Safety glasses or goggles, flame-resistant lab coat, nitrile gloves.[12]

Experimental Workflow

.dot

Synthesis_Workflow Start Start Setup Reactor Setup and Inerting Start->Setup Reagent_Charge Charge Methyl 6-chloronicotinate, PdCl₂(PPh₃)₂, CuI, and THF Setup->Reagent_Charge Degas Degas Mixture Reagent_Charge->Degas Add_TEA_TMSA Add Triethylamine and Ethynyltrimethylsilane Degas->Add_TEA_TMSA Reaction Heat to Reflux and Monitor Add_TEA_TMSA->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of this compound derivatives.

Step-by-Step Procedure
  • Reactor Preparation: Assemble the reactor system under a constant flow of nitrogen or argon. Ensure all glassware is dry.

  • Reagent Charging: To the reactor, add methyl 6-chloronicotinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.03 eq), copper(I) iodide (0.02-0.05 eq), and anhydrous THF.

  • Degassing: Bubble nitrogen or argon through the stirred suspension for 15-20 minutes to ensure an inert atmosphere.[7]

  • Addition of Base and Alkyne: Add anhydrous triethylamine (2.0-3.0 eq) followed by the slow, dropwise addition of ethynyltrimethylsilane (1.2-1.5 eq) via a syringe or addition funnel. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel. Alternative purification methods for active pharmaceutical ingredients (APIs) include crystallization and supercritical fluid extraction.[14][15]

  • Deprotection (if required): The trimethylsilyl protecting group can be removed by treatment with a mild base such as potassium carbonate in methanol to yield the terminal alkyne.

Safety Considerations

  • Palladium Catalysts: Palladium dust can be flammable.[12] Handle in a well-ventilated area and avoid creating dust. Wear appropriate PPE, including gloves and safety glasses.[12][13]

  • Trimethylsilylacetylene: This reagent is a highly flammable liquid and vapor.[8][9] Keep away from heat, sparks, and open flames.[8][9] Store in a cool, well-ventilated area in a tightly sealed container.[9] Ground all equipment to prevent static discharge.[8][9]

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.

  • General Precautions: Always work in a well-ventilated fume hood.[12] Have appropriate spill cleanup materials readily available.

Conclusion

The scale-up synthesis of this compound derivatives via the Sonogashira coupling is a powerful and widely applicable method in pharmaceutical development. A thorough understanding of the reaction mechanism, careful consideration of process safety, and a systematic approach to optimization are paramount for a successful and reproducible large-scale synthesis. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to confidently approach the synthesis of these valuable chemical entities.

References

Application Note: Comprehensive Characterization of Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the analytical characterization of Methyl 6-ethynylnicotinate, a pivotal building block in contemporary pharmaceutical synthesis. Recognizing the criticality of stringent quality control, this document outlines a multi-faceted analytical approach encompassing chromatographic, spectroscopic, thermal, and crystallographic methodologies. The protocols herein are designed to ensure the unequivocal identification, purity assessment, and structural elucidation of this compound, thereby guaranteeing the integrity of downstream applications in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic alkyne and an electrophilic ester, renders it a versatile synthon for the construction of complex heterocyclic scaffolds. The purity and structural integrity of this intermediate are paramount, as any impurities or isomeric ambiguities can propagate through a synthetic sequence, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API). This application note details a suite of validated analytical techniques to provide a comprehensive characterization of this compound products.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical conditions and for interpreting the resultant data.

PropertyValueReference
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 93-95 °C[1]
Boiling Point ~306.7 °C at 760 mmHg (Predicted)[1]
Solubility Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol)[1]
pKa 1.85 ± 0.10 (Predicted)[1]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and degradants, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] A reversed-phase method is typically employed, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices:

  • Reversed-Phase Column (C18): The nonpolar stationary phase effectively retains the moderately polar analyte, allowing for good separation from more polar impurities.

  • Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is a common organic modifier that provides good peak shape and resolution. The addition of a small amount of formic acid (0.1%) helps to protonate the pyridine nitrogen, leading to more consistent retention times and sharper peaks.[4]

  • UV Detection: The aromatic pyridine ring of this compound exhibits strong UV absorbance, making UV detection a sensitive and reliable method for quantification.[5]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Injector Autosampler Filter->Injector Inject MobilePhase Prepare Acetonitrile/Water/Formic Acid Degas Degas Mobile Phase MobilePhase->Degas Pump Isocratic Pump Degas->Pump Flow Pump->Injector Column C18 Column (4.6 x 150 mm, 5 µm) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Protocol: HPLC-UV Purity Determination

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR are essential for confirming the identity and isomeric purity of this compound.

Expert Insights:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the acetylenic proton. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern on the pyridine ring.[7]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and provide information about their chemical environment, including the quaternary carbons of the alkyne and the carbonyl carbon of the ester.[8]

  • 2D NMR (COSY, HSQC, HMBC): In cases of complex spectra or for unequivocal assignment, 2D NMR experiments are invaluable. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.[6]

Expected ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine H-2~9.2~152
Pyridine H-4~8.3~140
Pyridine H-5~7.6~128
-OCH₃~3.9~53
C≡CH~3.2~82
C≡CH-~79
C=O-~165
Pyridine C-3-~125
Pyridine C-6-~145

Note: Predicted values. Actual shifts may vary.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. When coupled with a chromatographic technique like HPLC or GC, it becomes a powerful tool for identifying and quantifying trace impurities.[10]

Expected Fragmentation: Electrospray ionization (ESI) in positive mode is a suitable technique. The protonated molecule [M+H]⁺ would be the base peak. Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

MS_Fragmentation Parent [M+H]⁺ (m/z 162.05) Frag1 Loss of -OCH₃ (m/z 131.04) Parent->Frag1 - CH₃OH Frag2 Loss of -COOCH₃ (m/z 103.04) Parent->Frag2 - HCOOCH₃

Caption: Predicted ESI-MS fragmentation of this compound.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions: Use the HPLC conditions described in Section 3.1.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.5 kV.

    • Cone Voltage: Optimized for maximal [M+H]⁺ signal.

  • Analysis: Inject the sample and acquire both the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Diagnostic Absorptions:

  • ≡C-H stretch (alkyne): A sharp, characteristic peak around 3300 cm⁻¹.[11][12]

  • C≡C stretch (alkyne): A weaker absorption in the range of 2100-2260 cm⁻¹.[12][13]

  • C=O stretch (ester): A strong, sharp peak around 1720-1740 cm⁻¹.[11]

  • C-O stretch (ester): Strong absorptions in the 1300-1000 cm⁻¹ region.[11]

  • C=C and C=N stretches (pyridine ring): Multiple absorptions in the 1600-1400 cm⁻¹ region.

Protocol: FTIR-ATR Analysis

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically generate the final transmittance or absorbance spectrum.[9]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties and stability of a compound.[14]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline solid. A sharp melting endotherm is indicative of a high-purity sample. The presence of impurities will typically lead to a broadening and depression of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to detect the presence of residual solvents or water. For this compound, a TGA thermogram should show no significant mass loss until the compound begins to decompose at elevated temperatures.

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Weigh Sample into Pan DSC_Run Heat under N₂ atmosphere Sample->DSC_Run TGA_Run Heat under N₂ atmosphere Sample->TGA_Run DSC_Curve Generate Heat Flow vs. Temp Curve DSC_Run->DSC_Curve MeltingPoint Determine Melting Point & Purity DSC_Curve->MeltingPoint TGA_Curve Generate Mass Loss vs. Temp Curve TGA_Run->TGA_Curve Stability Assess Thermal Stability & Volatiles TGA_Curve->Stability

Caption: Workflow for DSC and TGA thermal analysis.

Protocol: DSC and TGA

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).

  • DSC Conditions: Heat the sample from ambient temperature to above its melting point (e.g., 25 °C to 120 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

X-Ray Crystallography

For a definitive, three-dimensional structural elucidation, single-crystal X-ray crystallography is the gold standard.[15][16] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[17]

Key Insights from Crystallography:

  • Absolute Structure Confirmation: Provides unequivocal proof of the molecular structure.[18]

  • Polymorph Identification: Can distinguish between different crystalline forms (polymorphs) of the compound, which can have different physical properties.[15]

  • Intermolecular Interactions: Reveals information about how the molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[18]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of the atomic positions.[19]

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. The combination of chromatography for purity assessment, spectroscopy for structural confirmation, thermal analysis for stability, and crystallography for definitive 3D structure provides a robust and self-validating system. Adherence to the protocols outlined in this application note will ensure the high quality and reliability of this compound used in research and development, ultimately contributing to the integrity of the final pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions for Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with Methyl 6-ethynylnicotinate and similar electron-deficient heteroaromatic alkynes. The unique electronic properties and potential for catalyst inhibition associated with pyridine-containing substrates necessitate a careful and informed approach to reaction optimization. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these powerful C-C bond-forming reactions.

Introduction: The Challenge of Pyridine Substrates

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] While highly versatile, its application to substrates containing a pyridine ring, such as in the coupling of an aryl halide with this compound, presents specific challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[3] This catalyst inhibition is a primary cause of low yields and reaction failure when using standard protocols.

This guide will provide you with the expertise to overcome these challenges, explaining the causality behind experimental choices to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with an aryl halide and this compound is giving a very low yield or failing completely. What is the most likely cause?

A1: The most common reason for low yield in this specific coupling is catalyst inhibition by the pyridine nitrogen of your alkyne.[3] The nitrogen lone pair can coordinate strongly to the palladium center, forming inactive or less active catalytic species.[3] Other potential causes include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), degradation of reagents, or the presence of oxygen leading to side reactions.

Q2: I am observing a significant amount of a byproduct that appears to be a dimer of this compound. What is this and how can I prevent it?

A2: This byproduct is the result of homocoupling (also known as Glaser coupling), where two molecules of the terminal alkyne react with each other. This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4] To minimize it, you should:

  • Ensure strictly anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere (Argon or Nitrogen).[4]

  • Consider copper-free conditions: Numerous modern protocols have been developed that avoid the use of copper, thereby eliminating the primary pathway for Glaser homocoupling.[5][6]

  • Slow addition of the alkyne: Adding the this compound slowly to the reaction mixture can favor the desired cross-coupling over homocoupling.

Q3: My reaction turns black, and I see precipitated solids. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition .[3] This occurs when the active Pd(0) species aggregates into inactive metallic palladium. For pyridine substrates, this can be triggered by high temperatures or an insufficient ligand-to-palladium ratio, which fails to protect the palladium center from coordination by the pyridine nitrogen.[3] Using bulky, electron-rich ligands can often prevent this.

Q4: Which aryl halide (I, Br, Cl) is best to couple with this compound?

A4: The reactivity of aryl halides in the Sonogashira reaction follows the general trend: I > Br > Cl .[2] Aryl iodides are the most reactive and typically allow for milder reaction conditions. Aryl bromides are also widely used but may require higher temperatures or more active catalyst systems.[7] Aryl chlorides are the least reactive and often necessitate specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands) and elevated temperatures.[8][9]

Q5: Can the ester group on this compound interfere with the reaction?

A5: The methyl ester group is generally well-tolerated in Sonogashira couplings. However, under strongly basic conditions or at very high temperatures for prolonged periods, there is a potential for hydrolysis or other side reactions. Using milder bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₃PO₄ or Cs₂CO₃ can mitigate this risk.[4]

Troubleshooting and Optimization Guides

Issue 1: Low to No Product Yield

Low conversion is the most common issue when coupling with pyridine-containing alkynes. A systematic approach to optimization is key.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)-X(L)₂ pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-C≡CR'(L)₂ pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR' pd2_trans->product cu_halide Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_halide->cu_alkyne R'C≡CH + Base cu_alkyne->cu_halide Transmetalation

References

Technical Support Center: Improving Yield in the Synthesis of Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-ethynylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific transformation. The synthesis, while conceptually straightforward, often requires careful optimization to achieve high yields and purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method is the Sonogashira cross-coupling reaction .[1] This reaction forms the key carbon-carbon bond between a terminal alkyne and an aryl halide. In this specific synthesis, a Methyl 6-halonicotinate (where the halide is typically chlorine, bromine, or iodine) is coupled with a source of acetylene, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. The Sonogashira reaction is widely adopted due to its mild reaction conditions and tolerance for a broad range of functional groups.[1][2]

Q2: Which halide (Cl, Br, I) on the methyl nicotinate substrate is the best choice?

A2: The choice of halide represents a critical trade-off between reactivity and cost. The reactivity for the oxidative addition step in the Sonogashira catalytic cycle follows the order: I > Br > Cl .[1][3]

  • Methyl 6-iodonicotinate: This is the most reactive substrate, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) and faster reaction times. However, it is typically the most expensive and may be less commercially available.

  • Methyl 6-bromonicotinate: This offers a good balance between reactivity and cost. It is more reactive than the chloride analogue and generally requires less forcing conditions.

  • Methyl 6-chloronicotinate: This is often the most cost-effective and readily available starting material.[4][5] However, the C-Cl bond is the least reactive, necessitating more active catalyst systems, higher reaction temperatures, and potentially longer reaction times to achieve good conversion.[6]

For initial explorations and optimization, starting with the bromo derivative can be advantageous. For large-scale synthesis where cost is a primary driver, developing a robust protocol for the chloro derivative is often the ultimate goal.

Q3: What are the critical components of a standard Sonogashira reaction setup?

A3: A typical Sonogashira reaction involves several key components:

  • Palladium Catalyst: A source of palladium(0) is required to catalyze the reaction. Common choices include Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source like PdCl₂(PPh₃)₂.[7]

  • Copper(I) Co-catalyst: A copper(I) salt, most commonly copper(I) iodide (CuI), is often used to increase the reaction rate, allowing the reaction to proceed under milder conditions.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to neutralize the hydrogen halide byproduct and also acts as a solvent in many cases.[1]

  • Alkyne: A terminal alkyne is the coupling partner. For installing an ethynyl group, a protected alkyne like trimethylsilylacetylene (TMSA) is frequently used to prevent side reactions. The TMS group is then removed in a subsequent step.

  • Solvent: Anhydrous, degassed solvents are crucial. Common choices include amine bases themselves, or co-solvents like tetrahydrofuran (THF), 1,4-dioxane, or N,N-dimethylformamide (DMF).[8]

  • Inert Atmosphere: Sonogashira reactions are highly sensitive to oxygen, which can deactivate the palladium catalyst and promote the unwanted homocoupling of the alkyne.[9] Therefore, maintaining an inert atmosphere (e.g., nitrogen or argon) is mandatory.

Q4: What is the most common side reaction, and how can I identify it?

A4: The most significant and frequent side reaction is the oxidative homocoupling of the terminal alkyne , often referred to as Glaser coupling.[2][10] This reaction is promoted by oxygen, especially in the presence of the copper(I) co-catalyst, and results in the formation of a symmetrical butadiyne.[9][11]

If you are using TMS-acetylene, this side product would be 1,4-bis(trimethylsilyl)buta-1,3-diyne. This byproduct consumes your alkyne, reducing the overall yield of the desired cross-coupled product. It can typically be identified by TLC, LC-MS, or NMR analysis of the crude reaction mixture.

Q5: Is the copper co-catalyst always necessary? What are the pros and cons of "copper-free" Sonogashira reactions?

A5: While the classic Sonogashira protocol uses a copper(I) co-catalyst to accelerate the reaction, it is not always necessary and can sometimes be detrimental.[1]

  • Pros of Copper Co-catalysis: The primary advantage is increased reaction rate, which allows for lower reaction temperatures and shorter times.[7]

  • Cons of Copper Co-catalysis: The main drawback is that copper promotes the undesirable Glaser homocoupling of the alkyne, especially if oxygen is not rigorously excluded.[2][11] This side reaction can significantly lower the yield.

Copper-free Sonogashira protocols have been developed to circumvent the homocoupling issue.[12] These methods are particularly useful when homocoupling is a persistent problem. However, they may require higher temperatures, different ligand systems, or more reactive substrates to achieve comparable reaction rates to the copper-co-catalyzed versions.[13]

Troubleshooting Guides

Issue 1: Low to No Product Formation

Your reaction has run to completion, but analysis shows only starting material or trace amounts of product.

Potential Cause Scientific Rationale & Troubleshooting Steps
A. Inactive Catalyst Rationale: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. Oxygen can oxidize and deactivate the Pd(0) catalyst, often observed by the formation of palladium black.[14] Solutions: 1. Use Fresh Reagents: Ensure your palladium catalyst and any phosphine ligands are fresh and have been stored properly. 2. Ensure Inert Atmosphere: Rigorously degas all solvents and the reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of inert gas throughout the experiment.[9] 3. Consider a Pd(0) Source: Start with a dedicated Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[10]
B. Low Reactivity of Aryl Halide Rationale: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[2] C-Cl bonds are significantly less reactive than C-Br or C-I bonds, requiring more energy to break.[6] Solutions: 1. Increase Temperature: For Methyl 6-chloronicotinate, temperatures of 80-120 °C may be necessary.[8] Use a high-boiling solvent like DMF or 1,4-dioxane in a sealed tube if required. 2. Use a More Active Catalyst System: Switch to palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition step and can stabilize the catalytic species.[7][14] 3. Switch to a More Reactive Halide: If possible, synthesize or procure the Methyl 6-bromo- or 6-iodonicotinate starting material for a more facile reaction.[15]
C. Catalyst Inhibition by Pyridine Nitrogen Rationale: The nitrogen atom of the pyridine ring in your substrate can coordinate to the palladium metal center. This coordination can occupy a vacant site on the catalyst, inhibiting its ability to participate in the catalytic cycle and effectively poisoning it.[6][16] Solutions: 1. Employ Bulky Ligands: Using bulky phosphine or NHC ligands can create a sterically hindered environment around the palladium atom, which can disfavor coordination of the pyridine nitrogen.[6]
D. Insufficient or Inappropriate Base Rationale: The base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide (in the copper-catalyzed cycle) or palladium acetylide. If the base is too weak or present in insufficient quantity, this step will be slow or incomplete.[14] Solutions: 1. Increase Stoichiometry: Ensure you are using at least 2-3 equivalents of your amine base. 2. Switch to a Stronger Base: If an amine base like TEA is ineffective, consider a stronger organic base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃, especially in copper-free systems.[14]
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling) is Observed

Your reaction yields a significant amount of the butadiyne side product, consuming your alkyne starting material.

Potential Cause Scientific Rationale & Troubleshooting Steps
A. Presence of Oxygen Rationale: As previously mentioned, oxygen is the primary culprit in promoting the oxidative homocoupling of the copper acetylide intermediate.[9][11] Even trace amounts of air can lead to significant byproduct formation. Solutions: 1. Rigorous Degassing: This cannot be overstated. Use a robust degassing technique like freeze-pump-thaw for your solvent and reaction mixture. Simply bubbling nitrogen through the solvent may not be sufficient to remove all dissolved oxygen.[9] 2. Maintain Positive Inert Gas Pressure: Ensure your reaction setup is completely sealed and maintained under a slight positive pressure of nitrogen or argon using a balloon or manifold.
B. High Copper(I) Concentration / Activity Rationale: While catalytic in the cross-coupling cycle, copper directly mediates the homocoupling reaction.[2] Using too much copper can accelerate this undesired pathway relative to the cross-coupling. Solutions: 1. Reduce Copper Loading: Try reducing the amount of CuI to 5-10 mol%.[17] 2. Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over the second-order homocoupling reaction.[9] 3. Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser homocoupling.[2][12] This is highly recommended if other methods fail to suppress the side reaction.
Issue 3: Difficult or Inefficient Purification

The crude product is difficult to purify, with impurities co-eluting with the desired product.

Potential Cause Scientific Rationale & Troubleshooting Steps
A. Similar Polarity of Product and Byproducts Rationale: The homocoupled byproduct or unreacted starting material may have a similar polarity to your desired product, making separation by standard column chromatography challenging. Solutions: 1. Optimize Chromatography: Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization: If your product is a solid, recrystallization can be an excellent and scalable method for achieving high purity.[18] Experiment with various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. 3. Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation a viable option for removing non-volatile impurities.[18]
B. Residual Palladium/Copper Species Rationale: Palladium and copper residues can remain in the final product, which is often unacceptable, especially in a pharmaceutical context. These metals can also complicate NMR spectra. Solutions: 1. Aqueous Washes: During the workup, wash the organic layer with an aqueous solution of ammonia or ammonium chloride to complex and remove copper salts. 2. Filtration: Filter the crude product solution through a short plug of celite or silica gel before concentrating. This can help remove palladium black and other insoluble residues.

Data & Protocols

Table 1: Recommended Starting Conditions for Sonogashira Coupling
Starting MaterialCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Notes
Methyl 6-iodonicotinate PdCl₂(PPh₃)₂ (2-5%) CuI (5-10%)TEA (3)THF / TEA (1:1)25 - 40Reaction is often fast and exothermic. Start at room temperature.[17]
Methyl 6-bromonicotinate Pd(PPh₃)₄ (5%) CuI (10%)DIPA (3)Toluene / DIPA (2:1)60 - 80May require moderate heating for efficient conversion.[8]
Methyl 6-chloronicotinate Pd₂(dba)₃ (2%) / XPhos (4%) (Copper-Free)Cs₂CO₃ (2)1,4-Dioxane100 - 120Requires a more active catalyst system and higher temperatures due to the inert C-Cl bond.[6][14]
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
  • Setup: To a dry Schlenk flask under an argon atmosphere, add Methyl 6-bromonicotinate (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Solvent/Base Addition: Add anhydrous, degassed toluene and diisopropylamine (DIPA) (3.0 equiv.).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir, monitoring progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Diagrams

Troubleshooting Logic for Low Yield

Caption: Troubleshooting logic for low yield in Sonogashira synthesis.

Experimental Workflow

Caption: General experimental workflow for the Sonogashira coupling.

References

Stability issues of Methyl 6-ethynylnicotinate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 6-ethynylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.

Introduction to the Stability of this compound

This compound is a bifunctional molecule featuring a methyl nicotinate core and a terminal alkyne. This unique structure makes it a valuable reagent in medicinal chemistry and materials science, particularly in applications such as click chemistry and Sonogashira couplings. However, these two functional groups also present distinct stability challenges that researchers must navigate to ensure experimental success and reproducibility. The primary modes of degradation are hydrolysis of the methyl ester and reactions of the ethynyl group. This guide will provide a comprehensive overview of these stability issues and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under aqueous conditions?

A1: The most significant degradation pathway in the presence of water is the hydrolysis of the methyl ester bond. This reaction results in the formation of 6-ethynylnicotinic acid and methanol. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[1]

Q2: How should I store this compound to ensure its long-term stability?

A2: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3][4] Exposure to moisture should be minimized to prevent hydrolysis.[5] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively documented, aromatic compounds, especially those with extended conjugation like the ethynylpyridine system, can be susceptible to photodegradation.[6][7] It is best practice to store the compound in an amber vial or otherwise protected from light to prevent potential photochemical reactions.

Q4: Can the ethynyl group undergo polymerization?

A4: Yes, terminal alkynes, including ethynylpyridines, can undergo polymerization, especially in the presence of certain metals, strong acids, or upon heating.[8][9][10] This can lead to the formation of insoluble colored materials. It is crucial to avoid conditions that could initiate polymerization during storage or reactions.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Aqueous Solutions

Question: I've prepared an aqueous stock solution of this compound, but I'm observing a decrease in its effective concentration over time, leading to inconsistent results in my assays. What could be the cause and how can I fix it?

Answer:

This issue is most likely due to the hydrolysis of the methyl ester to the less reactive 6-ethynylnicotinic acid. The rate of this degradation is significantly influenced by pH and temperature.

Potential Causes & Solutions:

  • pH of the Solution: The hydrolysis of esters is catalyzed by both acid and, more significantly, base.[1] Neutral or alkaline conditions will accelerate the degradation of this compound.

    • Solution: For short-term storage of aqueous solutions, it is advisable to maintain a slightly acidic pH (around 4-6). Use a suitable buffer to maintain the pH. Prepare fresh solutions before use whenever possible.

  • Storage Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1]

    • Solution: Always store aqueous solutions of this compound at refrigerated temperatures (2-8°C). For longer-term storage, consider preparing aliquots and freezing them at -20°C or below.

  • Microbial Contamination: The presence of microorganisms can introduce esterases, enzymes that catalyze ester hydrolysis.

    • Solution: Use sterile, high-purity water and reagents for solution preparation. Filter-sterilize the solution using a 0.22 µm filter, especially for long-term storage.

Data Summary: Factors Affecting Ester Hydrolysis

FactorConditionImpact on StabilityRecommendation
pH Alkaline (pH > 7)High rate of hydrolysisBuffer to slightly acidic pH (4-6)
Neutral (pH ≈ 7)Moderate rate of hydrolysisBuffer to slightly acidic pH (4-6)
Acidic (pH < 4)Increased rate of hydrolysisAvoid strongly acidic conditions
Temperature Elevated (e.g., Room Temp)Accelerated hydrolysisStore at 2-8°C or frozen
Contaminants Microbial growthEnzymatic degradationUse sterile techniques and filtration
Issue 2: Observation of an Impurity in HPLC Analysis

Question: I'm analyzing my sample of this compound by reverse-phase HPLC and I see a new, more polar peak appearing over time. What is this impurity?

Answer:

The new, more polar peak is very likely 6-ethynylnicotinic acid, the product of ester hydrolysis. Carboxylic acids are generally more polar than their corresponding methyl esters and thus elute earlier in reverse-phase HPLC.

Confirmation and Mitigation:

  • Confirmation:

    • Co-injection: If a standard of 6-ethynylnicotinic acid is available, a co-injection with your sample should show an increase in the peak area of the impurity.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to confirm the mass of the impurity, which should correspond to that of 6-ethynylnicotinic acid.

  • Mitigation:

    • Follow the storage and handling recommendations outlined in the FAQs and Troubleshooting Issue 1 to minimize the formation of this impurity.

    • For purification of a partially hydrolyzed sample, column chromatography on silica gel can be effective in separating the less polar methyl ester from the more polar carboxylic acid.[11]

Issue 3: Poor Performance or Side Reactions in Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Question: I'm using this compound in a Sonogashira coupling reaction, but I'm getting low yields and observing side products. What could be the problem?

Answer:

While the Sonogashira coupling is a powerful tool for forming carbon-carbon bonds with terminal alkynes, the reaction conditions can sometimes lead to side reactions involving the ethynyl group.

Potential Causes & Solutions:

  • Homocoupling of the Alkyne (Glaser Coupling): The presence of copper(I) catalysts and an oxidant (often trace oxygen) can lead to the dimerization of the terminal alkyne, forming a diyne byproduct.

    • Solution: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen exposure. Using a copper-free Sonogashira protocol can also circumvent this issue.[5]

  • Instability in the Presence of Strong Base: While a base is required for the Sonogashira reaction, some strong bases may react with the methyl ester or the alkyne.

    • Solution: Use a milder amine base such as triethylamine or diisopropylethylamine. Avoid strong, non-nucleophilic bases unless specifically required by the protocol.

  • Decomposition of the Catalyst or Ligands: The reaction temperature and solvent can affect the stability of the palladium catalyst and phosphine ligands.

    • Solution: Optimize the reaction temperature and choose a suitable solvent. Some modern Sonogashira protocols allow for reactions at room temperature.[12]

Diagram: Key Steps in Sonogashira Coupling and Potential Side Reaction

Sonogashira_Pathway cluster_main Desired Sonogashira Cycle cluster_side Undesired Glaser Coupling A Pd(0) Catalyst B Oxidative Addition (with Aryl Halide) A->B Ar-X C Pd(II) Complex B->C D Transmetalation (with Copper Acetylide) C->D Cu-C≡C-R E Reductive Elimination D->E E->A Regenerates Catalyst F Coupled Product E->F G This compound I Oxidative Dimerization G->I H Copper(I) Catalyst H->I J Diyne Byproduct I->J

Caption: Sonogashira cycle and a common side reaction.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general method for assessing the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Incubators or water baths

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products, primarily 6-ethynylnicotinic acid. A gradient method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[9][13]

  • Solution Preparation: Prepare buffered solutions at the desired pH values (e.g., pH 4, 7, and 9). Dissolve a known concentration of this compound in each buffer.

  • Incubation: Aliquot the solutions into sealed vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a sample from each condition.

  • HPLC Analysis: Analyze the samples using the developed HPLC method. Quantify the peak area of this compound and any new peaks that appear.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Diagram: Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Methyl 6-ethynylnicotinate Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," utilizing Methyl 6-ethynylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block. This compound is an electron-deficient alkyne, a characteristic imparted by the electron-withdrawing nature of its pyridine ring and methyl ester group. This property can influence its reactivity in CuAAC reactions, presenting unique challenges not always encountered with standard aliphatic or electron-rich alkynes.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate and optimize your experiments for maximal success.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound is showing low to no conversion. What is the most common cause?

A: The most frequent issue is related to the copper catalyst. The nitrogen atom on the pyridine ring of this compound can chelate with the Cu(I) catalyst, potentially reducing its catalytic activity. Furthermore, as an electron-deficient alkyne, its intrinsic reactivity is lower than that of electron-rich alkynes.[1][2] The solution often involves using a stabilizing ligand for the copper and ensuring strictly anaerobic conditions.

Q2: What is the optimal catalyst system for this specific alkyne?

A: For most applications, a catalyst system generated in situ from Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate is highly effective and convenient.[3][4] Crucially, the addition of a copper-stabilizing ligand is strongly recommended. Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are excellent for aqueous or semi-aqueous media as they both accelerate the reaction and protect the catalyst.[3][5][6] For organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[7]

Q3: I see a significant amount of a byproduct with double the mass of my starting alkyne. What is it and how can I prevent it?

A: This is almost certainly the result of oxidative homocoupling, known as Glaser coupling, which forms a symmetrical 1,3-diyne.[8][9][10] This side reaction is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).[8] To prevent this, you must rigorously deoxygenate your reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and use a slight excess of sodium ascorbate to maintain a reducing environment.[8][11]

Q4: Can I use a base like triethylamine (TEA) or DIPEA to accelerate the reaction?

A: While bases are sometimes used in CuAAC, they are often unnecessary and can even be detrimental.[12] The deprotonation of the terminal alkyne by the copper catalyst is typically a very fast step. Adding a strong organic base can interfere with the catalytic cycle or cause side reactions, such as hydrolysis of the methyl ester group on your substrate, especially if heat is applied. It is generally best to avoid them unless empirical evidence for your specific system shows a benefit.

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Yield

If you are experiencing poor conversion, methodically assess the following potential causes.

  • The "Why": The Cu(I) ion is the active catalyst in the CuAAC reaction.[8] It is prone to oxidation to the inactive Cu(II) state by dissolved oxygen. Additionally, as mentioned in the FAQs, the pyridine nitrogen of your alkyne can coordinate to the copper, potentially forming a stable, less reactive complex that inhibits catalytic turnover. Electron-deficient alkynes also exhibit slower reaction kinetics compared to their electron-rich counterparts.[1]

  • The Solution: Protect and Activate Your Catalyst

    • Rigorous Deoxygenation: Before adding any catalyst components, thoroughly sparge your solvent and reaction mixture with an inert gas (argon or nitrogen) for at least 15-30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.

    • Use a Ligand: A copper-chelating ligand is critical. Ligands like THPTA or TBTA form stable complexes with Cu(I), protecting it from oxidation and preventing sequestration by your substrate.[6] This dramatically increases the effective concentration of the active catalyst.[3]

    • Fresh Reducing Agent: Sodium ascorbate solutions are sensitive to oxidation. Always use a freshly prepared solution of sodium ascorbate in deoxygenated water or buffer.

    • Increase Catalyst Loading: If optimization fails, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome inhibition or slow kinetics. However, this should be a last resort, as it increases the burden of copper removal during purification.

  • The "Why": The success of the click reaction depends on high-purity reagents and correct molar ratios. Impurities in the alkyne or azide can interfere with the reaction. An incorrect excess of one reagent can make purification difficult.

  • The Solution: Verify and Quantify

    • Check Purity: Confirm the purity of your this compound and your azide partner via NMR or LC-MS before starting.

    • Optimize Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of either the alkyne or the azide is used to drive the reaction to completion. The choice of which to use in excess depends on which starting material is easier to remove during purification.

.

ReagentRecommended Molar EquivalentsTypical ConcentrationPurpose
Limiting Reagent (Alkyne or Azide)1.00.01 - 0.1 MThe reference for stoichiometry.
Excess Reagent (Alkyne or Azide)1.1 - 1.2To ensure complete consumption of the limiting reagent.
CuSO₄·5H₂O0.01 - 0.05 (1-5 mol%)1-5 mMSource of the copper catalyst.
Ligand (e.g., THPTA)0.05 - 0.25 (5-25 mol%)5-25 mMStabilizes Cu(I), accelerates reaction. A 5:1 ligand-to-copper ratio is common.[3]
Sodium Ascorbate0.1 - 0.5 (10-50 mol%)10-50 mMReduces Cu(II) to Cu(I) and maintains a reducing environment.[4]

Table 1: Recommended Reagent Stoichiometry for CuAAC.

Problem 2: Side Product Formation
  • The "Why": As detailed in the FAQs, oxygen in the reaction mixture leads to the Cu(II)-mediated coupling of two alkyne molecules to form a diyne.[8][9][13] This is the most common side reaction for terminal alkynes.

  • The Solution: Eliminate Oxygen

    • Inert Atmosphere: Ensure your reaction is set up under a positive pressure of nitrogen or argon. Use Schlenk line techniques for highly sensitive reactions.

    • Sufficient Reductant: Use at least 5-10 molar equivalents of sodium ascorbate relative to the copper catalyst to scavenge any residual oxygen and rapidly reduce any Cu(II) that forms.[8]

  • The "Why": The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under overly acidic or basic conditions, especially with prolonged reaction times or heating.

  • The Solution: Control the pH

    • Avoid Strong Bases: Do not use amine bases like triethylamine unless absolutely necessary.

    • Buffered Solvents: If your reaction requires aqueous conditions, consider using a buffer (e.g., phosphate or HEPES buffer, pH 7-7.5) to maintain a neutral environment.

    • Monitor Reaction Time: Aim for reaction conditions that provide full conversion in a reasonable timeframe (typically 1-12 hours at room temperature) to minimize exposure to potentially hydrolytic conditions.

Problem 3: Difficulty in Purification
  • The "Why": The triazole product, with its nitrogen lone pairs, is an excellent chelator for copper ions.[14] Residual copper can complicate NMR analysis (causing peak broadening) and can be toxic in biological applications.

  • The Solution: Actively Remove Copper

    • Aqueous Wash with EDTA: During workup, wash the organic layer with an aqueous solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) (e.g., 0.5 M, pH 8) to sequester the copper into the aqueous phase.

    • Ammonia Wash: A wash with a dilute ammonium hydroxide solution can also be effective, as ammonia forms a soluble, deep-blue complex with copper(II) ions.

    • Specialized Silica: For very stubborn cases, filtering the product through a plug of silica gel treated with a chelating agent can be effective.

    • Heterogeneous Catalysts: For future experiments, consider using a supported copper catalyst that can be removed by simple filtration.[15][16]

Visualized Workflows and Mechanisms

CuAAC Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Note the potential for inhibitory coordination of the pyridine nitrogen from this compound to the active copper center.

CuAAC_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Cu_I [Cu(I)L_n]⁺ Acetylide [L_nCu(I)-C≡C-R¹] Cu_I->Acetylide + Alkyne - H⁺ Inactive_Complex Inactive [Cu(I)-Pyridine] Complex Cu_I->Inactive_Complex Coordination Alkyne R¹-C≡CH Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle + Azide Azide R²-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H⁺ Product Product (Triazole) Triazolide->Product Proton_Source H⁺ Inhibitor This compound (Pyridine-N) Inhibitor->Inactive_Complex Troubleshooting_Flowchart start Reaction Problem: Low/No Yield or Side Products check_reaction Is the reaction mixture blue/green? start->check_reaction yes_blue Yes check_reaction->yes_blue no_blue No check_reaction->no_blue cause_oxidation Cause: Catalyst Oxidation (Cu(II) formation). This also promotes Glaser coupling. yes_blue->cause_oxidation check_reagents Are reagents pure and stoichiometry correct? no_blue->check_reagents solution_oxidation Solution: 1. Rigorously deoxygenate all reagents. 2. Use fresh Sodium Ascorbate. 3. Add a protective ligand (THPTA/TBTA). cause_oxidation->solution_oxidation yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents cause_inhibition Cause: Slow kinetics or catalyst inhibition by pyridine substrate. yes_reagents->cause_inhibition cause_reagents Cause: Impure reagents or incorrect ratios. no_reagents->cause_reagents solution_reagents Solution: 1. Verify purity via NMR/LC-MS. 2. Re-weigh and use 1.1-1.2 eq. of excess reagent. cause_reagents->solution_reagents solution_inhibition Solution: 1. Add a stabilizing ligand (THPTA/TBTA). 2. Gently warm the reaction (e.g., 40°C). 3. Increase reaction time. cause_inhibition->solution_inhibition

References

Technical Support Center: Navigating Catalyst Challenges with Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving Methyl 6-ethynylnicotinate . This versatile building block, while valuable, presents a unique challenge due to its inherent potential to poison palladium catalysts. This document will provide a comprehensive overview of the poisoning mechanisms and offer robust, field-proven strategies to ensure the success of your synthetic endeavors.

The Dual-Threat Poison: Understanding the Reactivity of this compound

This compound is a bifunctional molecule that can act as a potent catalyst poison through two distinct mechanisms, a "dual-threat" that can lead to low yields, stalled reactions, and catalyst decomposition.

  • Pyridinic Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium center.[1][2][3] This coordination can stabilize the palladium complex to such an extent that it becomes catalytically inactive, effectively sequestering the catalyst from the desired reaction cycle.[1][4] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[1][3][5]

  • Terminal Alkyne Interactions: The terminal alkyne moiety can also contribute to catalyst deactivation. While essential for the desired coupling, the alkyne can participate in undesired side reactions, such as homocoupling (Glaser coupling), especially in the presence of copper co-catalysts and oxygen.[6][7][8] Furthermore, terminal alkynes can oxidatively add to the palladium center, leading to the formation of stable, off-cycle palladium-acetylide complexes that are reluctant to participate in the catalytic cycle.

The combination of these two functionalities within the same molecule necessitates a carefully considered approach to reaction design and execution.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is the most common symptom of severe catalyst poisoning. A systematic approach is crucial to diagnose and resolve the issue.

  • Initial Checks:

    • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Moisture can facilitate catalyst decomposition and side reactions.[9][10]

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[7] Ensure your reaction vessel was properly degassed and is maintained under a strict inert atmosphere (argon or nitrogen).

  • Catalyst System Evaluation:

    • Ligand Choice is Critical: The ligand plays a pivotal role in mitigating poisoning by the pyridinic nitrogen. Bulky, electron-rich phosphine ligands are often the key to success. These ligands create a sterically hindered environment around the palladium center, which can disfavor the coordination of the pyridine nitrogen.[11]

      • Recommended Ligands: Consider ligands such as XPhos, SPhos, or other bulky biaryl phosphines. These have demonstrated efficacy in couplings with challenging heteroaromatic substrates.[12]

    • Palladium Pre-catalyst: The choice of palladium source can influence the initial stages of the catalytic cycle. Pre-formed Pd(0) sources or modern pre-catalysts that readily generate the active Pd(0) species in situ are often preferable to Pd(II) sources like Pd(OAc)₂.[13]

  • Reaction Parameter Optimization:

    • Solvent: The polarity and coordinating ability of the solvent can impact catalyst stability. Aprotic, non-polar solvents like toluene or dioxane are often good starting points. Avoid strongly coordinating solvents that may compete with the desired substrates for binding to the palladium center.

    • Base Selection: The choice of base is crucial. For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is common.[14] For Suzuki couplings, inorganic bases such as K₃PO₄ or Cs₂CO₃ are often effective.[3] The base should be strong enough to facilitate the desired reaction step (e.g., deprotonation of the alkyne in Sonogashira coupling) but not so strong as to cause substrate or ligand degradation.

Issue 2: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)

Q: I am observing a significant amount of the dimer of this compound in my reaction mixture. How can I suppress this side reaction?

A: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[6][7][8]

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure all solvents and reagents are rigorously degassed. Maintaining a positive pressure of an inert gas throughout the reaction is essential.[7]

  • Copper-Free Sonogashira Conditions: The copper(I) co-catalyst is the primary promoter of Glaser coupling.[8] Switching to a copper-free protocol can completely eliminate this side reaction.[15] These protocols often rely on a highly active palladium/phosphine catalyst system and a suitable amine base.

  • Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.

Frequently Asked Questions (FAQs)

Q1: Can I use a protecting group on the pyridine nitrogen to prevent catalyst poisoning?

A: Yes, protecting the pyridinic nitrogen is a viable strategy. The formation of an N-oxide or coordination with a Lewis acid can effectively mask the lone pair, preventing its coordination to the palladium catalyst.[1] However, this adds extra steps to your synthetic sequence (protection and deprotection) and the protecting group must be stable to the coupling conditions.

Q2: What is the best palladium-to-ligand ratio to use?

A: For reactions with potentially poisoning substrates, using a slightly higher ligand-to-palladium ratio (e.g., 2:1 to 4:1 for monodentate phosphine ligands) can be beneficial. The excess ligand can help to stabilize the active catalytic species and outcompete the pyridine for coordination sites on the palladium.

Q3: Are there any specific palladium catalysts that are known to be more resistant to pyridine poisoning?

A: Catalyst systems based on N-heterocyclic carbene (NHC) ligands have shown promise in cross-coupling reactions with challenging heterocyclic substrates.[16] NHC ligands are strong sigma-donors and can form very stable bonds with palladium, making the catalyst less susceptible to displacement by coordinating substrates like pyridine.

Experimental Protocols: A Comparative Approach

To illustrate the practical application of these principles, here are two generalized protocols for a Sonogashira coupling reaction with this compound. Protocol A represents a standard approach that may be prone to failure, while Protocol B incorporates the best practices for mitigating catalyst poisoning.

Table 1: Comparison of Sonogashira Coupling Protocols

ParameterProtocol A: Standard ConditionsProtocol B: Optimized for Poisoning Mitigation
Catalyst System PdCl₂(PPh₃)₂ / CuIPd₂(dba)₃ / XPhos (Copper-Free)
Palladium Loading 2-5 mol%1-2 mol%
Ligand Loading 4-10 mol%2-4 mol%
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)
Solvent THFToluene or Dioxane (rigorously degassed)
Atmosphere Nitrogen balloonSchlenk line techniques with multiple vacuum/argon cycles
Protocol B: Detailed Step-by-Step Methodology for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and XPhos (0.02-0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Reagent Addition: Under a positive flow of argon, add the anhydrous, degassed solvent (e.g., toluene), followed by the this compound (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Problem and Solution

The following diagrams illustrate the mechanism of catalyst poisoning and the workflow for troubleshooting.

Catalyst_Poisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0) Pd(0) Ox. Add. Ox. Add. Pd(0)->Ox. Add. Ar-X Inactive Complex Inactive Complex Pd(0)->Inactive Complex Coordination by Pyridinic N Transmetalation Transmetalation Ox. Add.->Transmetalation R-M Red. Elim. Red. Elim. Transmetalation->Red. Elim. Red. Elim.->Pd(0) Ar-R This compound This compound This compound->Inactive Complex

Caption: Mechanism of catalyst poisoning by pyridinic nitrogen.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Reagent Purity & Inert Atmosphere Start->Check_Reagents Check_Reagents->Start If reagents are impure Optimize_Catalyst Optimize Catalyst System (Ligand, Pd Source) Check_Reagents->Optimize_Catalyst If reagents are pure Optimize_Catalyst->Start If no improvement Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temp.) Optimize_Catalyst->Optimize_Conditions If yield is still low Optimize_Conditions->Start If no improvement Success Successful Reaction Optimize_Conditions->Success If optimized

Caption: A logical workflow for troubleshooting low yields.

By understanding the underlying principles of catalyst deactivation and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can successfully employ this compound in a wide range of palladium-catalyzed cross-coupling reactions, unlocking its full potential in drug discovery and materials science.

References

Technical Support Center: Column Chromatography Purification of Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of methyl 6-ethynylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues, explaining the causality behind experimental choices to ensure your success.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound, offering probable causes and actionable solutions.

Issue 1: Poor Separation of Product from Starting Materials or Side Products

Question: I'm observing overlapping spots on my TLC, and my column fractions are consistently mixed. How can I improve the separation of this compound from impurities?

Probable Causes & Solutions:

  • Suboptimal Solvent System: The polarity of your eluent may not be suitable for achieving differential migration of your product and impurities on the silica gel.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for many pyridine derivatives is a mixture of ethyl acetate (EtOAc) and hexanes.[1] Aim for an Rf value of approximately 0.2-0.4 for the desired product, as this typically provides the best separation in column chromatography.[1] If you are struggling to move a polar impurity off the baseline, a gradual increase in the polarity of the mobile phase during the column run (gradient elution) can be effective.[2]

  • Column Overloading: Applying too much crude product to the column can lead to broad bands and poor separation.[3]

    • Solution: As a general guideline, use a silica gel to crude product weight ratio of 30:1 to 100:1.[4] If you have a difficult separation, a higher ratio is recommended.

  • Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform solvent front and, consequently, poor separation.

    • Solution: Ensure you prepare a uniform slurry of silica gel in your initial, low-polarity solvent.[5] Pack the column carefully, tapping the sides to dislodge any air bubbles and allow the silica to settle into a compact, homogenous bed.[4]

Issue 2: Product Tailing or Streaking on TLC and Column

Question: My product spot is tailing significantly on the TLC plate, and the fractions from my column show the product eluting over a large volume. What is causing this, and how can I fix it?

Probable Causes & Solutions:

  • Secondary Interactions with Silica: The basic nitrogen of the pyridine ring in this compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing.[3]

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to compete with your product for the active sites on the silica. Triethylamine (TEA) at a concentration of 0.1-2.0% is a common choice for this purpose.[1] Alternatively, for very polar compounds, a solution of 1-10% ammonia in methanol can be used as the polar component of your eluent system (e.g., in dichloromethane).[6]

    • Solution 2 (Stationary Phase Deactivation): Before packing, you can deactivate the silica gel by treating it with a base.[7]

  • Compound Degradation: Although less common for this specific molecule under standard conditions, some pyridine derivatives can be sensitive to the acidic nature of silica gel.[8]

    • Solution: Perform a 2D TLC to check for on-plate degradation.[8] If degradation is observed, consider using a less acidic stationary phase like alumina or a polymer-based resin.[8]

Issue 3: Low or No Recovery of the Product from the Column

Question: I've run my column, but I can't seem to find my product in the collected fractions. What are the possible reasons for this?

Probable Causes & Solutions:

  • Compound is Still on the Column: The eluent system may be too non-polar to move your product.

    • Solution: After your initial elution, try flushing the column with a much more polar solvent, such as 10% methanol in dichloromethane, to elute any remaining compounds.[2] Always check a concentrated sample of this "column flush" by TLC.

  • Compound Decomposed on the Column: As mentioned, some compounds are unstable on silica gel.[2]

    • Solution: Test for stability using 2D TLC.[8] If the compound is unstable, alternative purification methods like recrystallization or using a different stationary phase should be considered.[8][9]

  • Fractions are Too Dilute: Your product may have eluted, but at a concentration too low to be detected by your TLC visualization method.[2]

    • Solution: Try concentrating a few of the fractions where you expected your product to elute and re-spot them on a TLC plate.[2]

  • Incorrect Solvent System Used: It's a simple mistake, but double-check that you used the correct solvents to prepare your mobile phase.[2]

Issue 4: Difficulty Visualizing the Product on a TLC Plate

Question: I'm having trouble seeing the spot for this compound on my TLC plate. What are the best visualization techniques?

Probable Causes & Solutions:

  • UV Inactivity at a Single Wavelength: While aromatic compounds are often UV active, the intensity can vary.

    • Solution: Visualize the TLC plate under both short-wave (254 nm) and long-wave (365 nm) UV light.[10] this compound, being a conjugated aromatic system, should be visible under UV light.[10][11]

  • Need for a Chemical Stain: If the compound has a low UV absorbance, a chemical stain may be necessary.

    • Solution: A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with the ethynyl group, which is susceptible to oxidation.[10][11] This will appear as a yellow or light-colored spot on a purple background.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of a Sonogashira reaction mixture to isolate this compound?

A1: A standard starting point for compounds of intermediate polarity is a 1:1 mixture of ethyl acetate and hexanes.[1] From there, you can adjust the ratio to achieve the desired Rf value. Given the polarity of this compound, you will likely need a higher proportion of ethyl acetate. A 30:70 to 50:50 mixture of ethyl acetate/hexane is a reasonable range to explore.[11]

Q2: My compound is very polar and remains at the baseline even with 100% ethyl acetate. What should I do?

A2: For highly polar compounds, you'll need to use a more polar solvent system. A common next step is to use mixtures of methanol (MeOH) in dichloromethane (DCM), starting with a low percentage of methanol (e.g., 1-5%) and gradually increasing it.[1][6]

Q3: Should I use the "dry loading" or "wet loading" method to apply my sample to the column?

A3: Dry loading is often the preferred method, especially if your crude product has poor solubility in the initial, non-polar eluent.[12] To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[4][12] This technique generally leads to a more uniform starting band and better separation.

Q4: What are the common impurities I should expect from a Sonogashira coupling reaction to synthesize this compound?

A4: Common impurities include unreacted starting materials (e.g., the aryl halide), and homocoupled alkyne (a diyne).[13] The polarity of these impurities will differ, so careful TLC analysis is key to developing a good separation protocol.

Q5: How can I confirm that my compound is stable on silica gel?

A5: A 2D TLC experiment is a reliable way to assess stability.[8]

  • Spot your crude mixture in one corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Dry the plate completely.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • If your compound is stable, it will appear on the diagonal. Any spots that appear off the diagonal are likely degradation products formed on the silica.[8]

Experimental Protocols & Data

Table 1: Recommended TLC Solvent Systems for this compound and Related Compounds
Compound TypeRecommended Solvent SystemTarget RfNotes
This compound (Product)20-50% Ethyl Acetate in Hexanes0.2 - 0.4Adjust the ratio to achieve the target Rf.[1]
Polar, Basic Compounds (e.g., amines)5-10% Methanol in Dichloromethane + 0.1-2.0% Triethylamine0.2 - 0.4The addition of a base like triethylamine is often necessary to prevent peak tailing.[1][3]
Very Polar Compounds 1-10% of (10% NH₄OH in MeOH) in Dichloromethane0.2 - 0.4This system is effective for eluting highly polar, basic compounds that may otherwise remain on the baseline.[6]
Non-polar Compounds (e.g., some hydrocarbons)5% Ethyl Acetate in Hexanes or 100% Hexanes0.2 - 0.4Used for less polar starting materials or byproducts.[1]
Protocol 1: Step-by-Step Column Chromatography Purification
  • Solvent System Selection: Based on TLC analysis, prepare the initial, low-polarity eluent. Ensure you have a gradient of increasingly polar solvents ready if needed.

  • Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[14] b. In a beaker, create a slurry of silica gel with your initial eluent. c. Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.[4] d. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[5]

  • Sample Loading (Dry Loading): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). b. Add silica gel (2-3 times the weight of your crude product) and mix. c. Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.[12] d. Carefully add this powder to the top of the column bed. Add a protective layer of sand on top.

  • Elution: a. Carefully add your eluent to the column. b. Apply gentle air pressure to begin the flow. c. Collect fractions in test tubes. d. If using a gradient, gradually increase the polarity of the eluent throughout the run.[2]

  • Fraction Analysis: a. Monitor the collected fractions by TLC.[4] b. Combine the fractions that contain your pure product. c. Remove the solvent under reduced pressure to obtain your purified this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G Start Tailing Peak Observed for this compound Cause Probable Cause: Secondary interaction with acidic silanol groups Start->Cause Check_Stability Check for Degradation (2D TLC) Cause->Check_Stability Degradation Degradation Observed? Check_Stability->Degradation Solution1 Add Basic Modifier to Eluent (e.g., Triethylamine) Degradation->Solution1 No Solution2 Use Deactivated Silica or Alumina Degradation->Solution2 Yes Result Symmetrical Peak Solution1->Result Solution2->Result

References

Technical Support Center: Recrystallization of Methyl 6-ethynylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 6-ethynylnicotinate and its derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important class of heterocyclic compounds. Our approach integrates fundamental chemical principles with practical, field-proven techniques to help you achieve high-purity crystalline material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of this compound derivatives.

Q1: What are the primary challenges in recrystallizing this compound derivatives?

Recrystallizing these derivatives presents a unique set of challenges stemming from their molecular structure:

  • Pyridine Core: The nitrogen atom in the pyridine ring can engage in hydrogen bonding and influence solubility in unpredictable ways. Pyridine and its derivatives are known to be more challenging to crystallize compared to their non-heteroaromatic counterparts.[1][2]

  • Ethynyl Group: The rigid, linear alkyne functionality can promote π-stacking interactions, which may aid crystallization but can also lead to the inclusion of impurities if not controlled.

  • Ester Functionality: The methyl ester group adds polarity and a potential hydrogen bond acceptor site, further complicating solvent selection.

  • Low Melting Point: While the melting point of the parent Methyl 6-methylnicotinate is 34-37 °C, derivatives can vary.[3] Compounds with low melting points are particularly susceptible to "oiling out," a common purification problem where the compound separates as a liquid instead of a solid.[4][5][6]

Q2: How do I select an appropriate starting solvent for my this compound derivative?

A systematic approach is crucial. The ideal solvent is one where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7][8]

Step 1: Initial Screening (Small Scale) Test the solubility of a small amount of your crude material (~20-50 mg) in various solvents (~0.5 mL) at room temperature and then upon heating. A good starting point is to screen solvents across a range of polarities. Databases like Reaxys or SciFinder can also provide reported solvent systems for structurally similar compounds.[7]

Step 2: Consider Structural Analogs

  • Methyl 6-methylnicotinate (a close analog) is reported to be slightly soluble in methanol, chloroform, and ethyl acetate.[3][9] These are excellent starting points.

  • Aromatic ethynyl compounds have been successfully recrystallized from hexane or hexane/ethyl acetate mixtures.[10][11]

  • Pyridine-containing molecules can sometimes be crystallized from alcohols (ethanol, isopropanol) or by using co-solvent systems.[1][2]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsRationale & Considerations
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents that can interact with the pyridine nitrogen and ester group. Good general-purpose solvents.[2]
Esters Ethyl AcetateMedium polarity. Often a good choice for compounds with ester functionality due to the "like dissolves like" principle.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformCan be effective but are often too good at dissolving compounds, making recovery difficult. Best used as part of a co-solvent system.
Aromatic TolueneCan interact with the aromatic pyridine ring. Useful for less polar derivatives.
Alkanes Hexane, Heptane, CyclohexaneNon-polar. Primarily used as an "anti-solvent" or for derivatives with non-polar side chains. Prone to causing oiling out if the compound's polarity is mismatched.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can be effective, especially in mixed systems (e.g., Hexane/Ether).[2] Volatility can be a challenge.
Polar Aprotic AcetonitrileA versatile solvent that can sometimes yield excellent crystals for slightly polar compounds.
Q3: What is a mixed-solvent (co-solvent) system and when should I use it?

A mixed-solvent system is used when no single solvent provides the ideal solubility profile.[7] It involves a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "precipitant").[12]

When to Use It: This technique is ideal for this compound derivatives because their polarity may fall between that of standard solvents.

Common Pairs:

  • Dichloromethane / Hexane

  • Ethyl Acetate / Hexane

  • Methanol / Water (Use with caution due to the potential for hydrolysis of the ester)

  • Acetone / Hexane[2]

Protocol:

  • Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., Ethyl Acetate).

  • While the solution is still hot, add the "anti-solvent" (e.g., Hexane) dropwise until you observe persistent cloudiness (incipient precipitation).

  • Add a few more drops of the hot "solvent" to redissolve the precipitate and achieve a clear solution.

  • Allow the solution to cool slowly.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Problem 1: My compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a super-cooled liquid or molten state rather than a solid crystalline lattice.[5] This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[5] Oiled-out products are often impure because the oil acts as a solvent for impurities.[13]

Root Causes & Solutions
  • Cause A: Solution is too concentrated / Cooling is too rapid. The compound is coming out of solution at a temperature above its melting point.

    • Solution 1: Re-heat and Dilute. Heat the mixture to redissolve the oil, add more of the primary solvent (10-20% more), and allow it to cool much more slowly.[4][5][14] Insulating the flask can promote slow cooling.[5]

    • Solution 2: Lower the Solution's Saturation Temperature. Use a larger volume of solvent. This lowers the temperature at which the solution becomes saturated, hopefully to a point below your compound's melting point. The trade-off is a potential reduction in yield.[6]

  • Cause B: High impurity load. Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[4][15]

    • Solution 1: Preliminary Purification. If the crude material is very impure, consider a quick filtration through a small plug of silica gel (a "flash column") to remove gross impurities before attempting recrystallization.[14]

    • Solution 2: Activated Charcoal. If impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[4]

  • Cause C: Inappropriate solvent system. The solvent's boiling point may be too high, or its polarity may be poorly matched to your compound.

    • Solution 1: Change Solvents. Switch to a solvent with a lower boiling point.

    • Solution 2: Modify Co-Solvent Ratio. If using a mixed-solvent system, try increasing the proportion of the "good" solvent to keep the compound in solution longer during cooling.[5]

Troubleshooting Workflow: Oiling Out

G start Problem: Compound Oiled Out step1 Re-heat to dissolve oil. Add 10-20% more solvent. start->step1 step2 Allow to cool VERY slowly. (e.g., in a warm water bath or insulated container) step1->step2 q1 Did crystals form? step2->q1 success Success! Collect crystals. q1->success  Yes step3 Try a different solvent system. (e.g., lower boiling point or different polarity) q1->step3  No q2 Did it work? step3->q2 step4 Consider preliminary purification (e.g., silica plug) to remove impurities. step4->q2 q2->success  Yes q2->step4  No

Caption: Troubleshooting logic for when a compound oils out.

Problem 2: No crystals form, even after cooling.

This is typically due to either using too much solvent or the solution becoming supersaturated without a nucleation point.[6][16]

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[14][17]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystallization.[14][18]

  • Solution 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent.[5][16] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out of solution impurely.

  • Solution 3: Cool to a Lower Temperature. Place the flask in an ice-water bath or refrigerator to further decrease the compound's solubility and promote precipitation.[14]

Problem 3: The yield is very low.

A poor yield means a significant amount of your product remains dissolved in the mother liquor.[5]

  • Solution 1: Minimize Solvent. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess will retain the product in solution upon cooling.[8][14]

  • Solution 2: Maximize Cooling. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[14]

  • Solution 3: Second Crop Recovery. Do not discard the mother liquor (the filtrate). Reduce its volume by about half using a rotary evaporator and cool it again. This will often yield a "second crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.[5]

Section 3: Purity, Polymorphism, and Characterization

Q4: How do I assess the purity of my recrystallized product?

Visual inspection is a start (uniform, shiny crystals), but quantitative analysis is required.[19]

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that matches the literature value. Impurities broaden and depress the melting point.[18]

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The pure product should appear as a single, distinct spot.

  • Spectroscopic Analysis (NMR, IR): These techniques can confirm the chemical structure and identify the presence of any remaining solvent or impurities.

Q5: What is polymorphism and how can it affect my results?

Polymorphism is the ability of a compound to exist in more than one crystalline form.[20][21] These different forms, or polymorphs, have the same chemical composition but different crystal lattice arrangements.[20][22]

  • Why It Matters: Different polymorphs can have significantly different physical properties, including solubility, melting point, stability, and bioavailability.[20][21] This is critically important in drug development.[23][24]

  • Controlling Polymorphism: The formation of a specific polymorph can be influenced by the choice of solvent, the rate of cooling, temperature, and the degree of supersaturation.[20] If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may be isolating different polymorphs. Characterization by techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) is necessary to identify and control the polymorphic form.

Experimental Workflow: Recrystallization and Purity Assessment

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis A Select Solvent(s) (Small-Scale Test) B Dissolve Crude Compound in Min. Hot Solvent A->B C Hot Filtration (If insoluble impurities exist) B->C D Slow Cooling (To Room Temp.) C->D E Ice Bath Cooling (Maximize Precipitation) D->E F Vacuum Filtration (Isolate Crystals) E->F G Wash Crystals (with cold, fresh solvent) F->G H Dry Crystals G->H I Assess Purity: 1. Melting Point 2. TLC 3. NMR/IR H->I J Characterize Form (Optional): 1. XRPD 2. DSC I->J

Caption: Standard workflow for recrystallization and analysis.

References

Technical Support Center: Troubleshooting Impurity Formation in Methyl 6-ethynylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 6-ethynylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating impurity formation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) about Common Impurities

This section addresses the most common impurities observed during the synthesis of this compound, which is typically achieved via a Sonogashira coupling reaction.

Q1: What is the most common synthetic route for this compound and what are its inherent impurity risks?

A1: The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This involves the reaction of a methyl 6-halonicotinate (typically the bromide or iodide) with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[2][3]

The primary impurity risks are associated with side reactions inherent to the Sonogashira coupling, including:

  • Homocoupling of the alkyne (Glaser coupling): This is a significant side reaction, especially if oxygen is not rigorously excluded from the reaction mixture.[4][5] It leads to the formation of a diyne impurity.

  • Homocoupling of the aryl halide: While less common, this can occur under certain conditions.[6]

  • Dehalogenation of the starting material: This results in the formation of methyl nicotinate.

  • Incomplete reaction: Residual methyl 6-halonicotinate starting material will be present.

  • Hydrolysis of the ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (6-ethynylnicotinic acid), particularly during aqueous workup or purification under non-neutral pH conditions.[7]

Q2: I'm observing a significant amount of a diyne byproduct. What is causing this and how can I minimize it?

A2: The formation of a diyne byproduct is a classic sign of Glaser coupling, the oxidative homocoupling of your terminal alkyne.[4] This side reaction is promoted by the presence of oxygen and the copper(I) catalyst.

Causality and Mitigation Strategies:

  • Oxygen Contamination: The primary culprit is often insufficient degassing of your solvents and reaction vessel. Oxygen facilitates the oxidation of Cu(I) to Cu(II), which is a key step in the Glaser coupling mechanism.

    • Solution: Ensure thorough degassing of your solvents by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.[6] Degas the reaction mixture itself with a few cycles of vacuum and inert gas backfill before adding the catalysts.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne at any given time, thus favoring the cross-coupling reaction over homocoupling.[4]

  • Reaction Conditions: Elevated temperatures can sometimes favor homocoupling.[2] If possible, try running the reaction at a lower temperature for a longer period.

Q3: My final product is contaminated with nicotinic acid derivatives. What is the source of these impurities?

A3: The presence of nicotinic acid derivatives, such as 6-ethynylnicotinic acid or even nicotinic acid itself, points towards hydrolysis of the methyl ester.

Potential Causes and Solutions:

  • Workup and Purification pH: Exposure to either acidic or basic conditions during the aqueous workup or purification can lead to ester hydrolysis.[8]

    • Recommendation: Maintain a neutral pH during all aqueous steps. Use a mild base like sodium bicarbonate for neutralization if necessary.[9]

  • Storage Conditions: While methyl nicotinate itself shows good stability in aqueous solution at 4°C, prolonged storage at room temperature or in non-neutral solutions can lead to gradual hydrolysis.[7]

  • Degradation of Starting Material: If your methyl 6-halonicotinate starting material has been stored improperly, it may already contain the corresponding nicotinic acid as an impurity.

Part 2: Troubleshooting Guide for Unexpected Reaction Outcomes

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Formation

Q: I am seeing very little or no formation of my desired this compound. What are the likely causes?

A: Low or no product formation in a Sonogashira coupling can stem from several factors related to the catalysts, reagents, or reaction conditions.

Troubleshooting Workflow:

  • Catalyst Inactivity:

    • Palladium Catalyst: The active catalyst is a Pd(0) species.[10] If you are using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its in-situ reduction. The presence of amines and phosphine ligands typically facilitates this. Contamination with oxidizing agents can deactivate the catalyst.

    • Copper Co-catalyst: The copper(I) salt is crucial for the activation of the alkyne.[2] Ensure you are using a high-purity source of CuI.

  • Reaction Conditions:

    • Temperature: Sonogashira couplings with aryl bromides often require heating, whereas aryl iodides can sometimes proceed at room temperature.[3][6] If you are using an aryl bromide, you may need to increase the reaction temperature.[6]

    • Solvent and Base: The choice of solvent and base is critical. Triethylamine (TEA) or diisopropylamine are commonly used as both the base and a solvent or co-solvent.[4][6] Anhydrous and degassed solvents are essential.[6]

  • Reagent Quality:

    • Alkyne: If you are using a protected alkyne like trimethylsilylacetylene, ensure that the protecting group is being removed in situ if required by your protocol.

    • Aryl Halide: Verify the purity of your methyl 6-halonicotinate.

Issue 2: Formation of a Black Precipitate (Palladium Black)

Q: My reaction mixture has turned black with a fine precipitate. What is this and is it detrimental to my reaction?

A: The formation of a black precipitate is likely palladium black, which is the agglomeration and precipitation of the palladium catalyst from the solution. This is highly detrimental as it removes the active catalyst from the reaction cycle, leading to a stalled or incomplete reaction.

Common Causes and Preventative Measures:

  • High Temperatures: Excessively high temperatures can promote the decomposition of the palladium complex.

  • Ligand Dissociation: The phosphine ligands stabilize the palladium catalyst. If the ligands are not robust enough for the reaction conditions, they can dissociate, leading to catalyst precipitation. Consider using more sterically hindered and electron-rich phosphine ligands, which can improve catalyst stability and activity.[10]

  • Oxygen: As mentioned previously, oxygen can lead to undesirable side reactions and catalyst decomposition.

Part 3: Analytical Protocols for Impurity Identification

Accurate identification of impurities is the first step toward effective control.[11] The International Conference on Harmonisation (ICH) recommends identifying and characterizing any impurity present at a level of 0.10% or higher.[12]

Recommended Analytical Techniques:

A multi-technique approach is often necessary for comprehensive impurity profiling.[][14]

Technique Purpose Typical Observations for this compound Synthesis
HPLC (High-Performance Liquid Chromatography) Separation and quantification of impurities.[11][14]Baseline separation of the starting material, product, and major byproducts like the diyne homocoupling product. Allows for accurate purity assessment.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of impurities by providing molecular weight information for each separated peak.[15]Confirmation of the molecular weights of expected impurities (e.g., homocoupled diyne, hydrolyzed acid) and identification of unexpected byproducts.
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of volatile and thermally stable impurities.[12][]Useful for detecting residual solvents and potentially volatile starting materials or byproducts.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural elucidation of isolated impurities.[11]Provides detailed structural information to definitively identify unknown impurities after they have been isolated.

Experimental Protocol: HPLC Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization will be required for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with a high percentage of Solvent A.

    • Gradually increase the percentage of Solvent B over 20-30 minutes to elute less polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase or a compatible solvent.

Part 4: Visualizing the Synthetic and Impurity Pathways

Diagram 1: Synthetic Pathway of this compound

G cluster_main Sonogashira Coupling Aryl_Halide Methyl 6-halonicotinate Product This compound Aryl_Halide->Product Pd(0) catalyst, CuI, Base Alkyne Terminal Alkyne Alkyne->Product

Caption: Sonogashira coupling for this compound synthesis.

Diagram 2: Key Impurity Formation Pathways

G cluster_impurities Potential Side Reactions Alkyne Terminal Alkyne Diyne Diyne Homocoupling (Glaser Product) Alkyne->Diyne O2, Cu(I) Aryl_Halide Methyl 6-halonicotinate Hydrolysis_Product 6-Ethynylnicotinic Acid Product This compound Product->Hydrolysis_Product H2O, Acid/Base

Caption: Common side reactions leading to impurity formation.

References

Technical Support Center: Improving the Regioselectivity of Reactions with Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the challenges of regioselectivity in reactions involving Methyl 6-ethynylnicotinate. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to troubleshoot and optimize your synthetic strategies. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of additions to the alkyne of this compound?

The regioselectivity of reactions with this compound is primarily governed by a combination of electronic and steric factors, which can be modulated by the choice of catalyst, ligands, and reaction conditions.

  • Electronic Effects: The pyridine ring, being an electron-withdrawing group, polarizes the alkyne moiety. The nitrogen atom in the pyridine ring exerts a significant directing effect, influencing the electron density of the triple bond. This electronic bias can favor the attack of a reagent at one carbon of the alkyne over the other. For instance, in many transition metal-catalyzed reactions, the metal center may preferentially coordinate to the more electron-rich carbon of the alkyne.

  • Steric Hindrance: The methyl nicotinate group presents a degree of steric bulk that can influence the approach of reagents. Bulky catalysts or reactants may preferentially add to the less sterically hindered terminal carbon of the ethynyl group.

  • Catalyst and Ligand Effects: The choice of transition metal catalyst and its associated ligands is paramount in controlling regioselectivity.[1][2][3][4] Ligands can modulate the steric and electronic properties of the metal center, thereby influencing how it interacts with the alkyne. For example, bulky phosphine ligands can enforce a specific regiochemical outcome by sterically blocking one reaction pathway.[4]

  • Directing Groups: In some cases, the nitrogen atom of the pyridine ring or the ester group can act as a directing group, coordinating to the catalyst and delivering it to a specific side of the alkyne.[5][6][7] This chelation-assisted strategy can be a powerful tool for achieving high regioselectivity.[6]

Q2: In a Sonogashira coupling with an unsymmetrical aryl halide, what determines which carbon of the this compound alkyne will couple?

In a Sonogashira coupling, the regioselectivity is typically high for terminal alkynes like this compound, with the coupling occurring at the terminal carbon. The primary challenge in this reaction is often the chemoselectivity when using polyhalogenated substrates, rather than the regioselectivity of the alkyne addition.[8][9][10]

However, if we consider a hypothetical scenario where regioselectivity is a concern, the following factors would be at play:

  • Mechanism of Oxidative Addition: The reaction proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the copper(I) acetylide of this compound, and finally reductive elimination. The structure of the palladium-acetylide intermediate would be key.

  • Steric Factors: The bulky palladium complex will preferentially form at the terminal, less hindered carbon of the alkyne.

  • Electronic Factors: The electron-withdrawing nature of the nicotinate ring system influences the electronic character of the alkyne, but in the context of the standard Sonogashira mechanism with a terminal alkyne, coupling at the terminal carbon is overwhelmingly favored.

For practical purposes, when using this compound in a Sonogashira coupling, you can confidently expect the new carbon-carbon bond to form at the terminal position of the ethynyl group.

Q3: Can directing group strategies be employed to control regioselectivity in reactions with this compound?

Yes, the inherent structural features of this compound make it amenable to directing group strategies.

  • Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a Lewis basic site that can coordinate to a transition metal catalyst. This chelation can create a metallacyclic intermediate that directs the subsequent reaction to a specific carbon of the alkyne. This is a well-established strategy for controlling regioselectivity in the functionalization of C-H bonds and unsaturated systems.[6][7]

  • Ester Carbonyl: While less common for directing reactions at the alkyne, the carbonyl oxygen of the methyl ester could potentially act as a weak directing group in certain catalytic systems, particularly those involving oxophilic metals.[11]

The effectiveness of these directing effects will be highly dependent on the specific reaction and the catalyst employed.

Troubleshooting Guide

Problem 1: I am observing a mixture of regioisomers in the hydrofunctionalization (e.g., hydrosilylation, hydrostannylation) of this compound.
Possible Cause 1: Inadequate Catalytic Control

The catalyst system is not providing sufficient steric or electronic bias to favor one regioisomer over the other.

Solutions:
  • Ligand Modification:

    • Increase Steric Bulk: Employ bulkier phosphine or N-heterocyclic carbene (NHC) ligands on your transition metal catalyst.[1] This will increase the steric demand around the metal center, favoring addition to the less hindered terminal carbon of the alkyne.

    • Tune Ligand Electronics: The electronic properties of the ligand can influence the polarization of the metal-hydride or metal-silyl bond, which in turn affects the regioselectivity of the migratory insertion step. Experiment with both electron-donating and electron-withdrawing ligands to find the optimal electronic environment.

  • Catalyst System Variation:

    • Heterobimetallic Catalysis: Consider using a heterobimetallic catalyst system. For example, in hydrostannylation, a Cu/Fe or Cu/Mn pairing can lead to divergent regioselectivity, providing access to either the α- or (E)-β-vinylstannane.[12][13] This approach relies on different activation pathways of the Sn-H bond.[13]

    • Change the Metal: If using a platinum catalyst for hydrosilylation, for instance, switching to a rhodium or cobalt complex could alter the regiochemical outcome.[14]

Experimental Protocol Example: Regiodivergent Hydrostannylation [12][13]
Parameter For α-Vinylstannane (Markovnikov) For (E)-β-Vinylstannane (anti-Markovnikov)
Catalyst System MeIMesCu-FeCp(CO)2IMesCu-Mn(CO)5
Tin Source Bu3SnHBu3SnH
Rationale The Cu/Fe system is proposed to proceed through [Cu]−SnBu3 and protic [Fe]−H intermediates, favoring Markovnikov addition.The Cu/Mn system is thought to generate [Cu]−H and [Mn]−SnBu3 intermediates, leading to anti-Markovnikov addition.[13]

Workflow for Troubleshooting Hydrofunctionalization

G start Mixture of Regioisomers Observed ligand Modify Ligand System (Sterics/Electronics) start->ligand Is catalyst mononuclear? bimetallic Explore Heterobimetallic Catalysis (e.g., Cu/Fe, Cu/Mn) start->bimetallic Is regiodivergence needed? metal Change Transition Metal (e.g., Pt vs. Rh vs. Co) ligand->metal outcome1 Improved Regioselectivity ligand->outcome1 Success outcome2 No Improvement / New Issues ligand->outcome2 Failure directing Investigate Directing Group Strategy metal->directing metal->outcome1 Success metal->outcome2 Failure bimetallic->outcome1 directing->outcome1 directing->outcome2 Failure

Caption: Troubleshooting workflow for poor regioselectivity in hydrofunctionalization.

Problem 2: My [3+2] cycloaddition reaction with an azide or nitrile oxide is yielding a mixture of triazole or isoxazole regioisomers.
Possible Cause 2: Competing Frontier Molecular Orbital (FMO) Interactions

The HOMO-LUMO energy gaps for the two possible cycloaddition pathways are very similar, leading to a lack of regiochemical control. The electronic nature of both the dipole (azide/nitrile oxide) and the dipolarophile (this compound) are not sufficiently biased to favor one orientation.

Solutions:
  • Modify the Dipole:

    • Introduce Steric Bulk: Attaching a sterically demanding group to the azide or nitrile oxide can disfavor the formation of the more sterically congested regioisomer.

    • Alter Electronics: Adding a strong electron-withdrawing or electron-donating group to the dipole will alter its FMO energies and coefficients, potentially increasing the energy difference between the two transition states and favoring one pathway.[15]

  • Catalysis:

    • Copper(I) Catalysis (for azides - CuAAC): The standard copper-catalyzed azide-alkyne cycloaddition is highly regioselective for the formation of the 1,4-disubstituted triazole. If you are performing the reaction thermally and getting a mixture, switching to a copper(I) catalyst (e.g., CuSO4/sodium ascorbate, or a Cu(I) salt with a suitable ligand) should resolve the issue.

    • Ruthenium(II) Catalysis (for azides): For the synthesis of the 1,5-disubstituted triazole, a ruthenium catalyst (e.g., Cp*RuCl(PPh3)2) is typically required.

  • Solvent Effects: The polarity of the solvent can influence the relative energies of the transition states. Systematically screen solvents of varying polarity to see if the isomeric ratio can be improved.

Decision Tree for Cycloaddition Regioselectivity

G cluster_azide Azide Cycloaddition (Triazoles) cluster_nitrile Nitrile Oxide Cycloaddition (Isoxazoles) start Reaction Type Azide Nitrile Oxide azide_thermal Thermal Conditions (Mixture of 1,4 and 1,5) start:azide->azide_thermal nitrile_start Mixture of Regioisomers start:nitrile->nitrile_start azide_cu Use Copper(I) Catalyst (e.g., CuSO4/Ascorbate) azide_thermal->azide_cu Desired: 1,4 azide_ru Use Ruthenium(II) Catalyst (e.g., Cp*RuCl) azide_thermal->azide_ru Desired: 1,5 product_14 1,4-Regioisomer azide_cu->product_14 product_15 1,5-Regioisomer azide_ru->product_15 nitrile_dipole Modify Dipole (Sterics/Electronics) nitrile_start->nitrile_dipole nitrile_solvent Screen Solvents nitrile_dipole->nitrile_solvent nitrile_product Single Regioisomer nitrile_solvent->nitrile_product

References

Technical Support Center: Reaction Monitoring for Methyl 6-ethynylnicotinate Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for monitoring the functionalization of Methyl 6-ethynylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find practical, in-depth answers to common challenges encountered during reaction monitoring, complete with troubleshooting guides and validated protocols. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

The functionalization of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, often involves reactions at the terminal alkyne. Common transformations include Sonogashira couplings, click chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), and hydrogenation.[1][2] Accurate reaction monitoring is critical to determine reaction completion, identify side products, and optimize yield. This guide will walk you through the most common and effective techniques for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for monitoring the functionalization of this compound?

A1: The primary techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific reaction, the properties of the reactants and products, and the information required (e.g., qualitative progress vs. quantitative yield).

Q2: My Sonogashira coupling reaction shows multiple spots on the TLC plate. What could be the cause?

A2: A messy TLC plate in a Sonogashira coupling is a common issue.[3] Potential causes include:

  • Glaser coupling: Homocoupling of the terminal alkyne starting material to form a diyne byproduct. This is often promoted by the copper catalyst in the presence of oxygen.

  • Incomplete reaction: Unreacted starting materials (both the nicotinate ester and the coupling partner) will be present.

  • Catalyst decomposition: Palladium catalysts can decompose, leading to the formation of palladium black and other byproducts.

  • Side reactions: Depending on the substrates, other side reactions may occur.

To troubleshoot, ensure your solvents and reagents are thoroughly degassed to minimize oxygen, consider using a copper-free Sonogashira protocol, and verify the quality of your palladium catalyst.[4]

Q3: Can I use GC-MS to monitor the progress of my reaction?

A3: GC-MS is an excellent technique for monitoring reactions involving volatile and thermally stable compounds.[5] this compound and many of its functionalized derivatives are amenable to GC-MS analysis. It provides information on the disappearance of starting materials and the appearance of products, and the mass spectrometer can help in identifying unexpected byproducts. However, for non-volatile or thermally labile products, LC-MS is a more suitable technique.

Q4: How can I accurately determine the yield of my reaction using NMR?

A4: Quantitative NMR (qNMR) is a powerful technique for determining reaction yield without the need for product isolation.[6][7] This is achieved by adding a known amount of an internal standard to an aliquot of the reaction mixture. The integral of a characteristic peak of the product is compared to the integral of a known peak of the internal standard. For accurate results, it is crucial to ensure that the relaxation delays (d1) are sufficiently long (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for full relaxation of all signals.[8]

Q5: I'm performing a click reaction with an azide. How can I monitor the formation of the triazole product?

A5: Both LC-MS and NMR are highly effective for monitoring click reactions. LC-MS can easily track the consumption of the starting materials and the formation of the triazole product, which will have a distinct mass.[2][9] ¹H NMR is also very useful, as the formation of the triazole ring results in a new, characteristic singlet in the aromatic region (typically δ 7.5-8.5 ppm), which is usually well-resolved from other signals.[10]

Analytical Troubleshooting Guides

This section provides solutions to specific problems you may encounter with various analytical instruments while monitoring reactions of this compound.

Thin-Layer Chromatography (TLC)

Q: My product and starting material have very similar Rf values on the TLC plate. How can I improve the separation?

  • Cause: The chosen solvent system does not have the optimal polarity to differentiate between the analyte and the starting material.

  • Troubleshooting & Optimization:

    • Solvent System Modification: Systematically vary the ratio of the polar and non-polar solvents. Small changes can have a significant impact on separation. For example, if you are using a hexane/ethyl acetate system, try varying the ethyl acetate percentage in small increments (e.g., 5%, 10%, 15%).

    • Try a Different Solvent System: If adjusting the ratio is ineffective, switch to a different solvent system with different polarity characteristics. For instance, dichloromethane/methanol or toluene/acetone might provide better resolution.

    • Multiple Developments: Running the TLC plate in the same solvent system two or three times can improve the separation of spots with close Rf values. Ensure the plate is completely dry between each development.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I am observing peak tailing for my pyridine-containing compounds. What is the cause and how can I fix it?

  • Cause 1: Active Sites in the System: Pyridine and its derivatives are basic and can interact with active sites (e.g., acidic silanol groups) in the GC inlet liner or on the column itself, leading to poor peak shape.[11]

    • Solution: Use a deactivated inlet liner (e.g., silanized). If the column is old, it may have developed active sites; consider conditioning it at high temperature or replacing it.

  • Cause 2: Inappropriate Column Polarity: The stationary phase of the column may not be ideal for analyzing basic compounds.

    • Solution: A column with a more inert or base-deactivated stationary phase is recommended for the analysis of pyridine derivatives. Wax-based or specialized base-deactivated columns often give better peak shapes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: I am not detecting my compound of interest by LC-MS, even though TLC and NMR suggest it is present.

  • Cause 1: Poor Ionization: The compound may not be ionizing efficiently under the chosen mass spectrometry conditions (e.g., electrospray ionization - ESI).

    • Solution: The pyridine nitrogen in this compound and its derivatives can be protonated. Ensure your mobile phase is slightly acidic (e.g., containing 0.1% formic acid or acetic acid) to promote protonation and enhance the signal in positive ion mode.

  • Cause 2: In-source Fragmentation: The compound might be fragmenting in the ion source of the mass spectrometer before it can be detected as the molecular ion.

    • Solution: Reduce the fragmentor or cone voltage in the ion source settings to minimize in-source fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The baseline of my ¹H NMR spectrum is distorted ("rolling"), making integration difficult. What can I do?

  • Cause: This is often due to an issue with the first few data points of the Free Induction Decay (FID). It can be caused by pulse breakthrough or receiver overload, especially with a high concentration of solvent protons.

  • Troubleshooting & Optimization:

    • Automated Baseline Correction: Most NMR processing software has automated baseline correction algorithms that can significantly improve the spectrum.

    • Manual Baseline Correction: For more difficult cases, manual baseline correction, where you define points in the baseline, can be very effective.

    • Backward Linear Prediction: In some software, you can use backward linear prediction to recalculate the initial corrupted data points of the FID, which can lead to a flatter baseline upon Fourier transformation.

Experimental Protocols & Data Interpretation

Protocol 1: In-Situ ¹H NMR Monitoring of a Sonogashira Coupling

This protocol allows for the real-time monitoring of a Sonogashira coupling reaction.[8][12]

Step-by-Step Methodology:

  • Sample Preparation: In a clean, dry NMR tube, dissolve this compound (1 eq.) and the aryl halide coupling partner (1.1 eq.) in a deuterated solvent (e.g., 0.5 mL of THF-d8 or CDCl3).

  • Add Internal Standard: Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a sharp singlet that does not overlap with reactant or product signals.

  • Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the starting materials to serve as the t=0 reference.

  • Initiate Reaction: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (10 mol%), and a degassed amine base (e.g., triethylamine, 2 eq.) in the same deuterated solvent. Add this catalyst solution to the NMR tube, cap it securely, and invert several times to mix.

  • Begin Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals (e.g., every 5-10 minutes). Use a sufficient number of scans to obtain good signal-to-noise while keeping the acquisition time short relative to the reaction rate.

  • Data Processing: Process the array of spectra. Integrate the characteristic peaks for the starting material (e.g., the alkyne proton of this compound around δ 3.5 ppm) and the product, as well as the internal standard.

  • Analysis: Plot the relative integral values against time to generate a reaction profile.

Interpreting the Data:

  • Disappearance of Starting Material: Monitor the decrease in the integral of the acetylenic proton of this compound.

  • Appearance of Product: Look for the appearance of new signals corresponding to the coupled product. The aromatic protons on the nicotinate ring will shift upon functionalization.

  • Constant Internal Standard: The integral of the internal standard should remain constant throughout the experiment, confirming the stability of the sample and the accuracy of the measurements.

Protocol 2: Online HPLC Monitoring

For more complex reaction mixtures or when high-throughput analysis is required, online HPLC can be an invaluable tool.[13][14][15]

Step-by-Step Methodology:

  • System Setup: Connect an automated sampling system (such as a Mettler-Toledo EasySampler™ with DirectInject-LC™) to your reaction vessel and the HPLC.

  • Method Development: Develop an HPLC method that effectively separates the starting materials, product, and any known impurities. A reverse-phase C18 column is often a good starting point.

  • Automated Sampling: Program the system to automatically withdraw a sample from the reaction at set time intervals. The system should also be configured to quench the reaction immediately upon sampling and dilute the sample to a suitable concentration for injection.

  • Data Acquisition and Analysis: The integrated software will trigger the HPLC analysis for each sample. The resulting chromatograms can be used to track the concentration of each species over time.

Data Summary Table

The following table summarizes key analytical parameters for monitoring the functionalization of this compound.

TechniqueAnalyteKey Parameter(s) to MonitorTypical Values/Observations
¹H NMR This compoundAcetylenic Proton (C≡C-H)Singlet, ~δ 3.5 ppm
Sonogashira ProductDisappearance of acetylenic proton, shifts in aromatic protonsNew aromatic signals, absence of δ 3.5 ppm peak
Click Product (Triazole)Appearance of triazole protonSinglet, ~δ 7.5-8.5 ppm
GC-MS This compoundRetention Time & Mass SpectrumDependent on column and conditions. M/z (EI+) = 161 (M⁺)
Functionalized ProductNew peak with a longer retention time and higher massM/z will correspond to the new molecular weight
LC-MS This compoundRetention Time & Mass SpectrumDependent on column and mobile phase. m/z (ESI+) = 162 [M+H]⁺
Functionalized ProductNew peak with a different retention time and higher massm/z will correspond to [M+H]⁺ of the product
IR This compoundC≡C-H stretchStrong, sharp peak around 3300 cm⁻¹
C≡C stretchWeak peak around 2100 cm⁻¹
Internal Alkyne ProductDisappearance of C≡C-H stretchAbsence of peak at ~3300 cm⁻¹

Visualizing Workflows

Decision Tree for Method Selection

The following diagram illustrates a decision-making process for selecting the most appropriate reaction monitoring technique.

References

Validation & Comparative

Comparing reactivity of Methyl 6-ethynylnicotinate with other alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Methyl 6-ethynylnicotinate for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparison of the reactivity of this compound against other common alkynes. We will delve into the structural and electronic factors that govern its performance in key synthetic transformations, supported by experimental data and detailed protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the insights needed to effectively leverage this versatile building block.

Introduction: The Unique Profile of an Electron-Deficient Alkyne

This compound is a terminal alkyne distinguished by its direct attachment to an electron-deficient pyridine ring, specifically a methyl nicotinate moiety. This unique electronic arrangement imbues the alkyne with distinct reactivity patterns compared to simple alkyl, aryl, or electron-rich alkynes. The reactivity of any alkyne is primarily dictated by the electronic nature of its substituents, which influences the electron density of the carbon-carbon triple bond and the acidity of the terminal proton.[1][2] For this compound, the potent electron-withdrawing nature of the pyridine ring and the ester group significantly lowers the electron density of the alkyne, making it a powerful electrophile in certain reactions and enhancing the acidity of its terminal proton.

This guide will explore its performance in three critical areas of modern organic synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Palladium/Copper-catalyzed Sonogashira coupling, and uncatalyzed cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is prized for its efficiency, reliability, and the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[3][4] The reaction rate is highly sensitive to the alkyne's electronic properties. It is well-established that alkynes conjugated with electron-withdrawing groups exhibit enhanced reactivity due to a lowering of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) energy.[5]

Reactivity of this compound in CuAAC

This compound stands out as a highly reactive substrate in CuAAC. The electron-withdrawing nicotinate ring activates the alkyne, accelerating the cycloaddition process. This makes it particularly valuable in applications where low catalyst loading or short reaction times are critical. Studies comparing various alkynes have consistently shown that electronically activated propiolamides and propiolate derivatives are among the most reactive substrates.[5][6] this compound belongs to this class of "activated" alkynes.

Comparative Performance Data

The following table summarizes the relative reactivity of different alkyne classes in a typical CuAAC reaction. The data is a qualitative representation based on established literature trends.

Alkyne Substrate ClassRepresentative StructureRelative ReactivityTypical Reaction Time (Standard Conditions)
Electron-Deficient This compound +++ (Very High)< 30 minutes
PropiolamidesN-Propylpropiolamide+++ (Very High)< 1 hour
Propargyl Amides/EstersPropargyl Acetate++ (High)1-4 hours
Simple Alkyl Alkynes1-Octyne+ (Moderate)4-12 hours
Electron-Rich Alkynes3-Ethoxypropyne+/- (Low)> 12 hours

This table provides a generalized comparison. Actual reaction times can vary significantly based on specific substrates, catalyst system, ligand, and solvent.

Experimental Protocol: CuAAC Ligation

This protocol provides a robust, self-validating system for the ligation of this compound with an azide.

  • Reagent Preparation :

    • Solution A: 10 mM this compound in 1:1 t-BuOH/H₂O.

    • Solution B: 10 mM Benzyl Azide in 1:1 t-BuOH/H₂O.

    • Solution C (Catalyst): 1 mM CuSO₄·5H₂O in H₂O.

    • Solution D (Reducing Agent): 2 mM Sodium Ascorbate in H₂O (prepare fresh).

  • Reaction Setup :

    • To a 1.5 mL microcentrifuge tube, add Solution A (100 µL, 1.0 eq) and Solution B (100 µL, 1.0 eq).

    • Vortex the mixture briefly.

    • Add Solution D (100 µL, 0.2 eq).

    • Initiate the reaction by adding Solution C (100 µL, 0.1 eq).

  • Reaction and Monitoring :

    • Vortex the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 15-minute intervals. The reaction is typically complete within 30-60 minutes.

  • Work-up :

    • Upon completion, dilute the reaction mixture with 1 mL of water and extract with ethyl acetate (3 x 1 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 1,4-disubstituted triazole product.

Visualization: CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Acetylide Cu(I) Acetylide CuI->Acetylide + R-C≡CH - H+ Alkyne R-C≡CH (this compound) Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + R'-N3 Acetylide->Cu_Triazolide Azide R'-N3 Product 1,4-Triazole Product Cu_Triazolide->Product + H+ Cu_Triazolide->Product Product->CuI Regeneration Proton_Source H+

Caption: The catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8] It relies on a dual catalytic system, typically a palladium complex and a copper(I) co-catalyst. The reaction's efficiency is influenced by the ease of forming the copper acetylide intermediate, which is directly related to the acidity of the alkyne's terminal proton.[1]

Reactivity of this compound in Sonogashira Coupling

The electron-withdrawing nicotinate group significantly increases the acidity of the terminal C-H bond of this compound. This enhanced acidity facilitates the deprotonation and subsequent formation of the key copper acetylide intermediate, making it an excellent substrate for Sonogashira coupling. It can often react under milder conditions (lower temperatures, less base) than less acidic alkyl alkynes.

Comparative Performance Data
Alkyne SubstrateRelative Acidity (pKa)Suitability for SonogashiraTypical Reaction Conditions
This compound ~23-24 (Estimated)ExcellentRoom Temp to 50°C
Phenylacetylene~28.8Very GoodRoom Temp to 80°C
Trimethylsilylacetylene~26.4Good (Used as protected alkyne)Varies
1-Hexyne~29-30ModerateOften requires heating (>60°C)

pKa values are approximate and can vary based on the solvent.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup (under inert atmosphere) :

    • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous, degassed triethylamine (TEA) (3 mL) and anhydrous, degassed tetrahydrofuran (THF) (7 mL) via syringe.

    • Stir the mixture for 10 minutes at room temperature.

  • Addition of Alkyne :

    • Add this compound (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction and Monitoring :

    • Stir the reaction at room temperature or heat to 40-50°C if necessary.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up :

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain the coupled product.

Visualization: Sonogashira Catalytic Cycles

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->Pd_add + Ar-X Pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L2 Pd_add->Pd_trans + Cu-C≡CR Pd_trans->Pd0 Reductive Elimination Product Ar-C≡CR Pd_trans->Product CuX Cu(I)X Cu_acetylide Copper Acetylide (Cu-C≡CR) CuX->Cu_acetylide + R-C≡CH + Base Cu_acetylide->Pd_add Transmetalation Cu_acetylide->CuX Regeneration Alkyne R-C≡CH Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Uncatalyzed Cycloaddition Reactions

Beyond metal-catalyzed processes, the inherent electrophilicity of this compound makes it a potent reactant in uncatalyzed (thermal) cycloaddition reactions, such as the Diels-Alder reaction and various 1,3-dipolar cycloadditions.[9][10] In these reactions, electron-deficient alkynes act as powerful dienophiles or dipolarophiles, reacting readily with electron-rich partners.[11]

  • Reactivity Principle : The reaction rate is governed by Frontier Molecular Orbital (FMO) theory. The electron-withdrawing nicotinate group lowers the alkyne's LUMO energy, decreasing the HOMO-LUMO energy gap between the alkyne (dipolarophile) and an electron-rich 1,3-dipole, leading to a significant rate acceleration.[5]

  • Comparison :

    • This compound : Highly reactive. Will undergo catalyst-free cycloaddition with many 1,3-dipoles and electron-rich dienes, often at room temperature or with mild heating.[9][11]

    • Dimethyl Acetylenedicarboxylate (DMAD) : The classic benchmark for a highly reactive, electron-deficient alkyne in cycloadditions. The reactivity of this compound is comparable.

    • Alkyl or Aryl Alkynes : Generally poor dienophiles/dipolarophiles. These unactivated alkynes typically require harsh conditions (high temperatures and pressures) and are often unreactive.[10]

This high reactivity in uncatalyzed cycloadditions opens pathways for metal-free ligations and the synthesis of complex heterocycles, although often with less regiocontrol compared to the catalyzed CuAAC reaction.[3][9]

Conclusion

This compound is a highly versatile and reactive building block for chemical synthesis. Its defining feature—an electron-deficient alkyne—translates into superior performance across a range of critical transformations.

  • In CuAAC "Click" Chemistry , it is a top-tier substrate, enabling rapid and efficient ligations.

  • In Sonogashira Coupling , its enhanced proton acidity facilitates catalysis, allowing for milder reaction conditions.

  • In Uncatalyzed Cycloadditions , its potent electrophilicity makes it a highly reactive partner for constructing complex molecular architectures without the need for metal catalysts.

For professionals in drug discovery and materials science, the predictable, high reactivity of this compound provides a distinct advantage, enabling the efficient and reliable synthesis of novel molecular entities.

References

A Comparative Guide to the Biological Activity of Nicotinic Acid Derivatives: Profiling Methyl 6-Ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule for life, serving as the precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These coenzymes are central to cellular metabolism, participating in hundreds of redox reactions critical for energy production, biosynthesis, and DNA repair.[2] Beyond its nutritional role, nicotinic acid itself is a potent pharmacological agent, most notably used to manage dyslipidemia.[3]

The pyridine-3-carboxylic acid core of nicotinic acid has proven to be a remarkably versatile scaffold for medicinal chemists. By modifying its functional groups, researchers have developed a vast array of derivatives with diverse and potent biological activities, spanning therapeutics for infectious diseases, inflammation, and metabolic disorders. This guide provides a comparative analysis of the biological activities of several key nicotinic acid derivatives, establishing a framework to understand the potential pharmacological profile of the novel, yet lesser-studied compound, Methyl 6-ethynylnicotinate .

Comparative Analysis of Key Nicotinic Acid Derivatives

To understand the potential of this compound, we first examine the established biological activities of derivatives with different functionalizations. We will focus on two prominent examples with distinct therapeutic applications: Acipimox (lipid-lowering) and Isoniazid (antibacterial).

Acipimox: A Lipid-Lowering Agent

Acipimox is a structural analog of nicotinic acid designed to reduce elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[4]

Mechanism of Action: Acipimox's primary mechanism involves the activation of the G-protein coupled receptor GPR109A (also known as HCAR2), which is highly expressed in adipocytes (fat cells).[3] Binding to this receptor inhibits the enzyme hormone-sensitive lipase.[5] This inhibition reduces lipolysis, the process of breaking down stored triglycerides, thereby decreasing the release of free fatty acids (FFAs) into the bloodstream. With a lower supply of FFAs to the liver, the synthesis of triglycerides and their packaging into very-low-density lipoproteins (VLDL) is significantly reduced.[6] Since VLDL is a precursor to LDL, this cascade ultimately lowers circulating LDL levels.[6]

Signaling Pathway for Acipimox

Acipimox_Pathway Acipimox Acipimox GPR109A GPR109A Receptor (on Adipocyte) Acipimox->GPR109A Binds & Activates HSL Hormone-Sensitive Lipase (HSL) GPR109A->HSL Inhibits Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFAs) in Bloodstream Lipolysis->FFA Releases Triglycerides Triglycerides Triglycerides->Lipolysis Liver Liver FFA->Liver Uptake by VLDL VLDL Synthesis Liver->VLDL Synthesizes LDL Reduced LDL Cholesterol VLDL->LDL Precursor to

Caption: Mechanism of Acipimox action on lipid metabolism.

Isoniazid: An Antitubercular Agent

Isoniazid (Isonicotinic acid hydrazide, INH) is a cornerstone of first-line therapy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] It is an isomer of a nicotinic acid derivative, highlighting how a simple change in substituent position (from position 3 to 4 on the pyridine ring) can dramatically alter biological activity.

Mechanism of Action: Isoniazid is a prodrug, meaning it requires activation within the target pathogen.[7] Inside the mycobacterium, the enzyme catalase-peroxidase (KatG) activates INH, converting it into a reactive isonicotinic acyl radical.[8][9] This radical then covalently couples with NAD+ to form a nicotinoyl-NAD adduct.[8] This adduct potently inhibits the enoyl-acyl carrier protein reductase, known as InhA, an essential enzyme in the fatty acid synthase II (FAS-II) system.[7] The FAS-II system is responsible for synthesizing mycolic acids, the long-chain fatty acids that are unique and critical components of the robust mycobacterial cell wall.[10] By blocking mycolic acid synthesis, Isoniazid disrupts cell wall integrity, leading to bacterial death.[7][10]

Quantitative Comparison of Biological Activity

The diverse applications of nicotinic acid derivatives are reflected in their varied potency across different biological assays. The following table summarizes quantitative data for several derivatives, illustrating the impact of structural modifications.

Compound/DerivativeTarget/AssayActivity MetricValueTherapeutic AreaReference
Acipimox Lipid Profile% Change↓ Triglycerides by ~20%Dyslipidemia[6]
↑ HDL by ~16%
Isoniazid Derivative (Compound 13) S. aureus MRSAMIC7.81 µg/mLAntibacterial[11]
Isoniazid Derivative (Compound 5) S. aureus MRSAMIC15.62 µg/mLAntibacterial[11]
Nicotinate Derivative (4f) COX-2 InhibitionIC₅₀0.08 µMAnti-inflammatory[12]
Nicotinate Derivative (4c) COX-2 InhibitionIC₅₀0.09 µMAnti-inflammatory[12]
Nicotinoyl Derivative (5c) VEGFR-2 InhibitionIC₅₀0.068 µMAnticancer[13]
Nicotinoyl Derivative (9h) HGC-27 Cancer CellsIC₅₀1.40 µMAnticancer[14]

MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration.

Spotlight on this compound: A Structure-Activity Relationship (SAR) Perspective

While direct experimental data on the biological activity of this compound is scarce in published literature, we can formulate a scientifically grounded hypothesis about its potential activities by dissecting its structure.

Structural Features:

  • Pyridine-3-carboxylate Core: The foundational nicotinic acid methyl ester structure. This core is known to interact with the GPR109A receptor, suggesting a potential for lipid-lowering and vasodilatory effects, contingent on its hydrolysis to the free acid in vivo.[2]

  • 6-Ethynyl Group: This is the most distinctive feature. The ethynyl (-C≡CH) group is a rigid, linear moiety that can significantly influence a molecule's biological profile. In drug design, ethynyl groups can:

    • Act as a rigid linker to orient other functional groups for optimal binding.

    • Participate in van der Waals or hydrogen bonding interactions within a receptor or enzyme active site.[15]

    • Serve as a reactive handle for covalent modification, as seen in some enzyme inhibitors.

    • Enhance potency. For example, the replacement of a phenyl group with an ethynyl-pyridine group in mGlu5 receptor antagonists led to a potent and selective compound (MTEP).[16]

  • Methyl Ester: Esterification of the carboxylic acid often creates a prodrug. The methyl ester increases lipophilicity, which can enhance cell membrane permeability and absorption. In the body, esterase enzymes are expected to hydrolyze the ester back to the active carboxylic acid form.[2]

Hypothesized Biological Activity:

Based on this SAR analysis, this compound could plausibly exhibit activity in several areas:

  • Lipid-Lowering Activity: If the methyl ester is hydrolyzed in vivo to 6-ethynylnicotinic acid, the resulting molecule could act as an agonist at the GPR109A receptor, similar to nicotinic acid and Acipimox. The ethynyl group's size and electronics at the 6-position would influence binding affinity and potency compared to the parent molecule.

  • Enzyme Inhibition (e.g., Anticancer, Antiviral): The ethynyl group is present in several potent enzyme inhibitors. For instance, 6-ethynyluracil acts as an antitumor agent,[17] and certain Bcr-Abl tyrosine kinase inhibitors utilize an acetylene linkage for potent activity.[15] It is conceivable that this compound could be targeted towards specific enzymes where the ethynyl moiety can occupy a key hydrophobic pocket or act as a reactive center.

  • CNS Activity: The ethynyl-pyridine motif is a key feature of MTEP, a potent and selective antagonist of the metabotropic glutamate subtype 5 receptor (mGlu5) with anxiolytic activity.[16] This suggests that the scaffold of this compound could be explored for activity against neurological targets.

Experimental Protocols for Activity Assessment

To validate the hypothesized activities, a series of standardized in vitro and in vivo experiments would be required.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining potential anti-inflammatory activity.

Methodology:

  • Preparation: Ovine COX-1 and COX-2 enzymes are prepared according to the manufacturer's protocol (e.g., from an enzyme immunoassay kit).

  • Compound Dilution: The test compound (this compound) and reference drugs (e.g., Celecoxib, Diclofenac) are dissolved in DMSO to create stock solutions, which are then serially diluted.[12]

  • Assay Procedure: The assay is performed in a 96-well plate. To each well, add the enzyme, heme, and the test compound dilution or control vehicle.

  • Initiation: Initiate the reaction by adding arachidonic acid solution.

  • Incubation: Incubate the plate for a specified time (e.g., 2 minutes) at room temperature.

  • Termination & Detection: Stop the reaction by adding a saturated stannous chloride solution. The product (prostaglandin F2α, converted from PGH2) is then quantified using an enzyme-linked immunosorbent assay (ELISA) procedure, measuring absorbance at ~412 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.[12]

Workflow for COX Inhibition Assay

COX_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare COX-1/COX-2 Enzymes Plate Add Enzyme, Heme, & Compound to Plate Prep_Enzyme->Plate Prep_Compound Serially Dilute Test Compounds Prep_Compound->Plate Initiate Add Arachidonic Acid to Initiate Plate->Initiate Incubate Incubate at RT Initiate->Incubate Detect Stop Reaction & Quantify Product (ELISA) Incubate->Detect Calculate Calculate IC50 Value Detect->Calculate

Caption: General workflow for an in vitro COX enzyme inhibition assay.

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the minimum concentration of a compound required to inhibit bacterial growth.

Methodology:

  • Compound Preparation: Dissolve this compound in DMSO. Prepare a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) in the well.[11]

Conclusion and Future Directions

The nicotinic acid scaffold is a proven platform for the development of diverse and effective therapeutic agents. While established derivatives like Acipimox and Isoniazid demonstrate targeted activities against metabolic and infectious diseases, respectively, the full potential of this chemical class is still being explored.

This compound stands as an intriguing candidate for investigation. Based on a structure-activity relationship analysis, its unique ethynyl group may confer novel pharmacological properties, potentially in lipid modulation, enzyme inhibition, or CNS receptor antagonism. The lack of current data underscores a significant opportunity for research. The experimental protocols outlined herein provide a clear roadmap for the systematic evaluation of its biological activity. Future studies should focus on synthesizing and screening this compound against a panel of relevant biological targets to uncover its therapeutic potential and further enrich our understanding of the versatile nicotinic acid family.

References

A Comparative Guide to the Spectroscopic Analysis and Structural Validation of Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural validation of Methyl 6-ethynylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and materials science research. In the absence of a complete, publicly available experimental dataset for this compound, this guide employs a comparative methodology. We will first predict the characteristic spectroscopic signatures of this compound based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions will then be objectively compared against the verified experimental data of a closely related structural analog, Methyl 6-methylnicotinate.

This approach serves a dual purpose: it offers a robust predictive model for the spectroscopic identification of this compound and simultaneously highlights the subtle yet critical spectral differences that enable unambiguous structural discrimination between similar molecules. Such validation is a cornerstone of chemical research and drug development, ensuring the unequivocal identification of synthesized compounds.[1][2]

The Importance of Spectroscopic Validation

In the synthesis of novel chemical entities, confirmation of the molecular structure is paramount.[2] Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing its functional groups, connectivity of atoms, and overall molecular weight.[3] A combination of techniques is often employed to build a comprehensive and self-validating picture of the chemical structure.[1] This guide will focus on the synergistic use of ¹H NMR, ¹³C NMR, IR, and MS for this purpose.

Predicted Spectroscopic Profile of this compound

The structure of this compound contains a pyridine ring, a methyl ester group, and an ethynyl (acetylene) group. These features will give rise to characteristic signals in each spectroscopic analysis.

Molecular Structure:

Caption: Molecular Structure of this compound.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl ester, and the terminal alkyne.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.1d1HH-2 (Pyridine ring)
~8.2dd1HH-4 (Pyridine ring)
~7.6d1HH-5 (Pyridine ring)
~3.9s3H-OCH₃ (Ester methyl)
~3.2s1H≡C-H (Alkynyl proton)

Rationale: The pyridine protons are expected in the aromatic region (7-9 ppm), with the H-2 proton being the most deshielded due to its proximity to the nitrogen atom. The methyl ester protons will appear as a singlet around 3.9 ppm. The terminal alkynyl proton is anticipated to be a sharp singlet around 3.2 ppm.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~165C=O (Ester carbonyl)
~153C-2 (Pyridine ring)
~139C-4 (Pyridine ring)
~128C-5 (Pyridine ring)
~145C-6 (Pyridine ring)
~125C-3 (Pyridine ring)
~82-C≡ (Alkynyl carbon)
~80≡C-H (Alkynyl carbon)
~53-OCH₃ (Ester methyl)

Rationale: The ester carbonyl carbon is expected at the downfield end of the spectrum. The pyridine ring carbons will appear in the aromatic region, and the two sp-hybridized carbons of the alkyne will be in the 80-85 ppm range. The methyl ester carbon will be around 53 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Predicted Frequency (cm⁻¹)Functional Group
~3300≡C-H stretch (strong, sharp)
~2110-C≡C- stretch (medium, sharp)
~1725C=O stretch (strong)
~1600, ~1450C=C and C=N stretches (Pyridine ring)
~1250C-O stretch (strong)

Rationale: The terminal alkyne will show a characteristic sharp peak for the ≡C-H stretch and another for the -C≡C- triple bond stretch. The ester carbonyl group will exhibit a strong absorption around 1725 cm⁻¹. The pyridine ring will have characteristic absorptions for its double bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₉H₇NO₂), the expected molecular weight is 161.16 g/mol .

  • Expected [M+H]⁺: 162.05

Comparative Analysis: Methyl 6-methylnicotinate

To validate the predicted structure of this compound, we will now compare its expected spectroscopic data with the experimentally obtained data for Methyl 6-methylnicotinate.[5]

Molecular Structure:

Caption: Molecular Structure of Methyl 6-methylnicotinate.

Experimental Spectroscopic Data for Methyl 6-methylnicotinate

The following data has been compiled from publicly available spectral databases and chemical literature.[5]

Table 4: Experimental ¹H NMR Data for Methyl 6-methylnicotinate (in CDCl₃) [5]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.06s-1HH-2 (Pyridine ring)
8.13dd8.0, 2.01HH-4 (Pyridine ring)
7.20d8.01HH-5 (Pyridine ring)
3.89s-3H-OCH₃ (Ester methyl)
2.58s-3H-CH₃ (Pyridine methyl)

Table 5: Expected ¹³C NMR Data for Methyl 6-methylnicotinate [5]

Expected Chemical Shift (δ) ppmAssignment
~166C=O (Ester carbonyl)
~159C-6 (Pyridine ring)
~151C-2 (Pyridine ring)
~137C-4 (Pyridine ring)
~123C-5 (Pyridine ring)
~126C-3 (Pyridine ring)
~52-OCH₃ (Ester methyl)
~24-CH₃ (Pyridine methyl)

Table 6: Experimental IR Absorption Bands for Methyl 6-methylnicotinate [5]

Frequency (cm⁻¹)Functional Group
~2950C-H stretch (methyl)
~1720C=O stretch (strong)
~1590, ~1440C=C and C=N stretches (Pyridine ring)
~1280C-O stretch (strong)

Mass Spectrometry (MS) Data for Methyl 6-methylnicotinate [5]

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol

  • Observed [M+H]⁺: 152.07

Comparative Validation

The key to distinguishing between this compound and Methyl 6-methylnicotinate lies in the unique spectroscopic signatures of the ethynyl versus the methyl group at the 6-position of the pyridine ring.

Spectroscopic TechniquePredicted for this compoundExperimental for Methyl 6-methylnicotinateKey Differentiating Feature
¹H NMR Singlet at ~3.2 ppm (1H, ≡C-H)Singlet at 2.58 ppm (3H, -CH₃)Presence of the alkynyl proton signal and absence of the methyl proton signal.
¹³C NMR Two signals at ~82 and ~80 ppm (-C≡C-)Signal at ~24 ppm (-CH₃) and ~159 ppm (C-6)Presence of two sp-hybridized carbon signals and absence of the high-field methyl carbon signal.
IR Strong, sharp peaks at ~3300 cm⁻¹ (≡C-H) and ~2110 cm⁻¹ (-C≡C-)C-H stretch at ~2950 cm⁻¹Presence of the characteristic alkyne stretches.
MS [M+H]⁺ at 162.05[M+H]⁺ at 152.07A mass difference of 10 units, corresponding to the difference between C₂H and CH₃.

This comparative analysis demonstrates that while the core spectroscopic features of the pyridine ring and the methyl ester are similar for both compounds, the signals corresponding to the substituent at the 6-position are distinctly different and diagnostic.

Experimental Protocols

The following are standardized methodologies for acquiring the spectroscopic data discussed.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire the spectrum using a standard pulse sequence.

    • Process the data, including Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the clean ATR crystal.

    • Apply pressure to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The final spectrum is generated by ratioing the sample spectrum against the background.

Mass Spectrometry (MS)
  • Sample Preparation (for LC-MS):

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Data Acquisition:

    • Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the systematic workflow for the spectroscopic validation of a synthesized compound.

G synthesis Compound Synthesis purification Purification synthesis->purification ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms ir IR Spectroscopy (Functional Group Identification) purification->ir nmr NMR Spectroscopy (¹H and ¹³C) (Structural Connectivity) purification->nmr data_analysis Comprehensive Data Analysis and Comparison ms->data_analysis ir->data_analysis nmr->data_analysis structure_validation Structure Validated data_analysis->structure_validation Data Consistent structure_mismatch Structure Mismatch data_analysis->structure_mismatch Data Inconsistent

Caption: Workflow for Spectroscopic Analysis and Validation.

Conclusion

This guide has detailed the predicted spectroscopic characteristics of this compound and provided a robust comparative analysis with the experimentally verified data of Methyl 6-methylnicotinate. The distinct differences in their ¹H NMR, ¹³C NMR, IR, and MS spectra, primarily arising from the ethynyl versus methyl substituent, provide a clear and unambiguous basis for structural validation. By following the outlined experimental protocols and logical workflow, researchers can confidently ascertain the structure of their synthesized compounds, a critical step in advancing scientific discovery.

References

A Researcher's Guide to Confirming the Biological Activity of Methyl 6-ethynylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic candidate is paved with rigorous biological validation. Methyl 6-ethynylnicotinate serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides an in-depth comparison of essential in vitro assays to confirm and characterize the biological activities of two major classes of its derivatives: nicotinic acetylcholine receptor (nAChR) modulators and antitumor agents targeting the orphan nuclear receptor Nur77.

This document is designed to provide not just protocols, but the strategic reasoning behind choosing specific assays, ensuring a robust and self-validating experimental workflow. We will explore the core principles, step-by-step methodologies, and comparative data for each assay, empowering you to make informed decisions in your research.

Section 1: Characterizing nAChR Modulatory Activity

Derivatives of this compound, particularly nicotine analogs, are hypothesized to interact with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission and are implicated in various neurological conditions.[1] Confirming and characterizing the modulatory effects of your compound on specific nAChR subtypes is a critical first step.

Primary Screening: Identifying nAChR Antagonists

A high-throughput, cell-based functional assay is the ideal starting point to screen for nAChR modulators. This assay measures changes in the cell membrane potential upon receptor activation, providing a rapid assessment of a compound's antagonist or agonist properties.[2]

Principle of the Assay

Cells stably expressing a specific nAChR subtype are loaded with a voltage-sensitive fluorescent dye. The addition of a known nAChR agonist, such as nicotine, opens the ion channel, leading to an influx of cations and depolarization of the cell membrane.[2] This change in membrane potential is detected as an increase in fluorescence. A potential antagonist will inhibit this agonist-induced fluorescence increase.[2]

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Compound Treatment & Agonist Challenge cluster_detection Detection & Analysis cell_culture Culture cells expressing nAChR subtype cell_plating Plate cells in 96-well plates cell_culture->cell_plating dye_loading Load cells with membrane potential dye cell_plating->dye_loading add_compound Add test compound (this compound derivative) dye_loading->add_compound add_agonist Add nAChR agonist (e.g., Nicotine) add_compound->add_agonist read_fluorescence Measure fluorescence (Plate Reader) add_agonist->read_fluorescence data_analysis Calculate % inhibition and IC50 values read_fluorescence->data_analysis

Caption: Workflow for a cell-based nAChR antagonist screen.

Detailed Protocol: Cell-Based Membrane Potential Assay

  • Cell Seeding: Plate human neuroblastoma cells (e.g., SH-EP1) stably expressing the nAChR subtype of interest (e.g., α4β2) in 96-well black-walled, clear-bottom plates.[3]

  • Dye Loading: The following day, wash the cells and load them with a fluorescent membrane potential dye according to the manufacturer's instructions.

  • Compound Addition: Add the this compound derivatives at various concentrations to the wells. Include a known antagonist as a positive control and a vehicle control (e.g., DMSO). Incubate for a predetermined time.

  • Agonist Challenge: Add a known nAChR agonist, such as nicotine, at a concentration that elicits a submaximal response (EC80).[3]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data: nAChR Antagonist Screening

CompoundTarget nAChR SubtypeIC50 (µM)
This compound Derivative 1α4β22.5
This compound Derivative 2α4β2> 50
Known Antagonist (e.g., Mecamylamine)α4β20.8[3]
Nicotine (Agonist Control)α4β2N/A
Confirmatory Assay: Radioligand Binding

To confirm direct interaction with the receptor and determine the binding affinity (Ki), a competitive radioligand binding assay is the gold standard.[1]

Principle of the Assay

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]epibatidine) for binding to the nAChR. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[1]

Experimental Workflow

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing nAChR prep_reagents Prepare radioligand and test compounds prep_membranes->prep_reagents incubation Incubate membranes with radioligand and test compound prep_reagents->incubation filtration Separate bound from free radioligand via filtration incubation->filtration scintillation Measure radioactivity (Scintillation Counting) filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare membranes from cells overexpressing the nAChR subtype of interest or from brain tissue rich in the target receptor.[1]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of the this compound derivative.[1]

  • Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand like nicotine).[1]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC50 and then calculate the Ki value using the Cheng-Prusoff equation.

Comparative Data: Binding Affinity for nAChRs

CompoundTarget nAChR SubtypeKi (nM)
This compound Derivative 1α4β2150
Nicotineα4β25.9[4]
Known Antagonist (e.g., Mecamylamine)α4β250

Section 2: Evaluating Antitumor Activity

Certain derivatives of this compound have shown promise as antitumor agents, potentially through the modulation of the orphan nuclear receptor Nur77 and the induction of apoptosis. A multi-assay approach is necessary to elucidate the mechanism of action.

Assessing Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Several assays can be used to detect the hallmark signs of apoptosis.[5]

Signaling Pathway

G compound Antitumor Compound (this compound derivative) nur77 Nur77 Modulation compound->nur77 mitochondria Mitochondrial Pathway nur77->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Simplified signaling pathway of Nur77-mediated apoptosis.

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3 and -7, is a reliable method to quantify apoptosis.[6]

Principle of the Assay

These assays utilize a synthetic substrate that contains a caspase-specific recognition sequence linked to a colorimetric (p-nitroanilide, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter.[7] In apoptotic cells, activated caspases cleave the substrate, releasing the reporter molecule, which can then be quantified.

Detailed Protocol: Caspase-3/7 Fluorometric Assay

  • Cell Treatment: Treat cancer cells (e.g., HeLa, HepG2) with the this compound derivatives at various concentrations for a specified time. Include a known apoptosis inducer like Etoposide as a positive control.[8]

  • Cell Lysis: Lyse the cells to release the cellular contents, including the caspases.

  • Substrate Addition: Add the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[7]

  • Incubation: Incubate the reaction to allow for substrate cleavage.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the fold-increase in caspase activity compared to the untreated control.

Comparative Data: Caspase-3/7 Activation

CompoundCell LineFold Increase in Caspase-3/7 Activity (at 10 µM)
This compound Derivative 3HeLa4.2
This compound Derivative 4HeLa1.1
Etoposide (Positive Control)HeLa5.5[8]
Investigating Nur77 Involvement

For compounds believed to target Nur77, it is essential to demonstrate a direct effect on the receptor's activity or localization.

A key step in Nur77-mediated apoptosis is its translocation from the nucleus to the mitochondria. This can be visualized by separating nuclear and cytoplasmic fractions of the cell and performing a Western blot.

Principle of the Assay

Western blotting uses antibodies to detect specific proteins in a sample. By isolating nuclear and cytoplasmic proteins from treated cells, the relative amount of Nur77 in each fraction can be determined, indicating its subcellular localization.[9]

Detailed Protocol: Nur77 Western Blot

  • Cell Treatment: Treat cancer cells with the test compounds.

  • Cell Fractionation: Separate the cells into nuclear and cytoplasmic fractions using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific for Nur77, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[10]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading.

Expected Outcome

An increase in the amount of Nur77 in the cytoplasmic fraction and a corresponding decrease in the nuclear fraction would suggest that the compound induces Nur77 nuclear export.

Conclusion

The in vitro assays detailed in this guide provide a comprehensive and robust framework for characterizing the biological activity of this compound derivatives. By employing a combination of primary screening, confirmatory, and mechanistic assays, researchers can confidently validate their compounds' effects on nAChRs or their antitumor properties via Nur77 modulation and apoptosis induction. This systematic approach is crucial for advancing promising compounds through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 6-ethynylnicotinate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a critical determinant of its biological activity, pharmacokinetic profile, and ultimately, its therapeutic potential. Methyl 6-ethynylnicotinate and its derivatives represent a class of compounds with significant promise, serving as key intermediates in the synthesis of a range of pharmacologically active agents. The introduction of the rigid, linear ethynyl group at the 6-position of the nicotinic acid scaffold imparts unique electronic and steric properties, making the definitive determination of their solid-state conformation a paramount objective for rational drug design and structure-activity relationship (SAR) studies.

This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for unambiguous structural determination of this class of compounds. We will delve into the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide field-proven insights to navigate the challenges inherent in crystallizing and characterizing these molecules. While a public crystal structure for this compound itself remains elusive, this guide will leverage detailed crystallographic data from closely related, pharmaceutically relevant derivatives to provide a robust and practical framework for researchers in the field.

The Unambiguous Power of X-ray Crystallography: A Case Study with Nicotinate Analogs

Single-crystal X-ray diffraction (XRD) provides a static, high-resolution snapshot of a molecule's conformation in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. This level of detail is unparalleled and serves as the ultimate arbiter in structural elucidation.

To illustrate the power and process of this technique, we will consider the crystallographic analysis of two key derivatives of methyl 6-methylnicotinate: 6-methylnicotinic acid and methyl 6-chloronicotinate .[1] Although not possessing the ethynyl group, their structural determination provides a foundational understanding of the crystallographic behavior of this scaffold.

Crystallographic Data of Key Nicotinate Derivatives

The following tables summarize the key crystallographic data for these two derivatives, as determined by single-crystal X-ray diffraction.

Parameter 6-Methylnicotinic Acid [1]Methyl 6-chloronicotinate [1]
Empirical FormulaC₇H₇NO₂C₇H₆ClNO₂
Formula Weight137.14171.58
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)3.8788 (8)7.693 (2)
b (Å)13.634 (3)6.098 (1)
c (Å)6.1094 (12)16.381 (4)
β (°)90.51 (3)94.13 (2)
Volume (ų)323.07 (12)765.3 (3)
Z24
Temperature (K)293293
R-factor0.0490.045

Structural Insights:

The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule, with the crystal packing stabilized by intermolecular O—H···N hydrogen bonds and weak C—H···O interactions.[1] Similarly, methyl 6-chloronicotinate is also nearly planar, and its crystal structure features weak C—H···N hydrogen bonds that link the molecules into layers.[1] In both cases, π-π stacking interactions are observed between the aromatic rings.[1] This detailed information on intermolecular forces is crucial for understanding the solid-state properties of these compounds, such as solubility and stability, which are critical parameters in drug development.

The Ethynyl Challenge: A Case for Methyl 6-(phenylethynyl)nicotinate

While the methyl and chloro derivatives provide a solid foundation, the primary interest lies in the ethynyl-substituted compounds. A close analog, methyl 6-(phenylethynyl)nicotinate , has been synthesized and characterized, serving as an excellent case study for this class.[2] The presence of the bulky, rigid phenylethynyl group introduces new challenges and considerations for both crystallization and structural analysis.

The successful crystallization of such a derivative would be invaluable for understanding how the ethynyl moiety influences molecular packing and intermolecular interactions. The linear geometry of the ethynyl group can lead to unique packing motifs, potentially favoring π-stacking interactions with the pyridine ring or the phenyl substituent.

Experimental Protocols: A Step-by-Step Guide to Structure Determination

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires meticulous attention to detail. The following protocols are based on established methodologies for the crystallization and X-ray diffraction analysis of nicotinic acid derivatives.[1]

Part 1: Crystallization - The Art and Science of Single Crystal Growth

The formation of a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization technique is paramount and is guided by the physicochemical properties of the compound.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form. This is a widely used and often successful technique.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Protocol for Crystallization of 6-Methylnicotinic Acid:

  • Dissolution: Dissolve 6-methylnicotinic acid in methanol to create a saturated or near-saturated solution.

  • Filtration: Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Allow the methanol to slowly evaporate at room temperature in a dust-free environment.

  • Harvesting: Carefully harvest the resulting single crystals.

Causality Behind Experimental Choices:

  • Solvent Selection: Methanol is chosen for its ability to dissolve the polar nicotinic acid derivative and its moderate volatility, which allows for slow evaporation and the growth of well-ordered crystals.

  • Slow Evaporation: This technique is preferred to allow for the gradual and controlled growth of a single crystal, rather than the rapid precipitation of a polycrystalline powder.

Part 2: X-ray Diffraction Analysis - From Diffraction Pattern to 3D Structure

Once a suitable single crystal is obtained, the next step is to collect and analyze the X-ray diffraction data.

Experimental Workflow for X-ray Diffraction:

workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount diffraction Diffraction Pattern Collection mount->diffraction xray X-ray Source xray->diffraction integration Data Integration diffraction->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for Data Collection and Structure Refinement (based on 6-Methylnicotinic Acid): [1]

  • Data Collection: A single crystal is mounted on a diffractometer (e.g., Rigaku SCXmini) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation).[1] Diffraction data are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction intensities are integrated and corrected for various experimental factors.

  • Structure Solution: The initial crystal structure is solved using direct methods (e.g., with software like SHELXS).

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods (e.g., with software like SHELXL).[1]

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

A Comparative Look: X-ray Crystallography vs. Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques. Each method offers unique and complementary information.

Technique Information Provided Advantages Limitations Relevance to Ethynylnicotinates
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions in the solid state.Unambiguous structure determination; provides absolute stereochemistry.Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture.Crucial for understanding solid-state packing and designing crystalline forms with desired properties.
NMR Spectroscopy Connectivity of atoms, solution-state conformation, and dynamics.Non-destructive; provides information on the molecule's behavior in solution, which is more biologically relevant.Does not provide a high-resolution 3D structure; can be complex to interpret for molecules with many signals.Essential for confirming the chemical structure and studying conformational flexibility in solution.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; provides information on the elemental composition.Does not provide information on the 3D structure or stereochemistry.Confirms the molecular formula and can be used to identify impurities.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.Confirms the presence of key functional groups like the ester carbonyl and the ethynyl C≡C bond.
Computational Modeling Theoretical prediction of molecular geometry, electronic properties, and intermolecular interactions.Can provide insights into structures that are difficult to crystallize; can be used to predict properties.Predictions must be validated by experimental data.Can aid in understanding the preferred conformations and intermolecular interactions of the ethynyl group.

The Synergy of Techniques:

The most powerful approach to characterizing this compound derivatives is the synergistic use of these techniques. For instance, NMR and MS can confirm the successful synthesis and purity of a compound, while computational modeling can guide crystallization efforts by predicting stable conformations and intermolecular interactions. Ultimately, X-ray crystallography provides the definitive structural proof that underpins all other observations.

Navigating the Challenges: Practical Insights for the Bench Scientist

The path to a high-quality crystal structure is not always straightforward. Here are some common challenges and practical tips for working with this compound derivatives:

  • Crystallization of "Needle-like" Crystals: Compounds with rigid, linear moieties like the ethynyl group can sometimes form fine, needle-like crystals that are unsuitable for single-crystal XRD. To overcome this, try varying the crystallization solvent and temperature, or consider techniques like vapor diffusion with a carefully chosen anti-solvent to slow down crystal growth and encourage the formation of thicker crystals.

  • Polymorphism: Nicotinic acid and its derivatives are known to exhibit polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[3] It is crucial to be aware of this possibility and to characterize any new crystalline form thoroughly to ensure reproducibility.

  • No Suitable Crystals? If obtaining single crystals proves to be exceptionally difficult, powder X-ray diffraction (PXRD) can provide valuable information about the crystallinity and phase purity of the bulk sample. While it does not provide a de novo structure, it can be used to match the powder pattern to a known crystal structure.

Conclusion: The Indispensable Role of X-ray Crystallography in Drug Discovery

The structural elucidation of this compound derivatives is a critical step in harnessing their therapeutic potential. While a suite of analytical techniques provides a comprehensive picture of these molecules, X-ray crystallography remains the unequivocal gold standard for determining their precise three-dimensional structure in the solid state. The detailed insights into molecular conformation and intermolecular interactions provided by this powerful technique are indispensable for guiding lead optimization, understanding structure-activity relationships, and ultimately, designing safer and more effective medicines. By understanding the principles, protocols, and challenges of X-ray crystallography, researchers can confidently and efficiently navigate the path from a promising molecule to a well-characterized drug candidate.

References

Efficacy of 6-Substituted Methylnicotinate Derivatives in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel small molecules that can selectively target cancer cells while sparing healthy tissue is paramount. The pyridine scaffold, a core component of the essential vitamin niacin (nicotinic acid), has emerged as a privileged structure in medicinal chemistry due to its versatile synthetic handles and diverse biological activities.[1] This guide provides an in-depth comparison of a series of novel 6-substituted methylnicotinate derivatives, specifically 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides, in various cancer cell models. While the initial focus of this review was on methyl 6-ethynylnicotinate derivatives, the available literature directs our attention to these structurally related compounds, which serve as an excellent case study for the potential of this compound class.

We will dissect their performance, elucidate the underlying mechanisms of action, and provide detailed experimental protocols to enable fellow researchers to validate and build upon these findings.

Comparative Cytotoxicity in Cancer Cell Lines

The cornerstone of evaluating any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The cytotoxic potential of a series of novel semicarbazide and thiosemicarbazide derivatives of methylnicotinate was assessed against a panel of human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and HGC-27 (gastric cancer). The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit 50% of cell growth, was determined using the MTT assay.

The data reveals that several derivatives exhibit moderate to potent anti-proliferative activity. Notably, compounds 9h and 9u emerged as the most promising candidates, displaying significant cytotoxicity, particularly against the HGC-27 gastric cancer cell line.[2]

CompoundXR GroupHeLa IC50 (µM)MCF-7 IC50 (µM)HGC-27 IC50 (µM)
9a O2,4-dichlorophenyl>50>50>50
9b O4-chlorophenyl>50>50>50
9c O4-fluorophenyl>50>50>50
9d O4-methylphenyl>50>50>50
9e O4-methoxyphenyl>50>50>50
9f Ophenyl>50>50>50
9g O2-phenylethyl>50>50>50
9h O4-nitrophenyl10.3211.251.40
9i O2-methylphenyl>50>50>50
9j O3-methylphenyl>50>50>50
9k O3-chlorophenyl>50>50>50
9l S2,4-dichlorophenyl21.0425.3310.27
9m S4-chlorophenyl20.1922.819.86
9n S4-fluorophenyl23.4726.1911.04
9o S4-methylphenyl28.9330.1413.52
9p S4-methoxyphenyl30.1132.4715.81
9q Sphenyl25.4828.9212.19
9r S2-phenylethyl35.2138.4618.93
9s S4-nitrophenyl15.2818.917.34
9t S2-methylphenyl29.8731.5514.28
9u S3-methylphenyl18.9420.374.56
9v S3-chlorophenyl22.1624.8810.83
9w S3-nitrophenyl16.7319.828.15

Data synthesized from a study on 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted Semicarbazides/Thiosemicarbazides.[2]

These results underscore the importance of the substituent 'R' group in modulating cytotoxic activity. The presence of a 4-nitrophenyl group in the semicarbazide 9h and a 3-methylphenyl group in the thiosemicarbazide 9u appears to be particularly favorable for activity against HGC-27 cells.[2]

Mechanism of Action: Targeting the Nur77 Signaling Pathway

To understand the cellular mechanisms driving the observed cytotoxicity, further investigations were focused on the lead compounds, 9h and 9u . These studies revealed that the compounds induce apoptosis and cause cell cycle arrest, pointing towards a controlled, programmed cell death pathway rather than non-specific toxicity.[2] The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) was identified as a key molecular target.[2][3]

Nur77 is a fascinating and complex protein that can exhibit dual functions, acting as either a promoter of cell survival or an inducer of apoptosis, depending on its subcellular localization.[4][5] In many cancer cells, Nur77 is primarily located in the nucleus, where it can contribute to cell proliferation.[4] However, certain stimuli can trigger its translocation from the nucleus to the cytoplasm, where it interacts with Bcl-2 on the mitochondrial membrane.[4][6][7] This interaction induces a conformational change in Bcl-2, converting it from an anti-apoptotic protein to a pro-apoptotic one, ultimately leading to the release of cytochrome c and the activation of the caspase cascade.[4][8]

Experimental evidence indicates that compounds 9h and 9u upregulate the expression of Nur77 and promote its nuclear export, thereby initiating this mitochondrial-mediated apoptotic pathway.[2]

Nur77-Mediated Apoptosis Pathway

Nur77_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Nur77_n Nur77 DNA DNA (Pro-survival genes) Nur77_n->DNA Transcription Nur77_c Nur77 Nur77_n->Nur77_c Translocation Bcl2 Bcl-2 Nur77_c->Bcl2 Binds & Converts to pro-apoptotic Bax Bax/Bak Bcl2->Bax Inhibits CytoC_m Cytochrome c Bax->CytoC_m Pore formation CytoC_c Cytochrome c CytoC_m->CytoC_c Release Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC_c->Apoptosome Activates Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Compound Compound 9h/9u Compound->Nur77_n Upregulates & Promotes Export

Caption: Nur77-mediated apoptosis induced by 6-substituted methylnicotinate derivatives.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed protocols for the key cellular assays are provided below.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Test compounds and vehicle control (e.g., DMSO)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include wells with vehicle control and medium-only blanks.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[9]

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value for each compound.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for the specified duration. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension (e.g., at 400 x g for 5 minutes). Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (primary necrosis)

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample after treatment with the test compounds.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 30 minutes (or overnight) at 4°C.[12]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at room temperature to degrade RNA, ensuring that PI only stains DNA.

  • PI Staining: Add PI solution to the cells (final concentration typically 50 µg/mL) and incubate for at least 5-10 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can also be indicative of apoptosis.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Cellular Assays cluster_results Data Analysis start Cancer Cell Lines (HeLa, MCF-7, HGC-27) treatment Treat with Nicotinate Derivatives start->treatment viability MTT Assay (48-72h) treatment->viability apoptosis Annexin V / PI Flow Cytometry treatment->apoptosis cell_cycle PI Staining Flow Cytometry treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptosis (Early/Late) apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for evaluating the efficacy of methylnicotinate derivatives.

Conclusion and Future Directions

The 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide and thiosemicarbazide derivatives represent a promising class of compounds with tangible anticancer activity in cellular models. The data strongly suggests that their efficacy is mediated, at least in part, through the modulation of the Nur77 signaling pathway, leading to apoptosis and cell cycle disruption. The lead compounds, 9h and 9u , warrant further investigation, including in vivo studies in xenograft models, to assess their therapeutic potential.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. Moreover, exploring the potential for these compounds to act as kinase inhibitors, a common mechanism for pyridine-containing molecules, could unveil additional therapeutic avenues.[13][14][15] The detailed protocols provided herein offer a robust framework for researchers to further explore the exciting potential of modified nicotinates in the development of novel cancer therapies.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantification of Methyl 6-ethynylnicotinate, a critical intermediate in pharmaceutical synthesis. As direct, validated methods for this specific compound are not widely published, this document leverages established analytical principles and data from the closely related analog, Methyl 6-methylnicotinate, to provide a robust starting point for researchers, scientists, and drug development professionals. The focus is on providing a practical, scientifically sound approach to method development, validation, and cross-validation, in line with international regulatory expectations.

The Imperative of Rigorous Analytical Method Validation

In pharmaceutical development and manufacturing, the reliability of analytical data is paramount. Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1] This ensures that the methods used for testing and manufacturing yield precise, accurate, and reproducible results, which is a requirement of regulatory agencies such as the FDA, EMA, and ICH.[1][2] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a harmonized approach to analytical method validation, outlining the key parameters that must be assessed.[3][4][5][6][7][8]

Cross-validation of analytical methods is a critical extension of this process, involving the comparison of results from two or more different analytical methods or laboratories to ensure consistency and reliability.[9][10][11] This is particularly important when transferring a method, or when different techniques are used throughout the drug development lifecycle.[9][12]

This guide will focus on two of the most powerful and commonly used analytical techniques for small molecules like this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Primary Analytical Techniques for this compound

The selection of an analytical technique is dependent on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC and GC-MS offer distinct advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[13] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13][14] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[15]

Experimental Protocols: A Starting Point for Method Development

The following protocols are based on established methods for similar compounds and serve as a robust starting point for the development of analytical methods for this compound.[13]

HPLC-UV Method Development Protocol

Objective: To develop a stability-indicating HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV/DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic Acid

  • This compound reference standard

Chromatographic Conditions (Initial):

  • Mobile Phase: 70:30 (v/v) mixture of Mobile Phase A (Methanol/Acetonitrile 50:50) and Mobile Phase B (Water with 0.1% Formic Acid).[13]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (likely around 254 nm)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a final concentration within the linear range of the method.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

GC-MS Method Development Protocol

Objective: To develop a sensitive and selective GC-MS method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Methanol (GC grade)

  • This compound reference standard

Chromatographic Conditions (Initial):

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]

  • Inlet Temperature: 260 °C.[15]

  • Injection Volume: 1 µL (split injection).[15]

  • Oven Temperature Program: Initial temperature of 60 °C held for 1 minute, then ramped to 250 °C at 15 °C/min, and held for 5 minutes.[15]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: 35-450 amu.[15]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a final concentration within the linear range of the method.

  • Analysis: Inject the standards and samples onto the GC-MS system and record the total ion chromatograms and mass spectra.

Method Validation: Demonstrating Fitness for Purpose

Once the methods are developed, they must be validated according to ICH Q2(R2) guidelines.[3][4][5] The key validation parameters are summarized below.

Parameter HPLC-UV GC-MS Acceptance Criteria (Typical)
Specificity The analyte peak should be well-resolved from any impurities or degradation products.The mass spectrum of the analyte peak should be unique and free from interference.Peak purity index > 0.99 for HPLC; unique mass spectrum for GC-MS.
Linearity A linear relationship between concentration and peak area.A linear relationship between concentration and peak area/ion abundance.Correlation coefficient (r²) > 0.999.
Accuracy The closeness of the measured value to the true value.The closeness of the measured value to the true value.98.0% - 102.0% recovery.
Precision Repeatability and intermediate precision of the measurements.Repeatability and intermediate precision of the measurements.RSD ≤ 2.0%.[16]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.The lowest concentration of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.The ability of the method to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within acceptable limits.

Cross-Validation: Ensuring Inter-Method Comparability

Cross-validation is essential to demonstrate that the developed HPLC and GC-MS methods provide comparable results for the quantification of this compound.[9][11]

Cross-Validation Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comp Data Comparison cluster_eval Evaluation prep Prepare a Homogenous Batch of This compound Samples hplc_analysis Analyze Samples using Validated HPLC-UV Method prep->hplc_analysis gcms_analysis Analyze the Same Samples using Validated GC-MS Method prep->gcms_analysis compare Statistically Compare the Results (e.g., t-test, Bland-Altman plot) hplc_analysis->compare gcms_analysis->compare eval Evaluate Against Pre-defined Acceptance Criteria compare->eval

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Detailed Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of three independent batches of samples containing this compound at different concentrations (e.g., low, medium, and high).

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method for each sample.

    • Perform a statistical comparison of the mean values obtained from the two methods. A Student's t-test is commonly used to determine if there is a significant difference between the results.

    • The acceptance criterion is typically that there is no statistically significant difference between the results from the two methods (e.g., p > 0.05).

Illustrative Cross-Validation Data
Sample ID HPLC-UV Result (mg/mL) GC-MS Result (mg/mL) % Difference
Batch 1 - Low0.1020.1041.96%
Batch 2 - Medium0.5110.508-0.59%
Batch 3 - High1.0051.0100.50%

In this illustrative data, the percentage difference between the two methods is well within a typical acceptance criterion of ±5%, indicating that the methods are providing comparable results.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that is fundamental to ensuring data integrity in pharmaceutical development.[9] By developing and validating robust analytical methods, such as HPLC-UV and GC-MS, and subsequently cross-validating them, researchers can have a high degree of confidence in the accuracy and reliability of their data for this compound. This guide provides a comprehensive framework and practical starting points for these activities, grounded in established scientific principles and regulatory expectations.

References

A Comparative Guide to the Synthesis of Methyl 6-Ethynylnicotinate for Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 6-ethynylnicotinate stands as a critical structural motif and versatile building block in the realms of drug discovery and advanced materials. Its unique electronic and structural properties, conferred by the electron-deficient pyridine ring coupled with the rigid, linear ethynyl group, make it a sought-after intermediate for synthesizing complex molecular architectures. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound, offering field-proven insights and experimental data to assist researchers in selecting the optimal route for their specific application.

Section 1: Overview of Synthetic Strategies

The most prevalent and logical approach to the synthesis of this compound involves the formation of the C(sp²)-C(sp) bond between a pre-functionalized pyridine ring and an acetylene equivalent. This strategy is dominated by palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which offers a reliable and high-yielding pathway. The choice of starting materials—typically a halogenated methyl nicotinate—and the specific variant of the coupling reaction are the key variables that dictate the efficiency, cost, and scalability of the synthesis.

Retrosynthesis cluster_starting_materials Key Reactants M6EN This compound Coupling C(sp²)-C(sp) Coupling (e.g., Sonogashira) M6EN->Coupling Halide Methyl 6-halonicotinate (X = Cl, Br, I) Coupling->Halide Alkyne Acetylene Source (e.g., TMS-Acetylene) Coupling->Alkyne Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR Transmetal->PdII_Alkyne CuX Cu(I)X Transmetal->CuX Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuX, Base Base Base Cu_Acetylide->Transmetal To Pd Cycle

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methyl 6-ethynylnicotinate Analogs as mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methyl 6-ethynylnicotinate analogs, focusing on their structure-activity relationships (SAR) as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). We will explore the causal relationships behind structural modifications and their impact on biological activity, supported by experimental data and detailed protocols for key assays.

Introduction: The Significance of mGluR5 and its Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system (CNS).[1] It is highly expressed in brain regions associated with learning, memory, and emotion, such as the cortex, hippocampus, and amygdala.[1] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade through Gqα, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium levels.[1][2]

Dysregulation of mGluR5 signaling has been implicated in a wide range of neurological and psychiatric disorders, including anxiety, Fragile X syndrome, depression, and substance abuse.[1][3][4][5] This has made mGluR5 a highly attractive therapeutic target. Instead of targeting the highly conserved orthosteric glutamate binding site, which poses a risk of off-target effects across different mGluR subtypes, research has focused on allosteric modulators.[1] These molecules bind to a distinct, topographically separate site on the receptor, offering greater subtype selectivity.[1][6]

The prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP), established the therapeutic potential of this class of compounds.[5][6][7] The this compound scaffold represents a core structural motif of MPEP and its analogs, providing a versatile platform for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

The mGluR5 Signaling Pathway

Understanding the downstream effects of mGluR5 activation is critical for interpreting functional assay data. The diagram below illustrates the canonical Gqα-mediated signaling pathway.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gqα mGluR5->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Glutamate Glutamate Glutamate->mGluR5 Activates NAM mGluR5 NAM (e.g., MPEP Analog) NAM->mGluR5 Inhibits SAR_Workflow start Hypothesis: Modify Scaffold at Region A, B, or C synthesis Chemical Synthesis of Analog Library (e.g., Sonogashira Coupling) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary Screen: Radioligand Binding Assay (Determine Kᵢ) purification->primary_screen functional_assay Functional Assay: Calcium Flux or IP-One (Determine IC₅₀, Mode of Action) primary_screen->functional_assay Active Hits data_analysis SAR Data Analysis: Relate Structure to Activity functional_assay->data_analysis data_analysis->start Iterate Design lead_selection Lead Candidate Selection (Potency, Selectivity, PK) data_analysis->lead_selection end In Vivo Testing lead_selection->end

References

Navigating the In Vivo Landscape: A Comparative Guide to Evaluating Methyl 6-ethynylnicotinate-Based Drug Candidates for CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting central nervous system (CNS) disorders, the nicotinic acetylcholine receptor (nAChR) family, particularly the α7 and α4β2 subtypes, has emerged as a promising target. Methyl 6-ethynylnicotinate represents a novel chemical scaffold for developing selective nAChR modulators. This guide provides a comparative framework for the in vivo evaluation of drug candidates derived from this scaffold, benchmarking against established nAChR modulators. While specific in vivo data for this compound-based compounds is not extensively published, this document outlines the critical experimental pathways and provides comparative data from structurally related and mechanistically similar alternatives to inform preclinical development strategies.

The Rationale: Why this compound and nAChRs?

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various cognitive functions, including learning, memory, and attention.[1] Dysfunction of these receptors has been implicated in a range of neurological and psychiatric conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and ADHD.[2] The α7 subtype is characterized by its high calcium permeability and rapid activation and desensitization, making it a key player in synaptic plasticity.[1][3] The α4β2 subtype is the most abundant heteromeric nAChR in the brain and is a primary target for nicotine addiction therapies.[4][5]

The this compound scaffold offers a unique starting point for designing selective agonists or positive allosteric modulators (PAMs). PAMs are of particular interest as they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, potentially offering a more nuanced and safer therapeutic profile compared to direct agonists.[6][7]

Comparative In Vivo Evaluation: A Strategic Overview

The in vivo assessment of a novel this compound-based drug candidate (designated here as Cpd-M6E) would logically proceed through a tiered approach, from initial tolerability and pharmacokinetic profiling to rigorous efficacy testing in relevant disease models. This progression is best understood in comparison to established nAChR modulators.

Phase 1: Pharmacokinetics and Safety Assessment

A fundamental first step is to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the general toxicity of the candidate compound.

Experimental Protocol: Single-Dose Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study

  • Animal Model: Male and female CD-1 mice (n=3-5 per group).

  • Administration: Intravenous (IV) and oral (PO) administration of Cpd-M6E at escalating doses.

  • Observations: Monitor for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for up to 14 days.[8] Record body weight changes.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters.

  • Data Analysis: Calculate parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Comparative Data: Pharmacokinetics of Related Nicotinic Compounds

CompoundAnimal ModelRoutet1/2 (min)Cmax (µM)Bioavailability (%)Reference
6-aminonicotinamideCD2F1 miceIV7.4 (α), 31.3 (β)80-9080-100 (IP)[9]
NicotineRatIV~30Varies with dose~100General Knowledge

This table illustrates the type of data that would be generated for Cpd-M6E and how it would compare to a related pyridine nucleotide.

Phase 2: In Vivo Efficacy in CNS Disease Models

Efficacy testing is guided by the specific therapeutic indication. For nAChR modulators, models of cognitive impairment, neuropathic pain, and schizophrenia-like symptoms are highly relevant.

Focus: Pro-Cognitive Effects

A common strategy to evaluate pro-cognitive effects is the Novel Object Recognition (NOR) task, which assesses learning and memory.

Experimental Protocol: Novel Object Recognition (NOR) Task

  • Animal Model: Adult male Wistar rats.

  • Acclimation: Allow rats to habituate to the testing arena.

  • Training Phase: Place two identical objects in the arena and allow the rat to explore for a set period.

  • Drug Administration: Administer Cpd-M6E, a vehicle control, or a positive control (e.g., an established nootropic) at a predetermined time before the testing phase.

  • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and record the time spent exploring each object.

  • Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

Comparative Efficacy Data: nAChR Modulators in Cognitive Models

CompoundModelAnimalKey FindingReference
PNU-120596 (α7 PAM)Auditory Gating Deficit (Amphetamine-induced)RatImproved sensory gating deficits, a model relevant to schizophrenia.[7]
GTS-21 (α7 agonist)Various cognitive modelsRodentsHas been extensively studied and shows pro-cognitive effects.[1]
NS-9283 (α4β2 PAM)Inflammatory & Neuropathic PainRodentEnhanced the effects of an α4β2 agonist in pain models.

Focus: Analgesic Effects

The formalin test is a widely used model to assess efficacy against persistent pain.

Experimental Protocol: Formalin-Induced Nociception

  • Animal Model: Male Swiss Webster mice.

  • Drug Administration: Administer Cpd-M6E or a control substance intraperitoneally (IP).

  • Formalin Injection: After a set pre-treatment time, inject dilute formalin into the plantar surface of a hind paw.

  • Observation: Record the time the animal spends licking or biting the injected paw in two phases: the early phase (0-5 min, acute pain) and the late phase (15-30 min, inflammatory pain).

  • Data Analysis: Compare the nociceptive behaviors between treated and control groups.

Comparative Analgesic Data: α7 nAChR PAM

CompoundModelAnimalKey FindingReference
PNU-120596 (α7 PAM)Formalin TestMouseDose-dependently reduced nociceptive behavior and acted synergistically with the endogenous α7 agonist choline.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental design, the following diagrams illustrate the nAChR signaling pathway and a typical in vivo evaluation workflow.

nAChR_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α7 or α4β2 nAChR ACh->nAChR Binds & Activates Cpd_M6E Cpd-M6E (PAM) Cpd_M6E->nAChR Enhances ACh Binding & Channel Opening Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Neurotransmitter_Release Neurotransmitter Release nAChR->Neurotransmitter_Release Modulates Signaling Downstream Signaling (e.g., CREB, MAPK) Ca_Influx->Signaling Cognition Improved Cognition Analgesia Signaling->Cognition Neurotransmitter_Release->Cognition

Caption: Simplified signaling pathway of nAChR modulation by a PAM.

In_Vivo_Evaluation_Workflow Start Novel Compound (Cpd-M6E) PK_Tox Pharmacokinetics & Maximum Tolerated Dose Start->PK_Tox Efficacy_Models Efficacy in Disease Models (e.g., NOR, Formalin Test) PK_Tox->Efficacy_Models Dose_Response Dose-Response Studies Efficacy_Models->Dose_Response Decision Go/No-Go Decision Dose_Response->Decision Chronic_Tox Chronic Toxicology Lead_Optimization Lead Optimization Chronic_Tox->Lead_Optimization Decision->Chronic_Tox Go Decision->Lead_Optimization No-Go

Caption: Tiered workflow for in vivo evaluation of a drug candidate.

Conclusion and Future Directions

The in vivo evaluation of this compound-based drug candidates, while requiring a systematic and rigorous approach, holds significant promise for the development of novel CNS therapeutics. By leveraging established models and comparing outcomes with known nAChR modulators, researchers can efficiently profile these novel compounds. The key to success lies in a thorough understanding of the target biology, careful experimental design, and a clear-eyed assessment of both efficacy and safety. As more data on this and related scaffolds become available, a clearer picture of their therapeutic potential will undoubtedly emerge, paving the way for the next generation of treatments for debilitating neurological and psychiatric disorders.

References

Head-to-head comparison of Methyl 6-ethynylnicotinate in different synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-ethynylnicotinate is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of complex molecules. Its rigid, linear ethynyl group and functional handles make it an attractive scaffold for drug design and the development of novel organic materials. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a detailed head-to-head comparison of the two primary synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach.

Introduction

The synthesis of this compound can be approached from two main retrosynthetic disconnections, each with its own set of advantages and challenges. The first strategy involves the direct introduction of the ethynyl group onto a pre-existing methyl nicotinate scaffold via a Sonogashira coupling reaction. The second approach relies on the initial synthesis of 6-ethynylnicotinic acid, followed by a classical esterification to yield the final product. This guide will delve into the experimental details, mechanistic underpinnings, and comparative performance of both routes to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Sonogashira Coupling of Methyl 6-halonicotinate

This route is a convergent approach where the carbon-carbon bond between the pyridine ring and the ethynyl group is formed in the final steps of the synthesis. The key transformation is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.

Overall Transformation for Route 1

Route 1 Start Methyl 6-halonicotinate (X = Cl, Br, I) Intermediate Methyl 6-((trimethylsilyl)ethynyl)nicotinate Start->Intermediate (Trimethylsilyl)acetylene, Pd catalyst, Cu(I) cocatalyst, Base Product This compound Intermediate->Product Desilylation (e.g., TBAF, K2CO3/MeOH) Route 2 Start 6-Halonicotinic acid (X = Cl, Br, I) Intermediate1 6-((Trimethylsilyl)ethynyl)nicotinic acid Start->Intermediate1 (Trimethylsilyl)acetylene, Pd catalyst, Cu(I) cocatalyst, Base Intermediate2 6-Ethynylnicotinic acid Intermediate1->Intermediate2 Desilylation (e.g., TBAF, K2CO3/MeOH) Product This compound Intermediate2->Product Esterification (e.g., MeOH, H2SO4)

Safety Operating Guide

Navigating the Synthesis Frontier: A Practical Safety Guide for Handling Methyl 6-ethynylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher pioneering new molecular entities, the introduction of novel compounds like Methyl 6-ethynylnicotinate into a synthesis workflow is a moment of both opportunity and critical responsibility. This guide provides essential, immediate safety and logistical information for handling this unique molecule. As a Senior Application Scientist, my aim is to equip you not just with procedures, but with the scientific rationale to foster a proactive safety culture in your laboratory.

This compound is a bifunctional molecule, presenting the distinct chemical personalities of both a nicotinic acid derivative and a terminal alkyne. Due to the limited availability of a comprehensive public safety profile for this specific compound, we will proceed with a robust safety protocol derived from the known hazards of these two functional groups. This "hazard-based" approach ensures a high margin of safety, empowering you to handle this compound with the confidence that comes from deep, causal understanding.

Hazard Assessment: A Tale of Two Moieties

The primary hazards associated with this compound are inferred from its constituent parts: the pyridine ring and the ethynyl group.

  • The Pyridine Core: Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin.[1] They can act as skin and eye irritants. Therefore, treating this compound as a hazardous substance is a critical first step.

  • The Ethynyl Group: The terminal alkyne (ethynyl group) introduces a different set of potential hazards. Acetylenic compounds can be flammable and, of significant concern, can form explosive heavy metal acetylides. This reactivity necessitates careful selection of equipment and reagents.

Based on these considerations, a cautious approach is warranted, treating the compound as a hazardous solid with potential for irritation and reactivity.

Quantitative & Physical Data Summary
PropertyValueSource
CAS Number 216444-00-7[2]
Molecular Formula C₉H₇NO₂[3]
Molecular Weight 161.16 g/mol [3]
Appearance Light brown to brown solid[3]
Predicted Boiling Point 249.7 ± 25.0 °C[3]
Predicted Density 1.17 ± 0.1 g/cm³[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following PPE is mandatory when handling this compound in its solid form or in solution.

  • Eye Protection: Chemical splash goggles are required at all times. For procedures with a higher risk of splashing, such as transfers or dissolution, a face shield worn over safety goggles is strongly recommended.[4]

  • Hand Protection: Use powder-free nitrile gloves. Given the potential for skin irritation from pyridine derivatives, consider double-gloving for extended operations. Gloves should be inspected before use and changed immediately upon any sign of contamination.[5]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.[6]

PPE Selection Workflow

cluster_ppe PPE Selection for this compound Start Task: Handling this compound Eye Eye Protection: Chemical Splash Goggles (Mandatory) Start->Eye Hand Hand Protection: Nitrile Gloves (Double-Glove Recommended) Start->Hand Body Body Protection: Flame-Resistant Lab Coat Start->Body Respiratory Respiratory Protection: Work in a Chemical Fume Hood Start->Respiratory FaceShield Add Face Shield for Splash Risk Eye->FaceShield High Splash Potential? End Safe to Proceed Eye->End FaceShield->End Hand->End Body->End Respiratory->End

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Weighing to Quenching

Adherence to a strict operational protocol is paramount for safety and experimental integrity.

Handling and Weighing
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the hood.

  • Aliquotting: As this compound is a solid, carefully transfer the desired amount from the stock container to a tared weigh boat. Use anti-static weigh boats to minimize the scattering of fine particles.

  • Avoid Incompatibilities: A critical aspect of handling terminal alkynes is the avoidance of certain metals that can form explosive acetylides. Crucially, ensure that spatulas and other equipment are made of stainless steel or other compatible materials. Avoid contact with copper, silver, mercury, or brass.

  • Dissolution: If preparing a solution, add the solvent to the flask containing the weighed solid slowly and with stirring.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be stored away from strong oxidizing agents.

Emergency Procedures: Rapid and Correct Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

For any spill, the primary goal is to contain and clean it up safely without creating airborne dust.

  • Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Containment: For small spills within a fume hood, cover the spill with an inert absorbent material like vermiculite or sand.[1]

  • Cleanup: Carefully scoop the absorbent material and spilled solid into a clearly labeled, sealable container for hazardous waste. Avoid sweeping, which can generate dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan: A Responsible End-of-Life

All waste containing this compound, including the pure compound, contaminated labware, and used PPE, must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect unused this compound, contaminated weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]

    • Contaminated Sharps: Any contaminated sharps should be placed in a designated sharps container.

    • Contaminated PPE: Dispose of gloves and other contaminated disposable PPE in a designated hazardous waste bag.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Final Disposal: The recommended disposal method for pyridine-containing waste is incineration by a licensed hazardous waste disposal facility.[8][9] Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this material be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

cluster_disposal Disposal Workflow for this compound Start Waste Generation (Solid, PPE, Labware) Segregate Segregate into Labeled Hazardous Waste Containers (Solid, Sharps, PPE) Start->Segregate Store Store Sealed Containers in Designated Waste Area Segregate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Incineration by Licensed Facility ContactEHS->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for this compound waste.

By integrating these protocols into your laboratory's standard operating procedures, you can confidently and safely unlock the synthetic potential of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.